molecular formula C15H20N2O4S B067870 Chromanol 293B CAS No. 163163-24-4

Chromanol 293B

Cat. No.: B067870
CAS No.: 163163-24-4
M. Wt: 324.4 g/mol
InChI Key: HVSJHHXUORMCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromanol 293B is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is mediated by the KCNQ1/minK (KvLQT1/mink) channel complex. This specificity makes it an essential pharmacological tool for investigating the role of IKs in cardiac electrophysiology, particularly in the repolarization phase of the cardiac action potential. Researchers utilize this compound to study inherited Long QT Syndrome (LQTS), specifically LQT1, which arises from mutations in the KCNQ1 gene. By selectively inhibiting IKs, it allows scientists to model this condition in vitro, to probe the functional consequences of genetic variants, and to understand the compensatory roles of other repolarizing currents. Furthermore, its application extends to cardiac safety pharmacology, where it is used to assess the potential of new chemical entities to prolong the QT interval and induce arrhythmias (Torsades de Pointes) through IKs inhibition. Beyond cardiology, its utility is emerging in studies of potassium channel function in other tissues, including the inner ear and epithelia. This compound provides researchers with a well-characterized and reliable means to dissect IKs channel function and its critical contribution to cellular excitability and rhythmicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349649
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163163-24-4
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Chromanol 293B

Foreword: The Quest for Cardiac Rhythm Control

In the intricate symphony of the human heartbeat, the precise timing of electrical impulses is paramount. The repolarization phase of the cardiac action potential, which resets the heart for the next beat, is critically governed by the outward flow of potassium ions through specific channels. Among these, the slow component of the delayed rectifier potassium current, known as IKs, plays a crucial role, particularly in adapting to changes in heart rate.[1][2] Dysregulation of the IKs channel, often due to genetic mutations, can lead to severe cardiac arrhythmias, such as Long QT syndrome, making it a significant target for therapeutic intervention.[1][3] This guide delves into the seminal discovery and chemical synthesis of this compound, the first selective pharmacological tool to unlock the secrets of the IKs channel.

Part 1: The Discovery of a Landmark Tool Compound

The journey to this compound began not with a direct search for an IKs blocker, but during a screening program for KATP-channel openers at Hoechst (later Aventis).[4] Scientists investigating a series of chromanol-based compounds, structurally related to the KATP opener cromakalim, serendipitously discovered that a specific derivative, this compound, exhibited the opposite effect: it blocked a potassium current.[4]

This observation was pivotal. At the time, the study of the IKs current was hampered by a lack of specific inhibitors.[5] Existing potassium channel blockers often had complex pharmacological profiles, acting on multiple channel types and leading to undesirable side effects. The discovery of this compound provided the scientific community with an unprecedentedly selective tool.[2][4] It was found to potently inhibit the IKs current, which is generated by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, without significantly affecting other key cardiac currents like IKr (hERG) at comparable concentrations.[5][6][7] This selectivity established this compound as a benchmark compound for investigating the physiological and pathophysiological roles of IKs in cardiac repolarization.[6][8]

Mechanism of Action: Targeting the Inner Pore

This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of the KCNQ1 channel.[9] The binding site is located within the inner pore vestibule of the channel, a region critical for potassium ion transit.

Key interactions have been identified through mutagenesis and computational modeling studies:[9]

  • Hydrophobic Interactions: The chromanol structure forms hydrophobic bonds with residues in the S6 transmembrane domain, specifically Ile337 and Phe340.

  • Electrostatic Stabilization: Oxygen atoms within the this compound molecule are believed to form electrostatic interactions with a potassium ion situated within the channel's selectivity filter. This interaction effectively "locks" the drug in place, stabilizing the block.

  • Selectivity Filter Involvement: The residue T312, located in the P-loop (H5) region that forms the selectivity filter, has also been shown to be critical for drug sensitivity.

The presence of the KCNE1 subunit, while not the primary binding target, allosterically modifies the KCNQ1 channel conformation in a way that enhances the blocking potency of this compound.[9]

cluster_membrane Cell Membrane KCNQ1 KCNQ1 (α-subunit) Pore Pore / Selectivity Filter (T312) KCNQ1->Pore Forms Pore S6 S6 Domain (I337, F340) KCNQ1->S6 KCNE1 KCNE1 (β-subunit) KCNE1->KCNQ1 Modulates K_ion K+ Pore->K_ion C293B This compound C293B->Pore Blocks Flow C293B->S6 Hydrophobic Interaction C293B->K_ion Electrostatic Interaction K_ion_out K+ (Out) K_ion_out->Pore Normal Ion Flow K_ion_in K+ (In)

Figure 1: Mechanism of IKs channel blockade by this compound.

Stereochemistry: The Decisive Factor in Potency

This compound is a chiral molecule, possessing two stereocenters. It is typically synthesized and studied as a racemic mixture, but its biological activity resides almost entirely in one enantiomer. Subsequent research involving the stereoselective synthesis and evaluation of the individual enantiomers revealed that the (-)-[3R,4S] enantiomer is the active blocker of the IKs channel.[6][10]

A study by Kiehn et al. definitively established that (-)-[3R,4S]-293B is approximately 7-fold more potent at blocking the KvLQT1/minK channel complex than its (+)-[3S,4R] counterpart.[6] This work also corrected an initial misassignment in the literature regarding the absolute stereochemistry of the more active enantiomer.[6] This stereoselectivity underscores the highly specific nature of the drug-channel interaction.

Pharmacological Profile

The key pharmacological parameters of this compound enantiomers are summarized below. The data highlights the compound's potency and selectivity for the IKs channel (KvLQT1+minK) over other major cardiac potassium channels.

Parameter (-)-[3R,4S]-293B (+)-[3S,4R]-293B Racemic 293B Reference
IC₅₀ (KvLQT1+minK) 2.1 µM14.1 µM~1.02 µM (guinea pig)[5][6]
IC₅₀ (hERG / IKr) >30 µM>30 µMUnaffected at 50 µM[5][6]
IC₅₀ (Kv1.5 / IKur) 11.4 µM41 µM-[6]
IC₅₀ (Ito) --24 µM (human)[5]

Part 2: Chemical Synthesis of this compound

The synthesis of this compound, specifically its enantiomerically pure forms, requires a strategic approach to establish the trans-relationship of the hydroxyl and amino groups on the chromane core. Numerous synthetic routes have been reported, with many leveraging stereoselective methods to achieve the desired [3R,4S] configuration.[4][11]

The following workflow illustrates a common retrosynthetic approach, starting from a substituted phenol and building the heterocyclic core through key transformations like epoxidation and subsequent regioselective ring-opening.

C293B (-)-[3R,4S]-Chromanol 293B Epoxide Chiral Epoxy-Chromane C293B->Epoxide Sulfonamide Ring Opening Sulfonamide N-methyl-ethanesulfonamide C293B->Sulfonamide Precursor Allyl_Alcohol Chiral Allylic Alcohol Epoxide->Allyl_Alcohol Sharpless Asymmetric Epoxidation Chromene Substituted Chromene Allyl_Alcohol->Chromene Reduction of Ketone Phenol 4-Cyano-2,2-dimethyl-6-nitrophenol Chromene->Phenol Claisen Rearrangement & Ring Closure

Figure 2: Retrosynthetic analysis of (-)-[3R,4S]-Chromanol 293B.

Representative Experimental Protocol: Enantioselective Synthesis

This protocol outlines a plausible, multi-step synthesis adapted from principles described in the literature, focusing on achieving the biologically active (-)-[3R,4S] enantiomer.

Self-Validation System: Each step includes expected outcomes and analytical checkpoints (TLC, NMR) to ensure the reaction has proceeded as intended before moving to the next stage. This embodies a self-validating workflow crucial for multi-step synthesis.

Step 1: Synthesis of 6-cyano-2,2-dimethyl-2H-chromene
  • Causality: The synthesis begins by constructing the core chromene ring system from a commercially available phenol. This step establishes the foundational structure onto which the key stereocenters will be installed.

  • Methodology:

    • To a solution of 4-cyanophenol (1.0 eq) in toluene, add 3-methyl-2-butenal (1.2 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

    • Heat the mixture to reflux for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting phenol.

    • Upon completion, cool the reaction to room temperature, quench with a saturated NaHCO₃ solution, and extract the organic layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target chromene as a clear oil.

  • Validation: ¹H NMR spectroscopy should confirm the presence of the vinyl protons of the chromene ring and the gem-dimethyl group.

Step 2: Asymmetric Dihydroxylation
  • Causality: This is the key stereochemistry-inducing step. Using a Sharpless Asymmetric Dihydroxylation with the AD-mix-β ligand system selectively forms the diol with the desired (3R, 4S) configuration from the prochiral alkene.

  • Methodology:

    • Prepare a solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water. Cool to 0 °C.

    • Add the 6-cyano-2,2-dimethyl-2H-chromene (1.0 eq) from Step 1 to the stirred mixture.

    • Stir vigorously at 0 °C for 18-36 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allowing the mixture to warm to room temperature while stirring for 1 hour.

    • Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography to yield the (3R, 4S)-diol as a white solid.

  • Validation: The product's optical rotation should be measured and compared to literature values. Chiral HPLC can be used to determine the enantiomeric excess (e.e.), which is expected to be >95%.

Step 3: Selective Activation and Epoxidation
  • Causality: To introduce the amine at the C4 position, the diol must be converted into an epoxide. This is achieved by selectively activating the C3 hydroxyl group (e.g., as a tosylate) followed by base-mediated intramolecular cyclization which forms the epoxide with inversion of configuration at C4, preserving the stereochemistry at C3.

  • Methodology:

    • Dissolve the diol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

    • Quench with water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry and concentrate the organic phase. The crude tosylate is then dissolved in methanol.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 4-6 hours until TLC shows complete conversion to the epoxide.

    • Remove the solvent, add water, and extract with ethyl acetate. Dry and concentrate to yield the crude chiral epoxide, which is often used directly in the next step.

  • Validation: ¹H NMR will show the disappearance of the hydroxyl protons and the appearance of characteristic epoxide proton signals.

Step 4: Regioselective Epoxide Opening
  • Causality: The final key step involves the ring-opening of the epoxide with N-methyl-ethanesulfonamide. The nucleophilic attack occurs preferentially at the less sterically hindered C4 position, installing the required sulfonamide group with the correct trans stereochemistry relative to the C3 hydroxyl.

  • Methodology:

    • To a solution of N-methyl-ethanesulfonamide (1.5 eq) in THF, add a strong base like sodium hydride (NaH, 1.5 eq) at 0 °C to form the sodium salt.

    • Add a solution of the crude epoxide from Step 3 in THF to the sulfonamide salt solution.

    • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction and carefully quench with a saturated solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by flash column chromatography and/or recrystallization to obtain (-)-[3R,4S]-Chromanol 293B as a crystalline solid.

  • Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison of its optical rotation and melting point to literature values.[6]

Part 3: Applications and Future Directions

This compound remains an indispensable pharmacological tool. Its primary application is in basic research to isolate and characterize the IKs current in native cardiomyocytes from various species, including humans.[5][7][12] By selectively blocking IKs, researchers can elucidate its contribution to the cardiac action potential duration under both normal and pathological conditions, such as in the presence of β-adrenergic stimulation which is known to enhance IKs.[7]

Beyond cardiology, the KCNQ1 channel is expressed in other tissues, including the pancreas and intestine. Studies using this compound have provided evidence that KCNQ1 is involved in glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), suggesting potential, albeit less explored, roles in metabolic regulation.[13]

While this compound itself did not advance to a clinical antiarrhythmic drug, its discovery was a watershed moment. It validated the IKs channel as a viable drug target and provided a critical lead structure.[4] The insights gained from this compound have fueled the development of second-generation IKs inhibitors with improved potency, selectivity, and pharmacokinetic properties, some of which have been evaluated in clinical trials as potentially safer Class III antiarrhythmic agents.[4][8]

References

  • Update on the Slow Delayed Rectifier Potassium Current (IKs): Role in Modulating Cardiac Function. Current Medicinal Chemistry. Available from: [Link]

  • Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve. National Institutes of Health (NIH). Available from: [Link]

  • IKs channel blockers: Potential antiarrhythmic agents. ResearchGate. Available from: [Link]

  • Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. MDPI. Available from: [Link]

  • Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Sensitivity of the Slow Component of the Delayed Rectifier Potassium Current (I Ks ) to Potassium Channel Blockers: Implications for Clinical Reverse Use-Dependent Effects. Karger Publishers. Available from: [Link]

  • Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. PubMed. Available from: [Link]

  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. ScienceDirect. Available from: [Link]

  • This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. PubMed. Available from: [Link]

  • Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. ResearchGate. Available from: [Link]

  • Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. National Institutes of Health (NIH). Available from: [Link]

  • This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. PubMed. Available from: [Link]

  • Total synthesis of this compound and cromakalim via stereoselective amination of chiral benzylic ethers. SKKU Scholar. Available from: [Link]

  • This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to Chromanol 293B: Structure, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Chromanol 293B, a key pharmacological tool for researchers in cardiology, endocrinology, and epithelial transport. We will delve into its chemical identity, its mechanism of action as a potent potassium channel blocker, and provide detailed protocols for its application in experimental settings.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide, is a synthetic chromanol derivative.[1] Its core structure is a benzopyran ring, which is characteristic of many biologically active compounds, including Vitamin E derivatives.[2][3]

The molecule exists as a racemic mixture, though its biological activity is primarily attributed to the (-)-[3R,4S] enantiomer, which is significantly more potent than the (+)-[3S,4R] enantiomer.[4] For clarity and reproducibility, researchers should consider the stereochemistry of the compound in their experimental design.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₂O₄S[1]
Molecular Weight 324.39 g/mol [1][5]
CAS Number 163163-23-3 (racemate)[1]
163163-24-4 ((-)-[3R,4S] enantiomer)[5]
Appearance White crystalline solid[5]
Purity ≥98% (typically by HPLC)[1]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[1] Gentle warming may be required for higher concentrations in ethanol.[1]
Storage Store at room temperature.[1][5] For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended.[1][5]

Mechanism of Action: A Selective IKs Potassium Channel Blocker

This compound is a well-established and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs.[1] This current is crucial for the repolarization phase of the cardiac action potential. The IKs channel is a heteromultimer formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK).[6][7]

The blocking action of this compound is state-dependent, showing a preference for the open state of the channel.[8][9] This means its inhibitory effect is more pronounced when the channels are actively conducting potassium ions. The binding site for this compound is located within the inner pore vestibule of the KCNQ1 subunit, involving the S6 transmembrane segment and the P-loop (selectivity filter).[7] Interestingly, the presence of the KCNE1 subunit enhances the blocking potency of this compound.[7][9]

The (-)-[3R,4S] enantiomer is not only more potent but also exhibits a time-dependent block, a characteristic of open channel blockers.[10] This stereoselectivity underscores the specific nature of the drug-channel interaction.

Visualizing the Mechanism:

Chromanol293B_Mechanism cluster_membrane Cell Membrane KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) Pore Block Channel Block KCNQ1_KCNE1->Block Repolarization Cardiac Repolarization KCNQ1_KCNE1:p->Repolarization Chromanol_293B This compound Chromanol_293B->KCNQ1_KCNE1:c Binds to open state K_ion K+ Ion K_ion->KCNQ1_KCNE1:p Block->Repolarization Inhibits Inhibition Inhibition

Caption: Mechanism of IKs channel blockade by this compound.

Pharmacological Profile: Selectivity and Off-Target Effects

While this compound is highly selective for IKs, it is essential to be aware of its potential off-target effects, especially at higher concentrations.

  • CFTR Chloride Current: this compound also blocks the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride current (ICFTR) with an IC₅₀ of 19 μM.[1]

  • Transient Outward Current (Ito): In canine left ventricular myocytes, this compound inhibits the transient outward current (Ito) with an IC₅₀ of 38 μM.[11]

  • Other Cardiac Ion Channels: At concentrations up to 30 μM, this compound has been shown to have no significant effect on the rapid component of the delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), or the L-type calcium current (ICa-L).[11][12] It also has negligible inhibitory action on hERG channels (IC₅₀ > 30 μM).

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on various ion channels:

Ion Channel/CurrentIC₅₀ ValueSpecies/Cell TypeSource(s)
IKs (slow delayed rectifier K+ current) 1-10 μMGuinea pig, human[1][6]
1.8 μMCanine left ventricular myocytes[11]
1.36 μM ((-)-[3R,4S] enantiomer)Recombinant human channels
9.6 μM ((+)-[3S,4R] enantiomer)Recombinant human channels
ICFTR (CFTR chloride current) 19 μM-[1]
Ito (transient outward current) 38 μMCanine left ventricular myocytes[11]
hERG (KV11.1) > 30 μMRecombinant human channels

Experimental Protocols and Applications

This compound is a valuable tool for investigating the physiological and pathophysiological roles of the IKs channel in various tissues.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the inhibitory effect of this compound on IKs in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.[6][8] Alternatively, use human iPSC-derived cardiomyocytes or cell lines stably expressing KCNQ1/KCNE1 channels (e.g., CHO or HEK293 cells).[4][13]

  • Solutions:

    • External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate IKs, other currents can be blocked by adding specific inhibitors (e.g., nisoldipine for ICa-L, E-4031 for IKr).[8]

    • Internal (Pipette) Solution: Containing (in mM): 110 K-aspartate, 20 KCl, 2 MgCl₂, 10 EGTA, 5 HEPES, 5 K₂ATP (pH adjusted to 7.2 with KOH).[8]

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -50 mV) to keep the IKs channels in a closed state.[6]

    • Apply depolarizing voltage steps (e.g., to +50 mV for 4 seconds) to activate the IKs channels.[6]

    • Record the resulting outward potassium current. The tail current upon repolarization is often used to quantify IKs.

  • Drug Application:

    • Prepare stock solutions of this compound in DMSO.[1]

    • Dilute the stock solution to the desired final concentrations in the external solution immediately before use.

    • Perfuse the cells with the this compound-containing solution and record the currents at steady-state.

  • Data Analysis:

    • Measure the amplitude of the IKs tail current before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Visualizing the Workflow:

PatchClamp_Workflow Cell_Isolation Cell Isolation/ Culture Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Solution_Prep Prepare External & Internal Solutions Solution_Prep->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Baseline_Record Record Baseline IKs Voltage_Protocol->Baseline_Record Drug_Application Perfuse with This compound Baseline_Record->Drug_Application Drug_Record Record IKs with Drug Drug_Application->Drug_Record Data_Analysis Analyze Data & Calculate IC50 Drug_Record->Data_Analysis

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

In Vivo and Ex Vivo Applications

This compound has been utilized in various animal models to investigate the role of IKs in cardiac electrophysiology and other physiological processes.

  • Cardiac Action Potential Studies: In isolated cardiac tissues (e.g., ventricular trabeculae), this compound can be used to assess the contribution of IKs to action potential duration (APD).[12][14]

  • Renal Function: Studies in KCNE1 knockout mice have shown that this compound can mimic the renal defects observed in these animals, highlighting the role of KCNE1-regulated potassium conductance in the proximal tubule.[1]

  • Insulin Secretion: this compound has been shown to enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels in mice, suggesting a role for KCNQ1 channels in metabolic regulation.[15]

Broader Research Implications and Future Directions

The specificity of this compound for the IKs channel makes it an invaluable pharmacological tool. Its use has been instrumental in elucidating the role of this current in cardiac repolarization and its contribution to arrhythmogenesis in the context of Long QT Syndrome.[14][16] Beyond cardiology, the discovery of KCNQ1/KCNE channel complexes in other tissues, such as the pancreas and kidney, opens up new avenues of research where this compound can be employed to probe their physiological functions.[1][15]

Future research could focus on developing even more specific analogs of this compound with improved pharmacokinetic properties for potential therapeutic applications. Additionally, its use in high-throughput screening assays could aid in the discovery of novel modulators of IKs channels.

Conclusion

This compound is a potent and selective blocker of the IKs potassium channel, with a well-characterized mechanism of action. Its utility spans from fundamental single-channel studies to in vivo investigations of complex physiological processes. A thorough understanding of its chemical properties, pharmacological profile, and appropriate experimental application is crucial for obtaining reliable and reproducible data. This guide provides the necessary technical foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Matsuura, H., et al. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 140(6), 1131–1142. [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. [Link]

  • Fujisawa, T., et al. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(5), 1007–1016. [Link]

  • Aivar, P., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503–1511. [Link]

  • Liu, L., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

  • PubChem. This compound. [Link]

  • Sun, Z., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472–478. [Link]

  • Purtell, K., et al. (2012). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology, 590(17), 4239–4253. [Link]

  • Li, Y., et al. (2017). The Molecular Mechanism of KCNE1 Modulation of KCNQ1. Scholarship@Miami. [Link]

  • Jost, N., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for IKs in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

  • Seebohm, G., et al. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and I Ks by the this compound. British Journal of Pharmacology, 134(8), 1647–1654. [Link]

  • Gerlach, U., et al. (2001). Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry, 44(22), 3831–3837. [Link]

  • Wu, S. N., et al. (2002). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of Pharmacological Sciences, 90(3), 253–262. [Link]

  • Yang, T., et al. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–962. [Link]

  • Shimizu, W., & Antzelevitch, C. (1999). Cellular Basis for the ECG Features of the LQT1 Form of the Long-QT Syndrome. Circulation, 99(2), 2318–2326. [Link]

  • ResearchGate. Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. [Link]

  • ResearchGate. Summary of the effects of E-4031 and this compound on the... [Link]

  • CORE. Restricting Excessive Cardiac Action Potential and QT Prolongation. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GtoPdb Ligand ID: 2589. [Link]

  • Google Patents.
  • MDPI. Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics. [Link]

  • PMC. Potential role of different animal models for the evaluation of bioactive compounds. [Link]

  • MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

  • PubMed Central. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. [Link]

  • Google Patents.
  • NIH. Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. [Link]

  • PubMed Central. Cross‐species signaling pathways analysis inspire animal model selections for drug screening and target prediction in vascular aging diseases. [Link]

Sources

A Technical Guide to Chromanol 293B: Properties, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Chromanol 293B, a cornerstone pharmacological tool for researchers in cardiology, electrophysiology, and metabolic disease. We will move beyond simple data recitation to explore the causality behind its mechanism, its practical applications, and the validated protocols necessary for its effective use.

Core Identification and Physicochemical Properties

At its core, this compound is a synthetic chromanol derivative. Accurate identification is paramount for experimental reproducibility, starting with its Chemical Abstracts Service (CAS) number. It is critical to distinguish between the racemic mixture and its more potent enantiomer.

The compound exists as a racemic mixture, but its biological activity is highly stereospecific. The (-)-[3R,4S] enantiomer is the more potent blocker of the IKs channel[1][2]. Researchers should verify the specific form they are purchasing to ensure accurate interpretation of experimental results. The CAS number is the definitive identifier for the specific chemical substance, preventing ambiguity between different forms or related compounds.

PropertyValueSource(s)
Chemical Name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide[3][4]
CAS Number 163163-23-3 (Racemate)[3][4][5]
163163-24-4 ((-)-[3R,4S] enantiomer)[1][6]
Molecular Formula C₁₅H₂₀N₂O₄S[3][5]
Molecular Weight 324.39 g/mol [3]
Appearance White crystalline solid[6]
Purity ≥98% (typically by HPLC)[3][5]
Storage (Solid) Room Temperature[4]
Solubility ≤ 100 mM in DMSO; ≤ 20 mM in Ethanol[3][4]

Mechanism of Action: Selective IKs Channel Blockade

This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs[7][8]. This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential, particularly at faster heart rates, thereby helping to regulate the heart's rhythm[8][9].

The Molecular Target: KCNQ1/KCNE1 Complex

The IKs channel is a heteromeric protein complex formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1) and the ancillary β-subunit KCNE1 (also known as minK)[10][11]. While KCNQ1 can form channels on its own, the association with KCNE1 profoundly alters the channel's gating kinetics to produce the characteristic slow activation of the native IKs current.

This compound exerts its effect by directly binding to the KCNQ1 subunit[11][12]. The binding site is located within the inner pore vestibule of the channel, a region comprising the lower part of the H5 selectivity filter and the S6 transmembrane domain[11]. Specific amino acid residues, including Threonine-312, Isoleucine-337, and Phenylalanine-340 on KCNQ1, have been identified as critical for the drug's binding and inhibitory action[11]. The mechanism is that of an open-channel block, meaning the drug preferentially binds to and blocks the channel when it is in the open conformation during membrane depolarization[1][12].

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular KCNQ1 KCNQ1 (α-subunit) Pore & Voltage Sensor S6 / Selectivity Filter KCNE1 KCNE1 (β-subunit) Modulator K_in K+ K_out K+ K_out->KCNQ1 K+ Efflux (Repolarization) C293B This compound C293B->KCNQ1 Binds to S6/Filter Site (Open Channel Block)

Mechanism of IKs blockade by this compound.

Pharmacological Profile and Selectivity

A key attribute of a pharmacological tool is its selectivity. This compound is valued for its relatively high selectivity for IKs over other cardiac ion channels, particularly the rapid delayed rectifier current (IKr), which is mediated by hERG channels. Blockade of hERG channels is a major cause of drug-induced proarrhythmia, and the minimal effect of this compound on these channels underscores its utility and safety in research settings[8][13].

Target Ion CurrentMolecular BasisIC₅₀ / EC₅₀ ValueSelectivity Insight
IKs KCNQ1/KCNE1~1-2 µM (species dependent)[8][13]Primary Target
(-)-[3R,4S] enantiomer1.36 µM [1]~7x more potent than (+) enantiomer
(+)-[3S,4R] enantiomer9.6 µM[1]Less active enantiomer
ICFTR CFTR19 µM[3][7]Moderate off-target effect
Ito (transient outward)Kv4.324 - 38 µM[8][13]Weak off-target effect
IKur (ultra-rapid)Kv1.5~31 µM (human atrial)[14]Weak off-target effect
IKr (rapid)hERG (Kv11.1)> 30 µM[13]High Selectivity (Low Risk)
ICa-L (L-type Ca²⁺)Cav1.2Unaffected at relevant conc.[8][13]High Selectivity
INa (fast Na⁺)Nav1.5Unaffected at relevant conc.[8]High Selectivity

Key Research Applications

Cardiovascular Electrophysiology

The primary application of this compound is as a tool to pharmacologically dissect the role of IKs from other repolarizing currents like IKr[8]. By selectively blocking IKs, researchers can study its contribution to the action potential duration (APD) under various physiological and pathological conditions. It has been instrumental in demonstrating that IKs is a key component of the "repolarization reserve," becoming particularly important under sympathetic stimulation or when other repolarizing currents are compromised[15]. This makes it an invaluable compound for studying arrhythmias and for the preclinical evaluation of antiarrhythmic drug candidates[9][13].

Metabolic Disease Research

Recent genetic studies have linked polymorphisms in the KCNQ1 gene to an increased risk of Type 2 Diabetes[16]. KCNQ1 channels are expressed in pancreatic β-cells and intestinal L-cells. Research using this compound has shown that inhibiting these channels can enhance glucose-stimulated insulin secretion from β-cells and increase the release of glucagon-like peptide-1 (GLP-1) from L-cells[16]. This opens a new avenue of research where this compound serves as a critical probe to understand the role of KCNQ1 in glucose homeostasis.

Experimental Protocols and Handling

Stock Solution Preparation (Self-Validating System)

The trustworthiness of any experiment begins with the accurate preparation of reagents. The high solubility of this compound in DMSO makes it the preferred solvent for creating a high-concentration stock solution.

Protocol: 100 mM Stock in DMSO

  • Verification: Confirm the molecular weight (MW) on the certificate of analysis for your specific batch (typically ~324.39 g/mol ).

  • Calculation:

    • Target Concentration: 100 mM (0.1 mol/L)

    • Mass needed for 1 mL (0.001 L) of stock:

    • Mass (g) = 0.1 mol/L * 0.001 L * 324.39 g/mol = 0.03244 g = 32.44 mg

  • Preparation:

    • Accurately weigh 32.44 mg of this compound powder.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months[4][7]. When using, thaw the aliquot and dilute to the final working concentration in the appropriate experimental buffer.

Workflow: Whole-Cell Patch-Clamp Analysis of IKs

This workflow outlines the essential steps for characterizing the inhibitory effect of this compound on IKs in isolated cardiac myocytes. The causality is clear: each step builds upon the last to ensure a stable, verifiable recording.

node_iso 1. Myocyte Isolation Enzymatic digestion of cardiac tissue node_setup 2. Patch-Clamp Setup Establish whole-cell configuration node_iso->node_setup node_base 3. Baseline Recording Apply voltage protocol to elicit IKs. Record stable baseline currents. node_setup->node_base node_perf 4. Drug Perfusion Bath apply this compound (e.g., 1-10 µM) node_base->node_perf node_drug 5. Post-Drug Recording Re-apply voltage protocol. Record inhibited currents. node_perf->node_drug node_wash 6. Washout (Optional) Perfuse with drug-free solution to test for reversibility. node_drug->node_wash node_ana 7. Data Analysis Measure current amplitude reduction. Calculate IC50. node_wash->node_ana

Workflow for electrophysiological analysis of this compound.

Synthesis Overview

This compound is not a naturally occurring compound; it is a product of multi-step organic synthesis[2][17]. The synthesis is rooted in chromanol chemistry, often starting from substituted phenols and building the heterocyclic chroman ring system. A key aspect of advanced syntheses is the use of chiral intermediates or asymmetric synthesis techniques to produce specific enantiomers, such as the more active (-)-[3R,4S] form, allowing for detailed structure-activity relationship studies[2]. While a detailed synthetic pathway is beyond the scope of this guide, its synthetic origin ensures a reliable and high-purity supply for research purposes.

Conclusion

This compound, identified by CAS number 163163-23-3, is more than just a chemical; it is a precision tool that has enabled significant advances in our understanding of cardiac and metabolic physiology. Its high selectivity for the IKs channel, coupled with a well-characterized pharmacological profile, provides researchers with a reliable method to investigate the function of KCNQ1-based potassium channels. By following validated protocols for its handling and application, scientists can continue to leverage this compound to push the boundaries of electrophysiology and drug discovery.

References

  • Title: this compound | Voltage-gated Potassium Channel Blockers Source: R&D Systems (Bio-Techne) URL: [Link]

  • Title: Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes Source: PubMed URL: [Link]

  • Title: Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter Source: PubMed URL: [Link]

  • Title: this compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes Source: PubMed URL: [Link]

  • Title: this compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice Source: PubMed URL: [Link]

  • Title: Synthesis and Activity of Novel and Selective IKs-Channel Blockers Source: ACS Publications URL: [Link]

  • Title: Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle Source: Circulation - AHA Journals URL: [Link]

  • Title: Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes Source: PubMed URL: [Link]

  • Title: Pharmacology of cardiac potassium channels Source: Cardiovascular Research - Oxford Academic URL: [Link]

  • Title: Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels Source: PubMed URL: [Link]

Sources

A Technical Guide to the Electrophysiological Effects of Chromanol 293B: A Selective IKs Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of cardiac electrophysiology, the precise modulation of ion channel activity is paramount for both therapeutic intervention and fundamental research. Chromanol 293B has emerged as a cornerstone pharmacological tool, distinguished by its selective inhibition of the slow component of the delayed rectifier potassium current, IKs.[1][2] This current, crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[3][4] Understanding the detailed electrophysiological impact of this compound is essential for researchers investigating cardiac arrhythmias, drug development professionals screening for proarrhythmic risk, and scientists exploring the physiological role of the IKs current as a key component of the heart's "repolarization reserve."[5] This guide provides an in-depth analysis of the compound's mechanism of action, its effects on cellular electrophysiology, and the validated experimental protocols used to characterize its activity.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the voltage-gated potassium channel complex responsible for the IKs current.[3] This channel is a heteromultimer, formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as MinK).[3][6] The association with KCNE1 dramatically alters the gating kinetics of the KCNQ1 channel, slowing its activation and shifting its voltage dependence, which is characteristic of the native IKs current in cardiomyocytes.[4][7]

Binding Site and Channel State Dependency

This compound acts as an open channel blocker .[8][9] This mechanism implies that the drug preferentially binds to and blocks the channel when it is in the open or conducting state. This is evidenced by a time-dependent block that develops during depolarizing voltage steps, which open the IKs channels.[8][10]

The binding site for this compound is located within the inner pore vestibule of the KCNQ1 subunit.[3] Specific residues in the S6 transmembrane segment (such as Ile337 and Phe340) and the H5 selectivity filter (like T312) are critical for its binding.[3] The interaction involves hydrophobic interactions with the S6 domain, and it is further stabilized by electrostatic interactions between the oxygen atoms of the chromanol molecule and a potassium ion situated within the selectivity filter.[3]

The presence of the KCNE1 subunit enhances the blocking potency of this compound, suggesting an allosteric modulation of the binding site or improved access for the drug.[6][7] Furthermore, the block is stereoselective, with the (3R,4S)-enantiomer of this compound demonstrating significantly higher potency than the (3S,4R)-enantiomer.[10][11]

cluster_membrane Cell Membrane KCNQ1 KCNQ1 (α-subunit) Pore Domain Pore Ion Conduction Pore (Inner Vestibule) KCNQ1->Pore Forms Pore KCNE1 KCNE1 (β-subunit) Modulator KCNE1->KCNQ1 Modulates Gating & Enhances Affinity K_ion K+ Pore->K_ion Stabilizes Binding Chromanol This compound Chromanol->Pore Binds to open channel (S6 & Selectivity Filter)

Figure 1: Mechanism of this compound action on the KCNQ1/KCNE1 channel complex.

Core Electrophysiological Effects

The selective nature of this compound makes it a valuable tool for dissecting the role of IKs in cardiac electrophysiology. Its effects are most pronounced on the repolarization phase of the action potential.

Potent and Selective Blockade of IKs

This compound is a potent inhibitor of the IKs current across multiple species. The half-maximal inhibitory concentration (IC50) varies but is consistently in the low micromolar range. In contrast, significantly higher concentrations are required to affect other major cardiac currents, establishing its selectivity.[1][12]

CurrentSpeciesIC50Key ObservationReference
IKs Guinea Pig1.02 µMStrong inhibition (96.9% max)[1]
IKs Canine1.8 µMSelective block demonstrated[12]
IKs Sino-atrial Node (Guinea Pig)5.3 µMConcentration-dependent block[6]
Ito Human24 µM>20-fold less potent than on IKs[1]
Ito Canine38 µMModerate inhibition at high doses[12]
IKr Canine> 100 µMInsignificant inhibition[12]
IK1, INa, ICa-L Guinea Pig, Human-Unaffected by effective doses[1]
Modulation of the Cardiac Action Potential

The primary consequence of IKs blockade is the prolongation of the cardiac action potential duration (APD).[1] The IKs current contributes significantly to repolarization, especially at faster heart rates when the channels accumulate in the open state.[13]

  • Action Potential Prolongation: By inhibiting IKs, this compound reduces the net repolarizing current, thereby lengthening Phase 3 of the action potential.[1][14]

  • Frequency Dependence: Unlike IKr blockers (e.g., dofetilide), which exhibit "reverse use-dependence" (i.e., greater APD prolongation at slower rates), this compound prolongs the APD to a similar fractional extent across a range of physiological frequencies.[1] This property has made IKs a target of interest for developing antiarrhythmic drugs with a potentially better safety profile.

  • Repolarization Reserve: Under normal physiological conditions, the effect of IKs block on APD can be modest in some species, including humans.[15] However, its importance is magnified during β-adrenergic stimulation (which enhances IKs) or when other repolarizing currents (like IKr) are compromised.[5][6] In these scenarios, IKs acts as a crucial "repolarization reserve," and its blockade by this compound can lead to significant APD prolongation and reveal proarrhythmic potential.[5]

cluster_AP Cardiac Action Potential Phases cluster_IKs Role of IKs Phase0 Phase 0 Depolarization (INa ↑) Phase1 Phase 1 Early Repol. (Ito ↑) Phase0->Phase1 Phase2 Phase 2 Plateau (ICa-L ↔ IK ↑) Phase1->Phase2 Phase3 Phase 3 Repolarization (IKr, IKs ↑↑) Phase2->Phase3 Phase4 Phase 4 Resting (IK1) Phase3->Phase4 IKs_role IKs Current (Slow Activation) IKs_role->Phase3 Contributes to Chromanol This compound Chromanol->IKs_role Blocks Effect Prolongs Phase 3 Lengthens APD Chromanol->Effect

Figure 2: The role of the IKs current in the cardiac action potential and the effect of this compound.

Experimental Protocols for Characterization

The gold standard for studying ion channel pharmacology is the patch-clamp technique .[16][17][18] The whole-cell configuration is most commonly used to characterize the effects of compounds like this compound on a variety of cardiac currents.[19]

Workflow: Whole-Cell Voltage-Clamp Analysis of IKs

This protocol outlines the essential steps to isolate and record IKs from ventricular myocytes and to quantify the inhibitory effect of this compound.

Step 1: Cardiomyocyte Isolation

  • Enzymatically dissociate ventricular tissue (e.g., from guinea pig or rabbit) using a solution containing collagenase and protease to obtain single, calcium-tolerant myocytes.

Step 2: Solution Preparation

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To pharmacologically isolate IKs, add an IKr blocker (e.g., 1 µM E-4031 or Dofetilide) and a Ca2+ channel blocker (e.g., 200 µM CdCl2 or Nifedipine) to inhibit ICa-L.

  • Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with KOH. This composition minimizes other potassium and chloride currents from inside the cell.[20]

Step 3: Recording Configuration

  • Establish a giga-ohm seal between the glass micropipette and the myocyte membrane.[21]

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration, allowing electrical and molecular access to the cell interior.[19][22]

Step 4: Voltage-Clamp Protocol

  • Hold the cell membrane at a potential of -50 mV to inactivate Na+ channels and some T-type Ca2+ channels.[1]

  • Apply long (e.g., 4-5 second) depolarizing voltage steps to a range of potentials (e.g., from -40 mV to +60 mV). The slow activation kinetics of IKs will be apparent during these long pulses.

  • Repolarize the membrane to a fixed potential (e.g., -40 mV) to record the deactivating "tail" currents. The amplitude of the tail current is proportional to the number of channels that were open at the end of the preceding depolarizing step.

Step 5: Data Acquisition and Analysis

  • Record baseline IKs currents using the voltage protocol.

  • Perfuse the cell with the external solution containing a known concentration of this compound and allow for equilibration (typically 5-10 minutes).

  • Repeat the voltage protocol and record the inhibited currents.

  • Quantify the block by comparing the tail current amplitudes before and after drug application. Calculate the percentage of inhibition.

  • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.

cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis A 1. Isolate Cardiomyocytes B 2. Prepare Solutions (Internal & External + Blockers) A->B C 3. Pull Glass Micropipette B->C D 4. Achieve Giga-Seal & Whole-Cell Configuration C->D E 5. Apply Voltage-Clamp Protocol (Depolarizing Steps) D->E F 6. Record Baseline IKs E->F G 7. Perfuse with this compound F->G H 8. Repeat Voltage Protocol G->H I 9. Record Inhibited IKs H->I J 10. Measure Tail Currents I->J K 11. Calculate % Inhibition J->K L 12. Generate Dose-Response Curve (IC50) K->L

Figure 3: Experimental workflow for characterizing this compound using whole-cell patch-clamp.

Broader Context and Considerations

While its primary use is in cardiac research, the effects of this compound are not limited to the heart, as the KCNQ1 channel is expressed in other tissues.

  • Epithelial Tissues: In epithelial cells, KCNQ1 co-assembles with KCNE3 to form a constitutively active potassium channel. This compound also blocks this complex, often with even higher potency, highlighting the critical role of the ancillary subunit in determining drug sensitivity.[7]

  • Pancreatic Islets: KCNQ1 is expressed in pancreatic β-cells and intestinal L-cells. Studies have shown that this compound can enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels, suggesting a role for KCNQ1 in metabolic regulation.[23]

  • Limitations: The primary limitation of this compound is its loss of selectivity at higher concentrations (>30 µM), where it can begin to inhibit other currents like Ito.[5][12] Researchers must carefully titrate the concentration to ensure they are observing effects specific to IKs blockade.

Conclusion

This compound is an indispensable pharmacological agent for the study of cardiac electrophysiology. Its well-characterized, potent, and selective blockade of the IKs current allows for precise investigation into the role of the KCNQ1/KCNE1 channel in action potential repolarization, arrhythmogenesis, and the crucial concept of the repolarization reserve. The detailed understanding of its mechanism—an open channel block within the pore of the KCNQ1 subunit—provides a solid foundation for its use as both a research tool and a lead compound in the development of novel antiarrhythmic therapies. The experimental protocols described herein represent the standard by which its electrophysiological effects are reliably and reproducibly quantified, ensuring the continued generation of high-quality, translatable data in the field.

References

  • Bosch, R. F., Gaspo, R., Busch, A. E., Lang, H. J., Li, G. R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. [Link]

  • Varró, A., & Baczkó, I. (2011). Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve. Handbook of experimental pharmacology, (201), 83–106. [Link]

  • Seebohm, G., Pusch, M., & Lerche, C. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular pharmacology, 71(6), 1503–1511. [Link]

  • Ono, K., & Ito, H. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British journal of pharmacology, 138(3), 449–456. [Link]

  • Kurata, Y., Inagaki, M., & Kameyama, M. (1999). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. The Journal of physiology, 514 ( Pt 3)(3), 709–721. [Link]

  • Jost, N., Virág, L., Comtois, P., Varró, A., & Nattel, S. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

  • Bosch, R. F., Gaspo, R., Busch, A. E., Lang, H. J., Li, G. R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovascular Research, 38(2), 441-450. [Link]

  • Abitbol, I., Peretz, A., & Attali, B. (2007). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of physiology, 582(Pt 3), 1015–1026. [Link]

  • Larsson, H. P. (2010). The Molecular Mechanism of KCNE1 Modulation of KCNQ1. Scholarship@Miami. [Link]

  • Yang, T., & Snyders, D. J. (2012). Cardiac Delayed Rectifier Potassium Channels in Health and Disease. Channels (Austin, Tex.), 6(5), 335–343. [Link]

  • Andersen, M. N., & Bentzen, B. H. (2020). Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. International journal of molecular sciences, 21(24), 9495. [Link]

  • Viswanathan, P. C., Rudy, Y., & Antzelevitch, C. (1999). Effects of IKr and IKs Heterogeneity on Action Potential Duration and Its Rate Dependence. Circulation, 99(19), 2569–2577. [Link]

  • Kirk, K. L. (2018). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in molecular biology (Clifton, N.J.), 1684, 1–20. [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. [Link]

  • Wu, S. N., & Jan, C. R. (2001). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of pharmacological sciences, 85(4), 403–409. [Link]

  • Liu, L., Wang, F., Lu, H., Ren, X., & Zou, J. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

  • Kiehn, J., Lacerda, A. E., Wible, B. A., & Brown, A. M. (1999). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Molecular Pharmacology, 56(4), 859-865. [Link]

  • Liu, T., Brown, B. S., Wu, Y., Antzelevitch, C., & Valdivia, C. R. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of cardiovascular electrophysiology, 12(4), 472–478. [Link]

  • Barhanin, J., Lesage, F., Guillemare, E., Fink, M., Lazdunski, M., & Romey, G. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. [Link]

  • ITACA Project. (n.d.). The Cardiac Action Potential. Proyecto ITACA. [Link]

  • Lerche, C., et al. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(3), 269-277. [Link]

  • Varró, A., et al. (2024). A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations. Pharmaceuticals, 17(9), 1091. [Link]

  • Fertig, N., & George, M. (2007). Ion channel electrophysiology in pharmaceutical research. GIT Laboratory Journal, 11(5-6), 40-41. [Link]

  • JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments. [Link]

  • Abgene. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • ResearchGate. (n.d.). Effect of this compound on the inward rectifier (IKl), transient outward (Ito), rapid delayed rectifier (IKr) and slow delayed rectifier (IKs) potassium currents in dog ventricular myocytes. [Link]

  • Wikipedia. (n.d.). Patch clamp. [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

Sources

Chromanol 293B: A Technical Guide to a Selective IKs Blocker for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Chromanol 293B, a valuable pharmacological tool for the selective blockade of the slowly activating delayed rectifier potassium current (IKs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental best practices, and data interpretation when using this compound. The content is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Introduction: The Critical Role of IKs in Cardiac Repolarization

The cardiac action potential is a finely tuned electrical event, and its repolarization phase is crucial for maintaining normal heart rhythm. The delayed rectifier potassium current (IK) is a key player in this process, composed of two main components: a rapid component (IKr) and a slow component (IKs). While both contribute to repolarization, IKs plays a particularly important role in shortening the action potential duration (APD) at high heart rates and providing a "repolarization reserve".

The IKs current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK)[1][2][3]. This heteromeric channel complex exhibits unique gating kinetics, characterized by slow activation and deactivation[3]. Given its critical physiological function, the IKs channel is a significant target for understanding and potentially treating cardiac arrhythmias. The study of IKs has been greatly facilitated by the development of selective pharmacological blockers, among which this compound is a prominent example.

This compound: Mechanism of Action and Selectivity

This compound (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman) is a chromanol derivative that has been extensively characterized as a potent and selective blocker of the IKs current[4][5]. Its mechanism of action involves a direct interaction with the KCNQ1 subunit of the IKs channel complex[6][7].

Molecular Target and Binding Site

Studies using chimeras of KCNQ1 and the this compound-insensitive KCNQ2 channel have identified the binding site within the inner pore vestibule of KCNQ1. Specifically, the H5 selectivity filter and the S6 transmembrane segment are crucial for its blocking action[7]. The proposed mechanism involves hydrophobic interactions with residues in the S6 domain and electrostatic interactions with a potassium ion within the selectivity filter, effectively occluding the ion permeation pathway[7][8]. The presence of the KCNE1 subunit enhances the blocking potency of this compound[7].

State-Dependent Blockade

This compound exhibits a time- and voltage-dependent block of IKs, characteristic of an open-channel blocker. This means the drug binds with higher affinity to the channel when it is in the open or activated state[6][8]. This property is evident in electrophysiological recordings where the application of this compound leads to a characteristic decay in the current during prolonged depolarizing pulses[6].

cluster_0 IKs Channel Gating and this compound Blockade Closed_Channel Closed State (Resting) Open_Channel Open State (Conducting K+) Closed_Channel->Open_Channel Depolarization Open_Channel->Closed_Channel Repolarization Blocked_Channel Blocked State (Non-conducting) Open_Channel->Blocked_Channel This compound (High Affinity) Blocked_Channel->Open_Channel Drug Dissociation

Caption: State-dependent blockade of the IKs channel by this compound.

Selectivity Profile

The utility of this compound as a research tool lies in its high selectivity for IKs over other cardiac ion channels. The following table summarizes its inhibitory concentrations (IC50) against various currents.

Ion CurrentChannel ComplexSpeciesIC50Reference
IKs KCNQ1/KCNE1Guinea Pig1.02 µM[5]
IKs KCNQ1/KCNE1Canine1.8 µM[9]
IKs KCNQ1/KCNE1Guinea Pig SA Node5.3 µM[10]
IKr hERGGuinea Pig> 50 µM[5]
IKr hERGCanine> 30 µM[9]
Ito Kv4.3Human24 µM[5]
Ito Kv4.3Canine38 µM[9]
IKur Kv1.5Human Atrial30.9 µM[11]
INa Nav1.5Guinea PigUnaffected[5]
ICa,L Cav1.2Guinea PigUnaffected[5]
IK1 Kir2.xCanineUnaffected[9]

Note: IC50 values can vary depending on experimental conditions such as temperature and voltage protocols.

This selectivity profile demonstrates that at concentrations effective for blocking IKs (e.g., 1-10 µM), this compound has minimal to no effect on other key cardiac currents like IKr, INa, and ICa,L, making it an excellent tool for isolating the physiological role of IKs.

Experimental Protocols: Utilizing this compound in Electrophysiology

The following section provides a detailed protocol for assessing the effect of this compound on IKs in isolated cardiomyocytes using the whole-cell patch-clamp technique. This protocol is a synthesis of methodologies described in the literature[4][5][6][9].

Cell Preparation and Solutions
  • Cell Isolation: Isolate ventricular myocytes from the species of interest (e.g., guinea pig, canine, or human) using established enzymatic digestion protocols.

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents should be blocked. For example, add a calcium channel blocker like nifedipine (5 µM) and a sodium channel blocker like tetrodotoxin (TTX) (1 µM). To differentiate IKs from IKr, a specific IKr blocker (e.g., E-4031 or dofetilide) can be used in parallel experiments.

  • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the external solution should be kept low (typically <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Recording

cluster_1 Patch-Clamp Workflow for this compound Cell_Isolation Isolate Cardiomyocytes Patch_Pipette Prepare Pipette Solution Cell_Isolation->Patch_Pipette Seal_Formation Form Gigaohm Seal Patch_Pipette->Seal_Formation Whole_Cell Rupture Membrane (Whole-Cell Configuration) Seal_Formation->Whole_Cell Baseline_Recording Record Baseline IKs Whole_Cell->Baseline_Recording Drug_Application Perfuse with This compound Baseline_Recording->Drug_Application Drug_Effect Record IKs in Presence of Drug Drug_Application->Drug_Effect Washout Washout with Control Solution Drug_Effect->Washout Data_Analysis Analyze Data (IC50, Kinetics) Washout->Data_Analysis

Caption: Experimental workflow for assessing this compound effects.

  • Establish Whole-Cell Configuration: Achieve a gigaohm seal and rupture the cell membrane to obtain the whole-cell configuration.

  • Voltage Protocol for IKs:

    • Hold the cell at a potential of -50 mV to inactivate sodium channels.

    • Apply a brief prepulse to -40 mV to ensure consistent channel availability.

    • Apply depolarizing voltage steps of 2-5 seconds in duration, from -40 mV to +60 mV in 10 mV increments.

    • Repolarize the membrane to -40 mV to record the tail currents. The slow deactivation of IKs tail currents is a hallmark of this current.

  • Data Acquisition:

    • Record baseline currents in the control external solution. Allow the currents to stabilize.

    • Perfuse the cell with the desired concentration of this compound for 5-10 minutes to allow for equilibration.

    • Record currents in the presence of the drug using the same voltage protocol.

    • Perform a washout with the control solution to assess the reversibility of the block.

Data Analysis and Interpretation
  • Current Measurement: Measure the amplitude of the time-dependent outward current at the end of the depolarizing pulse and the peak tail current upon repolarization.

  • Concentration-Response Curve: To determine the IC50, apply several concentrations of this compound and plot the percentage of current inhibition against the log of the drug concentration. Fit the data with a Hill equation.

  • Assessing Selectivity: To confirm selectivity, use voltage protocols specific for other currents (e.g., IKr, ICa,L) and repeat the drug application procedure. The lack of significant inhibition at concentrations that block IKs will validate its selectivity. For instance, IKr can be elicited with pulses to less positive potentials (e.g., -10 mV) from a holding potential of -50 mV[5].

Applications in Research and Drug Development

This compound's selectivity makes it an indispensable tool for:

  • Validating IKs as a Therapeutic Target: By selectively blocking IKs, researchers can study the consequences on cardiac action potential duration and arrhythmogenesis in various disease models, such as Long QT syndrome[12][13].

  • Dissecting the Role of IKs in Cardiac Physiology: Understanding the contribution of IKs to cardiac repolarization at different heart rates and under the influence of adrenergic stimulation.

  • Screening for Novel IKs Modulators: this compound can be used as a positive control in high-throughput screening assays designed to identify new compounds that modulate IKs activity.

  • Safety Pharmacology: Assessing the potential for new chemical entities to interact with the IKs channel, a critical component of cardiac safety profiling.

Conclusion

This compound is a well-characterized and highly selective blocker of the IKs potassium channel. Its utility in preclinical research is firmly established, providing a reliable means to investigate the physiological and pathophysiological roles of IKs. A thorough understanding of its mechanism of action, selectivity profile, and proper experimental application, as outlined in this guide, is paramount for generating high-quality, interpretable data. By employing the described protocols and adhering to rigorous scientific principles, researchers can effectively leverage this compound to advance our understanding of cardiac electrophysiology and contribute to the development of safer and more effective cardiovascular therapies.

References

  • Sun, J., & MacKinnon, R. (2017). Structure of the KCNE1-KCNQ1 K+ channel complex. Cell, 169(6), 1042-1050.e9. [Link]

  • Pan, X., Li, Z., Zhou, Y., Shen, H., Wu, K., Huang, X., ... & Yan, N. (2018). Structure of the human KCNQ1-KCNE1 channel complex. Cell, 172(1-2), 349-358.e9. [Link]

  • Barhanin, J., Lesage, F., Guillemare, E., Fink, M., Lazdunski, M., & Romey, G. (1996). K(V)LQT1 and lsK (minK) proteins associate to form the I(Ks) cardiac potassium current. Nature, 384(6604), 78-80. [Link]

  • KCNQ1 gene. MedlinePlus. [Link]

  • Cui, J. (2016). KCNQ1-KCNE1 channel complex: a tough nut to crack. The Journal of general physiology, 147(3), 179–182. [Link]

  • Bosch, R. F., Gaspo, R., Olmsted, Z. T., Williams, A. J., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 38(2), 441–450. [Link]

  • Kurata, Y., Inagaki, M., & Hosaka, Y. (1999). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British journal of pharmacology, 126(8), 1797–1806. [Link]

  • Matsuura, H., Ohkubo, K., & Horie, M. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British journal of pharmacology, 138(3), 483–490. [Link]

  • Seebohm, G., Pusch, M., & Pott, L. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular pharmacology, 71(6), 1503–1511. [Link]

  • Zhang, X., Liu, J., & Li, R. (2024). A simulation study on the antiarrhythmic mechanisms of established agents in myocardial ischemia and infarction. PloS one, 19(6), e0305342. [Link]

  • Jost, N., Virág, L., Comtois, P., Ordög, B., Szuts, V., Seprényi, G., ... & Nattel, S. (2005). Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle. Circulation, 112(10), 1392-1399. [Link]

  • Bosch, R. F., Gaspo, R., Olmsted, Z. T., Williams, A. J., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 38(2), 441-450. [Link]

  • Kiehn, J., Lacerda, A. E., & Brown, A. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of pharmacology and experimental therapeutics, 295(2), 707–713. [Link]

  • Gintant, G. A. (2000). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of cardiovascular electrophysiology, 11(7), 774–784. [Link]

  • Kiehn, J., Lacerda, A. E., & Brown, A. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of pharmacology and experimental therapeutics, 295(2), 707–713. [Link]

  • Gerlach, U., Brendel, J., Lang, H. J., Paulus, E. F., Weidmann, K., & Bruggemann, R. (2001). Synthesis and activity of novel and selective IKs-channel blockers. Journal of medicinal chemistry, 44(22), 3831–3837. [Link]

  • Varro, A., Balati, B., Iost, N., Takacs, J., Virag, L., Lathrop, D. A., ... & Papp, J. G. (2000). The role of the delayed rectifier potassium currents in the dog ventricular muscle. Cardiovascular research, 47(1), 124-136. [Link]

  • Karle, C. A., Bauer, A., Weretka, S., Zitron, E., Abushi, A., Kreye, V. A., & Schoels, W. (2002). Vascular effects of class-III antiarrhythmic drugs: this compound, but not dofetilide blocks the smooth muscle delayed rectifier K+ channel. Basic research in cardiology, 97(1), 17–25. [Link]

  • Li, G. R., Feng, J., Yue, L., & Nattel, S. (2000). Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. The Journal of pharmacology and experimental therapeutics, 292(2), 670–676. [Link]

Sources

role of IKs in cardiac repolarization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Role of IKs in Cardiac Repolarization

Executive Summary

The slow delayed rectifier potassium current (IKs) is a cornerstone of cardiac electrophysiology, playing an indispensable role in the repolarization phase of the cardiac action potential (AP). Its unique biophysical properties and regulation by the sympathetic nervous system position it as a critical determinant of cardiac rhythm and a key player in adapting to physiological stress. This guide provides a detailed examination of the IKs channel, from its molecular architecture to its functional assessment in research and drug development settings. We will explore its electrophysiological signature, its regulation via the β-adrenergic signaling cascade, and its profound implications in both inherited and acquired arrhythmogenic syndromes. Furthermore, this document offers detailed, field-proven protocols for the in-vitro electrophysiological assessment of IKs, designed to provide researchers and drug development professionals with a robust framework for investigation.

The Cardiac Action Potential and the Imperative of Repolarization

The coordinated contraction of the heart is governed by the precise orchestration of ion currents that shape the cardiac action potential (AP). The AP is broadly divided into five phases, starting with rapid depolarization (Phase 0) driven by sodium influx, and ending with the resting phase (Phase 4). The process of repolarization (Phase 3), which involves the efflux of potassium ions (K+), is essential for resetting the cardiomyocyte membrane potential. This resetting is critical to terminate the heartbeat, allow the ventricles to refill, and maintain a stable rhythm.

Disruptions in repolarization can dangerously prolong the AP duration (APD), which is reflected as a lengthened QT interval on the electrocardiogram (ECG). This condition, known as Long QT Syndrome (LQTS), creates a vulnerable window for early afterdepolarizations (EADs) that can trigger life-threatening arrhythmias like Torsades de Pointes (TdP). Several distinct potassium currents contribute to repolarization, but the slow delayed rectifier current, IKs, is of paramount importance due to its unique role as a "repolarization reserve".

Molecular Architecture of the IKs Channel

The IKs channel is a heterotetrameric protein complex formed by the co-assembly of two distinct subunits:

  • α-subunit (KCNQ1): This is the pore-forming subunit, encoded by the KCNQ1 gene. Four KCNQ1 subunits assemble to create the central K+-selective pore and the voltage-sensing domains (VSDs) that respond to changes in membrane potential. In the absence of its ancillary subunit, KCNQ1 produces a rapidly activating current with a voltage-dependence that is incompatible with its known physiological role.

  • β-subunit (KCNE1): This is an ancillary or accessory subunit, encoded by the KCNE1 gene, also known as the minimal potassium channel protein (minK). KCNE1 is a single transmembrane domain protein that profoundly alters the function of the KCNQ1 pore. Its association dramatically slows the activation kinetics of the channel, shifts the voltage-dependence of activation to more depolarized potentials, and increases the single-channel conductance. This modification is absolutely essential for the IKs current to fulfill its role during the late phase of the cardiac AP.

Mutations in either KCNQ1 or KCNE1 can lead to a loss of IKs function, causing Romano-Ward syndrome (LQT1 and LQT5, respectively), an inherited form of LQTS characterized by a high risk of cardiac events, particularly during exercise or emotional stress.

Electrophysiological Signature and Sympathetic Regulation

The hallmark of the IKs current is its slow activation and deactivation kinetics. At physiological heart rates, the channel does not have sufficient time to fully activate during a single AP. However, with an increase in heart rate, such as during exercise, the cumulative effect of incomplete deactivation between beats leads to a larger activated IKs pool. This results in a greater repolarizing current, which helps to shorten the APD and maintain rhythmic stability at faster rates.

β-Adrenergic Modulation: The Fight-or-Flight Response

A critical feature of IKs is its potent upregulation by the sympathetic nervous system. During states of physical or emotional stress, the release of catecholamines (e.g., norepinephrine) activates β-adrenergic receptors on cardiomyocytes. This triggers a downstream signaling cascade that enhances IKs function, a key mechanism for adapting the heart to increased demand.

The process is as follows:

  • Norepinephrine binds to the β-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • The associated G-protein (Gs) activates adenylyl cyclase.

  • Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • cAMP activates Protein Kinase A (PKA).

  • PKA phosphorylates a specific site on the KCNQ1 subunit.

This phosphorylation event increases the maximal IKs conductance and accelerates its activation, providing a powerful boost to the repolarizing current. This is precisely why individuals with LQT1 are particularly vulnerable during exercise; their compromised IKs channels cannot respond to the sympathetic surge, leading to inadequate APD shortening and a high risk of arrhythmia.

G cluster_0 Cardiomyocyte Membrane cluster_1 beta_ar β-Adrenergic Receptor ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Converts iks IKs Channel (KCNQ1/KCNE1) repolarization Enhanced Repolarization iks->repolarization Increases K+ Efflux pka_inactive PKA (Inactive) pka_active PKA (Active) pka_inactive->pka_active Activates pka_active->iks Phosphorylates KCNQ1 camp->pka_inactive Binds to regulatory subunit atp ATP atp->camp norepi Norepinephrine norepi->beta_ar Binds G start Start: Prepare Cell Suspension (CHO-KCNQ1/KCNE1) load_system Load Cells, Solutions & Test Compound Plate into APC System start->load_system seal Cell Capture & Gigaseal Formation (>500 MΩ) load_system->seal whole_cell Go Whole-Cell (Membrane Rupture) seal->whole_cell stabilize Stabilize Baseline Current (Holding at -80mV) whole_cell->stabilize pre_compound Run Pre-Compound Voltage Protocol (Vehicle) stabilize->pre_compound add_compound Add Test Compound (Incubate ~5 min) pre_compound->add_compound post_compound Run Post-Compound Voltage Protocol add_compound->post_compound washout Washout Compound (Optional) post_compound->washout analyze Data Analysis: Measure Tail Current Amplitude washout->analyze end End: Determine % Inhibition analyze->end

Caption: Automated patch-clamp workflow for IKs compound screening.

Step-by-Step Protocol for IKs Current Recording

This protocol is designed to isolate and quantify IKs currents.

  • Cell Preparation:

    • Use a cell line stably co-expressing human KCNQ1 and KCNE1.

    • Culture cells to 70-90% confluency.

    • Dissociate cells into a single-cell suspension using a gentle, non-enzymatic method to ensure membrane integrity.

  • Solutions:

    • Internal Solution (in mM): 130 K-Aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with KOH.

      • Causality: High potassium aspartate sets the K+ equilibrium potential near -90mV. ATP is included to maintain channel health and prevent rundown. EGTA chelates free calcium to minimize Ca2+-activated currents.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

      • Causality: This is a physiological saline solution. The specific ion concentrations mimic the extracellular environment. Glucose provides metabolic support to the cell.

  • Voltage Protocol (A Self-Validating System):

    • Holding Potential: -80 mV.

      • Causality: At this potential, IKs channels are fully closed, providing a stable baseline.

    • Depolarizing Step: Step to +40 mV for 2-3 seconds.

      • Causality: This strong depolarization ensures maximal activation of the IKs channels. The long duration is necessary to accommodate the channel's very slow activation kinetics.

    • Repolarizing Step (Tail Current): Step down to -40 mV for 1-2 seconds.

      • Causality: This is the most critical step for quantification. Upon repolarization, the activated channels begin to close (deactivate). The initial current measured immediately upon stepping to -40 mV is the "tail current." Its amplitude is directly proportional to the number of channels that were open at the end of the +40 mV step. Measuring the tail current is more accurate and reliable than measuring the current during the depolarizing step, as it isolates the IKs current from other potential time-dependent currents and minimizes contamination from inadequate voltage-clamp control.

  • Data Acquisition and Analysis:

    • Acquire data at a sampling rate of 5-10 kHz.

    • Measure the peak amplitude of the tail current at -40 mV before and after compound application.

    • The percentage of channel inhibition is calculated as: (1 - (Tail_PostCompound / Tail_PreCompound)) * 100.

    • Self-Validation: A stable baseline current at -80mV and consistent tail current amplitude during the vehicle (pre-compound) application phase confirms the health of the cell and the reliability of the recording before proceeding with compound analysis.

Quantitative Data Summary

The following table summarizes key biophysical properties of the IKs current, which are important benchmarks in any experimental study.

ParameterTypical ValueSignificance
V₅₀ of Activation +15 to +30 mVThe voltage at which 50% of channels are activated. Defines the operating range.
Activation Time Constant (τ) 0.5 - 2.0 seconds (at +40mV)Describes the slow speed of channel opening, a key identifying feature.
Deactivation Time Constant (τ) 0.2 - 1.0 seconds (at -40mV)Describes the rate of channel closure, critical for its beat-to-beat accumulation.
Reversal Potential ~ -85 mVApproximates the Nernst potential for K+, confirming channel selectivity.

Conclusion

The IKs channel, a finely tuned complex of KCNQ1 and KCNE1 subunits, is a vital component of cardiac repolarization. Its slow kinetics and unique modulation by the β-adrenergic system establish it as the heart's primary repolarization reserve, crucial for adapting to physiological demands. Understanding its function is not only fundamental to cardiac electrophysiology but is also a regulatory requirement in modern drug development to ensure cardiovascular safety. The methodologies described herein provide a validated framework for the precise and reliable investigation of this critical cardiac ion channel.

References

  • Title: Cardiac Ion Channels Source: Journal of Molecular and Cellular Cardiology URL: [Link]

  • Title: The cardiac IKs potassium channel: structure, function and regulation Source: Journal of Physiology URL: [Link]

  • Title: KCNQ1 and KCNE1: The Molecules Behind the Slow Delayed Rectifier K+ Current Source: Circulation Research URL: [Link]

  • Title: KCNE1 and KCNQ1: A Partnership Essential for Cardiac Repolarization Source: Frontiers in Physiology URL: [Link]

  • Title: Long QT Syndrome Source: GeneReviews® URL: [Link]

  • Title: Regulation of the IKs potassium channel by PKA-dependent phosphorylation Source: The Journal of General Physiology URL: [Link]

  • Title: The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

An In-Depth Technical Guide to the Enantiomers and Stereoselectivity of Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of Chirality in Ion Channel Modulation

In the realm of pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. This principle is profoundly evident in the study of ion channel modulators, where stereoisomers—molecules with identical chemical formulas and connectivity but different spatial arrangements—can exhibit remarkably divergent pharmacodynamic and pharmacokinetic profiles[1]. The case of Chromanol 293B, a potent blocker of the slow delayed rectifier potassium current (IKs), serves as a compelling exemplar of this concept. This guide provides an in-depth technical exploration of the stereoselective synthesis, analytical separation, and pharmacological activity of the this compound enantiomers, offering a comprehensive resource for researchers in cardiovascular physiology and drug development.

Introduction to this compound and the IKs Current

This compound is a synthetic benzopyran derivative that has garnered significant interest as a selective inhibitor of the IKs potassium current[2]. The IKs current, a crucial component of cardiac repolarization, is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK)[2][3]. By modulating the IKs current, this compound and similar agents have the potential to alter the cardiac action potential duration, a key target for antiarrhythmic therapies[2].

The structure of this compound features two chiral centers, giving rise to a pair of enantiomers: (+)-[3S,4R]-Chromanol 293B and (-)-[3R,4S]-Chromanol 293B. As this guide will elucidate, the biological activity of this compound resides predominantly in one of these enantiomers, highlighting the profound importance of stereochemistry in its mechanism of action.

Stereoselective Synthesis of this compound Enantiomers

The differential pharmacology of the this compound enantiomers necessitates their preparation in enantiomerically pure forms. This is achieved through stereoselective synthesis, a field of organic chemistry dedicated to the controlled formation of stereoisomers[4][5]. While multiple synthetic routes can be envisaged, a common strategy for obtaining the individual enantiomers of this compound involves the use of chiral starting materials or chiral catalysts to direct the formation of the desired stereochemistry at the two stereocenters.

A plausible synthetic approach, based on the synthesis of related chromanol derivatives, would involve a multi-step sequence starting from a chiral precursor that establishes the absolute configuration of one of the stereocenters. The second stereocenter can then be introduced with high diastereoselectivity through a carefully chosen chemical transformation.

Conceptual Workflow for Stereoselective Synthesis:

cluster_synthesis Stereoselective Synthesis of this compound Enantiomers Chiral Precursor Chiral Precursor Intermediate 1 Intermediate 1 Chiral Precursor->Intermediate 1 Introduction of first stereocenter Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Diastereoselective reaction to introduce second stereocenter Final Product Final Product Intermediate 2->Final Product Final modifications and purification

Caption: Conceptual workflow for the stereoselective synthesis of a this compound enantiomer.

Analytical Techniques for Chiral Separation

The analysis of the enantiomeric purity of this compound is crucial for both synthetic chemistry and pharmacological studies. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the techniques of choice for this purpose[1][6][7]. These methods rely on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers[8][9]. The choice of the CSP is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability[6].

Step-by-Step Protocol for Chiral HPLC Method Development:
  • Column Selection:

    • Begin with a screening of polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Selection:

    • For normal phase mode, start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

    • For reversed-phase mode, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

  • Initial Screening:

    • Inject a solution of racemic this compound onto the selected column with the initial mobile phase.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Method Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier, adjust the ratio of hexane to alcohol).

    • The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

    • Optimize the flow rate and column temperature to enhance separation efficiency.

Chiral HPLC Method Development Workflow:

cluster_hplc Chiral HPLC Method Development Racemic Sample Racemic Sample Screen CSPs Screen CSPs Racemic Sample->Screen CSPs Screen Mobile Phases Screen Mobile Phases Screen CSPs->Screen Mobile Phases Optimization Optimization Screen Mobile Phases->Optimization Initial Results Validated Method Validated Method Optimization->Validated Method Fine-tuning cluster_mechanism Mechanism of Stereoselective IKs Blockade Chromanol_minus (-)-[3R,4S]-293B IKs_Channel Open IKs Channel (KCNQ1/KCNE1) Chromanol_minus->IKs_Channel High Affinity Binding Chromanol_plus (+)-[3S,4R]-293B Chromanol_plus->IKs_Channel Low Affinity Binding Block IKs Current Blockade IKs_Channel->Block

Sources

(-)-Chromanol 293B potency and efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potency and Efficacy of (-)-Chromanol 293B

Executive Summary

(-)-Chromanol 293B is a chiral molecule that has garnered significant attention as a highly selective and potent blocker of the slow component of the delayed rectifier potassium current, IKs. This current, produced by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, is a cornerstone of cardiac action potential repolarization, particularly during sympathetic stimulation.[1] The unique properties of (-)-Chromanol 293B, including its stereoselective potency and specific mechanism of action, make it an invaluable pharmacological tool for dissecting the physiological role of IKs and a lead compound for the development of novel Class III antiarrhythmic agents. This guide provides a comprehensive technical overview of its mechanism, potency, efficacy, and the rigorous experimental methodologies required for its characterization.

Core Mechanism of Action: Targeting the KCNQ1/KCNE1 Channel Complex

The primary pharmacological action of (-)-Chromanol 293B is the direct blockade of the IKs potassium channel. Understanding this mechanism requires an appreciation of the channel's structure and gating dynamics.

1.1. Molecular Target and Binding Site

(-)-Chromanol 293B exerts its effect by binding directly to the pore-forming KCNQ1 subunit of the IKs channel complex.[2][3] The presence of the KCNE1 ancillary subunit allosterically facilitates this binding, enhancing the drug's blocking efficacy.[4] Research using chimeras and mutagenesis has identified the binding site within the inner pore vestibule of the KCNQ1 channel.[3] This receptor site involves critical residues in the S6 transmembrane segment and the H5 selectivity filter, with studies highlighting the importance of residues such as Threonine-312, Isoleucine-337, and Phenylalanine-340 for high-affinity binding.[3] The blockade mechanism involves hydrophobic interactions with S6 residues and electrostatic interactions with a potassium ion within the selectivity filter.[3]

1.2. State-Dependent Blockade

(-)-Chromanol 293B is characterized as an open-channel blocker .[2] This means it preferentially binds to and blocks the IKs channel when it is in the open, ion-conducting conformation, which occurs during the plateau phase of the cardiac action potential. This state-dependent interaction results in a time- and voltage-dependent block that progresses during a depolarizing voltage step.[2][4] The blocking rate is directly proportional to the drug concentration, consistent with a 1:1 binding stoichiometry.[2]

1.3. Signaling Pathway and Point of Intervention

The IKs current is a dynamic component of cardiac electrophysiology, notably upregulated by β-adrenergic stimulation via a PKA-mediated phosphorylation cascade.[4] This increases the channel's contribution to repolarization, shortening the action potential duration to accommodate faster heart rates. (-)-Chromanol 293B's intervention point is the direct occlusion of the ion-conducting pore, thereby attenuating this crucial repolarizing current.

IKs_Channel_Signaling_and_Blockade Figure 1: IKs Channel Regulation and Blockade by (-)-Chromanol 293B cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) K_in K+ (in) BAR β-Adrenergic Receptor AC Adenylyl Cyclase BAR->AC activates cAMP cAMP AC->cAMP produces K_out K+ (out) K_out->KCNQ1_KCNE1 K+ Efflux (Repolarization) Noradrenaline Noradrenaline Noradrenaline->BAR binds PKA PKA (active) cAMP->PKA activates PKA->KCNQ1_KCNE1 phosphorylates (enhances IKs) Chromanol (-)-Chromanol 293B Chromanol->KCNQ1_KCNE1 Blocks Pore

Caption: IKs channel regulation and blockade.

Potency, Selectivity, and Efficacy

The utility of any pharmacological agent is defined by its potency, its selectivity for the intended target, and its ultimate physiological effect.

2.1. Potency and Stereoselectivity

The potency of (-)-Chromanol 293B is typically quantified by its half-maximal inhibitory concentration (IC50). This value varies across different species and experimental systems but consistently falls within the low micromolar range. A critical aspect of its pharmacology is its stereoselectivity. The (-)-[3R,4S] enantiomer is significantly more potent than its (+)-[3S,4R] counterpart.[5][6]

Preparation Species IC50 / EC50 (µM) Reference
Ventricular MyocytesGuinea Pig1.02[7]
Ventricular MyocytesGuinea Pig~3.0[2]
Sino-atrial Node CellsGuinea Pig5.3[4]
Left Ventricular MyocytesCanine1.8[8][9]
KCNQ1/KCNE1 in CHO CellsHuman (recombinant)1.36[6]
KCNQ1/KCNE1 in CHO CellsHuman (recombinant)(+)-enantiomer: 9.6[6]
H9c2 MyoblastsRat8.0[10]

2.2. Selectivity Profile

(-)-Chromanol 293B is highly selective for IKs at concentrations effective for its blockade. Studies have shown that it has negligible effects on other key cardiac currents, including the rapid delayed rectifier K+ current (IKr), the inward rectifier K+ current (IK1), the L-type Ca2+ current (ICa,L), and the Na+ current (INa).[7][8] However, at higher concentrations, off-target effects can be observed. For instance, it can inhibit the transient outward current (Ito) with an IC50 of approximately 38 µM in canine myocytes and the CFTR chloride current with an IC50 of 19 µM.[8][11] This selectivity profile underpins its value as a tool to specifically investigate the function of IKs.

2.3. Cellular and Functional Efficacy

The primary efficacy measure of IKs blockade is the prolongation of the cardiac action potential duration (APD). By inhibiting a key repolarizing current, (-)-Chromanol 293B delays the return of the membrane potential to its resting state. A significant finding is that the APD prolongation caused by 293B shows little to no reverse use-dependence, meaning it prolongs the action potential to a similar extent across a range of physiological frequencies.[7] This contrasts sharply with IKr blockers (like dofetilide), which exhibit strong reverse use-dependence and are more proarrhythmic at slow heart rates.[7][12]

Beyond the heart, KCNQ1 channels are expressed in other tissues. Notably, in pancreatic β-cells and intestinal L-cells, KCNQ1 channels contribute to regulating hormone secretion. Pharmacological blockade by Chromanol 293B has been shown to enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels in mice, highlighting its potential relevance in metabolic research.[13]

Experimental Protocol: Quantifying IKs Blockade via Whole-Cell Patch-Clamp

The gold-standard technique for characterizing the potency and mechanism of ion channel modulators like (-)-Chromanol 293B is the whole-cell patch-clamp technique.[14][15] This method allows for precise control of the cell membrane potential while measuring the resulting ionic currents.

3.1. Rationale and Workflow

The objective is to electrically isolate a single cell, control its membrane voltage, and record the specific IKs current in the absence (control) and presence of varying concentrations of (-)-Chromanol 293B. This allows for the construction of a concentration-response curve and the determination of the IC50. The workflow involves cell preparation, establishing a high-resistance "giga-seal," rupturing the membrane for whole-cell access, applying a specific voltage protocol, and analyzing the resulting currents.

Patch_Clamp_Workflow Figure 2: Workflow for IKs Potency Assessment using Patch-Clamp A 1. Cell Preparation (e.g., Cardiomyocyte Isolation or Transfected Cell Culture) B 2. Pipette Positioning & Giga-Seal Formation (>1 GΩ) A->B C 3. Whole-Cell Access (Rupture membrane patch) B->C D 4. Baseline IKs Recording (Apply Voltage Protocol in Control Extracellular Solution) C->D E 5. Drug Application (Perfuse with increasing concentrations of (-)-Chromanol 293B) D->E F 6. IKs Recording at Each Conc. (Measure current inhibition at steady state) E->F G 7. Data Analysis (Measure tail current amplitude, calculate % block) F->G I 9. Washout (Optional) (Perfuse with control solution to test reversibility) F->I Reversibility Check H 8. Curve Fitting (Fit data with Hill equation to determine IC50) G->H I->D

Caption: Workflow for IKs potency assessment.

3.2. Step-by-Step Methodology

A. Solutions and Reagents:

  • External (Bath) Solution (in mM): e.g., 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate IKs, add blockers for other currents: e.g., 1 µM Nisoldipine (to block ICa,L) and 2 µM E-4031 or Dofetilide (to block IKr).[16]

  • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH. The low chloride concentration and presence of EGTA help minimize other currents.

  • Drug Stock: Prepare a high-concentration stock solution of (-)-Chromanol 293B (e.g., 10-100 mM) in DMSO.[6][17] Make serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.

B. Electrophysiological Recording:

  • Cell Seeding: Plate isolated cells or transfected cells in a recording chamber on an inverted microscope.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under visual control, approach a single, healthy cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[15] This electrically isolates the patch of membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.[18]

  • Voltage-Clamp Protocol:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell at a potential of -50 mV. This inactivates Na+ channels and allows for the separation of IKs from IKr.[4][7]

    • Apply a series of depolarizing voltage steps (e.g., 2-4 seconds in duration) to potentials ranging from -40 mV to +60 mV.

    • Repolarize the membrane to a potential such as -50 mV to record the deactivating "tail current." The amplitude of this tail current is a reliable measure of the number of IKs channels that were open during the preceding depolarization.[4]

  • Data Acquisition:

    • Record baseline currents by perfusing the cell with the control external solution.

    • Sequentially perfuse the chamber with increasing concentrations of (-)-Chromanol 293B, allowing the blocking effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Record the currents at each concentration using the same voltage protocol.

    • Perform a washout by perfusing with the control solution again to confirm the reversibility of the block. The block by 293B is known to be fully and rapidly reversible.[4]

C. Data Analysis:

  • Measurement: For each voltage step, measure the amplitude of the IKs tail current upon repolarization.

  • Calculation: Calculate the percentage of block at each concentration ([D]) using the formula: % Block = (1 - (ITail,[D] / ITail,Control)) * 100

  • Concentration-Response Curve: Plot the % Block against the logarithm of the drug concentration.

  • IC50 Determination: Fit the data to the Hill equation: Effect = MaxBlock / (1 + (IC50 / [D])^n_H) Where MaxBlock is the maximum percentage of block, IC50 is the concentration for half-maximal block, and n_H is the Hill coefficient.

Conclusion and Future Directions

(-)-Chromanol 293B stands as a cornerstone tool for cardiac electrophysiology. Its well-characterized potency, selectivity, and mechanism of action provide researchers with a reliable means to isolate and study the IKs current. The detailed protocols outlined herein represent a self-validating system for its pharmacological assessment, emphasizing the importance of appropriate controls and precise execution. As research progresses, the application of (-)-Chromanol 293B and its analogs will continue to be instrumental in understanding the pathophysiology of cardiac arrhythmias and in the rational design of safer and more effective antiarrhythmic therapies.[19]

References

  • Akaike, N., & Ito, Y. (2010). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology. [Link]

  • Salata, J. J., et al. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–962. [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. [Link]

  • Sun, X., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472–478. [Link]

  • Barra, S., et al. (2022). Pharmacological rescue of specific long QT variants of KCNQ1/KCNE1 channels. Frontiers in Physiology, 13. [Link]

  • Fujisawa, T., et al. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(5), 1007–1014. [Link]

  • Bio-Techne. (-)-[3R,4S]-Chromanol 293B. [Link]

  • Seebohm, G., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503–1511. [Link]

  • Wu, S. N., et al. (2005). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Life Sciences, 76(20), 2275–2286. [Link]

  • Jespersen, T., et al. (2005). The KCNQ1 Potassium Channel: From Gene to Physiological Function. Physiology, 20(6), 408–416. [Link]

  • Nakajo, K., & Kubo, Y. (2015). KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain. The Journal of Physiology, 593(9), 2031–2042. [Link]

  • Hou, P., et al. (2017). The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility. The Journal of Physiology, 595(8), 2545–2555. [Link]

  • ResearchGate. (2001). This compound Inhibits Slowly Activating Delayed Rectifier and Transient Outward Currents in Canine Left Ventricular Myocytes. [Link]

  • Jost, N., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

  • Smushkin, G., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

  • University College London. Patch-clamp protocol. [Link]

  • ResearchGate. (2002). Effect of this compound on the inward rectifier (IKl), transient outward (Ito), rapid delayed rectifier (IKr) and slow delayed rectifier (IKs) potassium currents in dog ventricular myocytes. [Link]

  • protocols.io. Whole Cell Patch Clamp Protocol. [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovascular Research. [Link]

  • Gerlach, U., et al. (2001). Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry, 44(22), 3831–3837. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Utilizing Chromanol 293B in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the use of Chromanol 293B in Xenopus laevis oocytes, a robust heterologous expression system for studying ion channel function. These application notes are intended for researchers, scientists, and drug development professionals engaged in the electrophysiological characterization of the slowly activating delayed rectifier potassium current (IKs) and the screening of its modulators.

Scientific Introduction: The Significance of IKs and the Utility of this compound

The IKs current, generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1, plays a pivotal role in the repolarization of the cardiac action potential.[1] Its proper function is critical for maintaining a regular heartbeat, and mutations in the genes encoding these subunits can lead to cardiac arrhythmias such as Long QT syndrome.[2][3] The study of IKs has been greatly facilitated by the availability of selective pharmacological tools.

This compound is a highly selective and potent blocker of the IKs current.[4][5] Its specificity for the KCNQ1/KCNE1 channel complex over other cardiac ion channels, such as the rapid delayed rectifier (IKr, encoded by hERG), makes it an invaluable tool for isolating and characterizing IKs function in both native and heterologous expression systems.[5][6][7] The Xenopus oocyte expression system, due to its large size, efficient protein expression, and low endogenous channel activity, provides an excellent platform for detailed electrophysiological studies of IKs and its modulation by compounds like this compound.[8][9][10]

The (-)-[3R,4S] enantiomer of this compound has been identified as the more potent blocker of the KCNQ1/KCNE1 channel complex, exhibiting stereoselective inhibition.[11][12] This characteristic underscores the specific molecular interactions between the compound and the channel. Understanding the mechanism of this compound action not only aids in the study of IKs physiology but also provides a framework for the development of novel antiarrhythmic drugs.

The Xenopus Oocyte Expression System: A Powerful Tool for Ion Channel Research

Xenopus laevis oocytes are a widely used and reliable system for the heterologous expression of ion channels.[8][9] Their large diameter (~1-1.3 mm) simplifies the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings using the two-electrode voltage clamp (TEVC) technique.[8][13][14] Following cRNA injection, the oocyte's translational machinery synthesizes and traffics the channel proteins to the plasma membrane, typically resulting in robust currents within 2-7 days.[3][15]

Causality in Experimental Design: Why Choose Xenopus Oocytes?
  • High Levels of Protein Expression: Oocytes possess a highly efficient translational apparatus, leading to a high density of expressed channels on the plasma membrane. This results in large, easily measurable currents, which is particularly advantageous for channels with low single-channel conductance.

  • Low Endogenous Currents: While not entirely silent, the background of endogenous ion channels in Xenopus oocytes is relatively low, simplifying the analysis of the expressed channel of interest.[9]

  • Ease of Handling and Maintenance: The large size of the oocytes makes them easy to handle and inject. They can be maintained for several days in a simple salt solution at a controlled temperature.

  • Suitability for TEVC: The large cell size is ideal for the two-electrode voltage clamp technique, which allows for the precise control of membrane potential and the recording of whole-cell currents.[13][14][16]

Experimental Protocols

Preparation of this compound Stock Solution

Rationale: Proper preparation and storage of the this compound stock solution are crucial for maintaining its potency and ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds like this compound.

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • On the day of the experiment, thaw a single aliquot and dilute it to the final working concentrations in the extracellular recording solution. Ensure the final DMSO concentration does not exceed a level that affects oocyte health or channel function (typically ≤ 0.1%).

Preparation and cRNA Injection of Xenopus Oocytes

Rationale: The quality of the oocytes and the precision of the cRNA injection are critical determinants of successful channel expression. This protocol outlines the standard procedure for oocyte harvesting, defolliculation, and cRNA microinjection.

Protocol:

  • Harvest oocytes from a mature female Xenopus laevis.

  • Treat the oocytes with collagenase (e.g., 0.5 mg/ml) in a calcium-free solution to remove the follicular layer.[3]

  • Manually select healthy stage V-VI oocytes.

  • Prepare a mixture of KCNQ1 and KCNE1 cRNAs. A weight ratio of 4:1 (KCNQ1:KCNE1) is commonly used to ensure saturation of the KCNQ1 channels with the KCNE1 subunit.[3]

  • Microinject each oocyte with the cRNA mixture (e.g., 9.2 ng of KCNQ1 and 2.3 ng of KCNE1).[3]

  • Incubate the injected oocytes in ND96 solution at 18°C for 2-6 days to allow for channel expression.[3]

Two-Electrode Voltage Clamp (TEVC) Recordings

Rationale: TEVC is the gold standard for measuring macroscopic currents in Xenopus oocytes.[13][14] This technique utilizes two intracellular microelectrodes: one to measure the membrane potential and the other to inject current to clamp the membrane potential at a desired voltage. This allows for the direct measurement of the ionic current flowing through the expressed channels.

Protocol:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -80 mV.

  • To elicit IKs currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 3-7 seconds).[2][17]

  • Record the resulting currents in the absence (control) and presence of various concentrations of this compound.

  • Allow for sufficient time for the drug to equilibrate and reach a steady-state block at each concentration.

Data Analysis and Presentation

The inhibitory effect of this compound on the IKs current can be quantified by measuring the reduction in current amplitude at the end of the depolarizing pulse or the tail current upon repolarization.

Dose-Response Analysis

To determine the potency of this compound, a dose-response curve can be generated by plotting the percentage of current inhibition as a function of the drug concentration. The data can be fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Table 1: Example Dose-Response Data for this compound on IKs

This compound (µM)Mean Current Inhibition (%)SEMn
0.15.21.15
0.315.82.35
148.93.55
378.12.85
1092.51.95
3098.20.85
Electrophysiological Characteristics

The effect of this compound on the biophysical properties of the IKs channel, such as the voltage-dependence of activation, can also be assessed.

Table 2: Electrophysiological Parameters of IKs in the Absence and Presence of this compound

ConditionV1/2 of Activation (mV)Slope Factor (k)n
Control25.312.15
1 µM this compound26.112.55

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_oocyte_prep Oocyte Preparation cluster_expression Channel Expression cluster_recording Electrophysiological Recording oocyte_harvest Harvest Oocytes defolliculation Defolliculation oocyte_harvest->defolliculation selection Select Stage V-VI Oocytes defolliculation->selection injection cRNA Microinjection selection->injection cRNA_prep Prepare KCNQ1/KCNE1 cRNA cRNA_prep->injection incubation Incubation (2-6 days) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc drug_app Apply this compound tevc->drug_app data_acq Data Acquisition drug_app->data_acq

Caption: Workflow for studying this compound effects in Xenopus oocytes.

IKs Channel Gating and Block by this compound

channel_gating C Closed O Open C->O Depolarization O->C Repolarization B Blocked O->B This compound B->O Washout

Caption: State diagram of IKs channel gating and block by this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key validation steps include:

  • Confirmation of IKs Expression: Comparing the currents from KCNQ1/KCNE1-injected oocytes to those from uninjected or water-injected oocytes will confirm the successful expression of the channel.

  • Reversibility of Block: The inhibitory effect of this compound should be reversible upon washout of the compound, confirming a specific pharmacological interaction rather than oocyte deterioration.[4]

  • Dose-Dependent Inhibition: Observing a clear dose-dependent block of the IKs current provides strong evidence for a specific drug-channel interaction.

By incorporating these validation steps, researchers can ensure the reliability and reproducibility of their findings.

References

  • Baukrowitz, T., & Fakler, B. (2000). Gating and Block of the Human I(Ks) Channel by Chromanols. Biophysical Journal, 78(3), 1341-1354. [Link]

  • Busch, A. E., Suessbrich, H., Waldegger, S., & Lang, F. (1996). Inhibition of IKs in guinea pig cardiac myocytes and Xenopus oocytes by the this compound. Pflügers Archiv - European Journal of Physiology, 432(6), 1094-1096. [Link]

  • Cabral, J. H., & Goldin, A. L. (2012). Expression of Ion Channels in Xenopus Oocytes. In Patch-Clamp Methods and Protocols (pp. 3-18). Humana Press. [Link]

  • Dascal, N. (1987). The use of Xenopus oocytes for the study of ion channels. CRC critical reviews in biochemistry, 22(4), 317-387. [Link]

  • Glazer, A. M., et al. (2020). Functional characterization of a spectrum of novel Romano-Ward syndrome KCNQ1 variants. Heart Rhythm, 17(10), 1745-1753. [Link]

  • Guo, J., Matsuura, H., & Suto, N. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 140(8), 1435-1444. [Link]

  • Jost, N., Virág, L., Bitay, M., Takács, J., Lengyel, C., Biliczki, P., ... & Varró, A. (2005). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 66(3), 526-534. [Link]

  • Lerche, C., Seebohm, G., & Busch, A. E. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and I Ks by the this compound. British journal of pharmacology, 131(8), 1503-1508. [Link]

  • Pusch, M. (1998). Over-expression of ion channels in Xenopus oocytes. Journal of Neuroscience Methods, 80(1), 129-139. [Link]

  • Shih, T. M. (1998). Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. Methods in molecular biology (Clifton, N.J.), 103, 169-180. [Link]

  • Sun, G., et al. (2024). The fully activated open state of KCNQ1 controls the cardiac ‘fight-or-flight’ response. bioRxiv. [Link]

  • Wang, Z., & Trudeau, M. C. (2010). Stoichiometry of the KCNQ1 - KCNE1 ion channel complex. Proceedings of the National Academy of Sciences, 107(45), 19474-19478. [Link]

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955-960. [Link]

  • Zaydman, M. A., & Cui, J. (2014). Two-electrode voltage clamp. In Voltage-gated ion channels (pp. 79-89). Humana Press. [Link]

  • Zhang, Y., & Sigworth, F. J. (2013). Two-electrode voltage clamp. In Methods in molecular biology (Clifton, N.J.) (Vol. 998, pp. 79-89). [Link]

Sources

Preparation of Chromanol 293B Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chromanol 293B in Ion Channel Research

This compound is a well-established and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs)[1]. This current is pivotal in the repolarization phase of the cardiac action potential, making this compound an indispensable tool for researchers in cardiovascular physiology, pharmacology, and drug development[1][2][3]. The IKs channel is a heteromultimer of the KCNQ1 (KvLQT1) alpha-subunit and the KCNE1 (minK) beta-subunit. This compound exerts its inhibitory effect by directly interacting with the KCNQ1 subunit, thereby providing a specific means to dissect the physiological and pathological roles of IKs[4][5]. The (-)-[3R,4S] enantiomer of this compound has been shown to be significantly more potent in blocking the IKs channel than its (+)-[3S,4R] counterpart, highlighting the stereospecificity of this interaction[5][6][7]. Beyond its primary target, this compound has also been reported to block the CFTR chloride current (ICFTR) at higher concentrations.

Given its potent and selective activity, the accurate and consistent preparation of this compound stock solutions is fundamental to the reliability and reproducibility of experimental outcomes. This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of this compound stock solutions, grounded in its physicochemical properties and established best practices in laboratory science.

Physicochemical Properties and Solubility Characteristics

A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use. The key characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 324.39 g/mol [6][8]
Formula C₁₅H₂₀N₂O₄S[6][8]
Appearance White to off-white crystalline solid[8][9]
Purity ≥98% (HPLC)[6]
Solubility DMSO: ≥100 mM (≥32.44 mg/mL) Ethanol: ~20-100 mM (with gentle warming)[6][7]
Storage (Solid) Room Temperature[6]
Storage (Solution) Short-term (1 month): -20°C Long-term (6 months): -80°C[9][10]

Causality Behind Solvent Choice:

The high solubility of this compound in dimethyl sulfoxide (DMSO) makes it the preferred solvent for preparing high-concentration stock solutions[6]. DMSO is a polar aprotic solvent that can effectively solvate a wide range of organic molecules. While ethanol is also a viable solvent, achieving high concentrations may require gentle warming, and its volatility can be a concern for long-term storage and consistent dosing[6][7]. For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts[11].

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for serial dilutions in various experimental paradigms.

Materials and Equipment:
  • This compound (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Equilibrate this compound to Room Temperature B 2. Weigh this compound A->B Prevent condensation C 3. Calculate Required DMSO Volume B->C Accurate mass measurement D 4. Add DMSO to this compound C->D Precise concentration E 5. Vortex to Dissolve D->E Ensure homogeneity F 6. Visually Inspect for Complete Dissolution E->F Confirm solution clarity G 7. Aliquot into Working Volumes F->G Avoid freeze-thaw cycles H 8. Label Aliquots Clearly G->H Proper identification I 9. Store at -20°C or -80°C H->I Maintain stability

Sources

Application Notes and Protocols: Chromanol 293B Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Harnessing the Therapeutic Potential of Chromanol 293B

This compound is a well-established and selective blocker of the slow component of the delayed rectifier potassium current (IKs)[1][2][3]. This electrophysiological activity makes it an invaluable tool in cardiovascular research, particularly in studies of cardiac repolarization and arrhythmias[3][4]. Furthermore, its inhibitory effects on the CFTR chloride current and its potential role in modulating insulin secretion have expanded its application into cystic fibrosis and diabetes research[1][5][6]. The efficacy and reproducibility of in vitro and in vivo studies involving this compound are fundamentally dependent on its proper solubilization. This document provides a comprehensive guide to the solubility of this compound in two common laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol, and offers detailed protocols for the preparation of stock solutions.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that dictates its utility in experimental assays. For this compound (Molecular Weight: 324.39 g/mol ), the solubility in DMSO and ethanol has been well-characterized. The following table summarizes the maximum concentrations achievable in these solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 100 mM[2][7]32.44 mg/mL[2]
Ethanol 20 mM[2][7]6.49 mg/mL[2]

Note: The solubility in ethanol has also been reported as <32.44mg/ml, which is consistent with the 20 mM (6.49 mg/mL) value being a more precise measurement[8]. Another source indicates a solubility of 18 mg/mL in DMSO.

The choice between DMSO and ethanol as a solvent will depend on the specific requirements of the experimental system. DMSO offers significantly higher solubility, allowing for the preparation of more concentrated stock solutions. However, it is important to consider the potential effects of DMSO on cellular systems, even at low final concentrations. Ethanol, while having a lower solubilizing capacity for this compound, may be a more appropriate choice for certain cell lines or experimental conditions where DMSO is known to cause toxicity or differentiation.

Mechanism of Action: Targeting the IKs Potassium Channel

This compound exerts its primary pharmacological effect by blocking the IKs potassium channel, which is crucial for the repolarization phase of the cardiac action potential. This channel is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins[9]. By inhibiting the outward flow of potassium ions through this channel, this compound prolongs the action potential duration[3]. This mechanism is of significant interest in the development of antiarrhythmic drugs.

Chromanol293B_Mechanism cluster_membrane Cell Membrane KCNQ1_KCNE1 IKs Channel KCNQ1/KCNE1 Complex K_ion_out K+ K_ion_in K+ K_ion_in->K_ion_out Chromanol This compound Chromanol->KCNQ1_KCNE1:p

This compound blocks the IKs potassium channel.

Protocols for Preparing Stock Solutions

The following protocols provide step-by-step instructions for preparing stock solutions of this compound in DMSO and ethanol. Adherence to these protocols will ensure the accurate and consistent preparation of solutions for experimental use.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Accurately weigh This compound powder start->weigh add_solvent Add appropriate volume of DMSO or Ethanol weigh->add_solvent vortex Vortex thoroughly to ensure complete dissolution add_solvent->vortex inspect Visually inspect for any undissolved particulates vortex->inspect aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles inspect->aliquot store Store at -20°C or -80°C for long-term stability aliquot->store end End store->end

Workflow for preparing this compound stock solutions.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 324.39 g/mol = 32.44 mg

  • Weighing the Compound:

    • Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 32.44 mg of this compound powder directly into the tube.

      • Expert Insight: Weighing the compound directly into the final storage tube minimizes loss of material during transfer.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

      • Causality: Vigorous vortexing provides the necessary energy to break the crystal lattice of the solid and facilitate its interaction with the solvent molecules, leading to complete dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).

    • Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C[1][7][10].

      • Trustworthiness: Aliquoting ensures that the main stock remains pristine and that each experiment is performed with a fresh, uncompromised sample of the compound.

Protocol 2: Preparation of a 20 mM Stock Solution in Ethanol

Materials:

  • This compound (solid powder)

  • Ethanol, 200 proof (absolute), anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 20 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 20 mmol/L x 0.001 L x 324.39 g/mol = 6.49 mg

  • Weighing the Compound:

    • Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 6.49 mg of this compound powder directly into the tube.

  • Solubilization:

    • Add 1 mL of absolute ethanol to the tube containing the this compound powder.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes. Gentle warming may be required to achieve complete dissolution in ethanol[10]. If warming is necessary, use a water bath set to no higher than 37°C and vortex intermittently.

    • Visually inspect the solution to ensure it is clear and free of any undissolved material.

      • Expert Insight: The lower solubility of this compound in ethanol may necessitate gentle warming to increase the kinetic energy of the system and overcome the intermolecular forces within the solid.

  • Aliquoting and Storage:

    • Aliquot the 20 mM stock solution into smaller volumes suitable for single experimental use.

    • Store the aliquots at -20°C. Stock solutions in ethanol should be used within one month when stored at -20°C[7][10].

Conclusion

The successful application of this compound in research is contingent upon its proper handling and preparation. By understanding its solubility limits in DMSO and ethanol and by adhering to the detailed protocols provided, researchers can ensure the preparation of accurate and stable stock solutions. This, in turn, will lead to more reliable and reproducible experimental outcomes, ultimately advancing our understanding of the physiological and pathological roles of the IKs potassium channel and other targets of this versatile compound.

References

  • Bachmann A, Quast U, Russ U. This compound, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jun;363(6):590-6. [Link]

  • Ono K, Hiraoka M. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. Br J Pharmacol. 2002 Nov;137(6):831-40. [Link]

  • Bosch RF, Gaspo R, Busch AE, Lang HJ, Li GR, Nattel S. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998 Jul;39(1):156-66. [Link]

  • Seebohm G, Pusch M, Pongs O. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Mol Pharmacol. 2007 Jun;71(6):1503-11. [Link]

  • Bio-Techne. (-)-[3R,4S]-Chromanol 293B. [Link]

  • Sun X, Fan JS, Scherer D, Flesken-Nikitin A, Nikitin AY. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001 Apr;12(4):472-8. [Link]

  • Liu L, Wang L, Li H, Xu C, Lu Y, Li X, Li Y, Han X. This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets. 2014;6(4):e962386. [Link]

  • Wu SN, Lo YK, Chen H, Li HF, Chiang HT. Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. J Pharmacol Sci. 2003 May;92(1):37-45. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Wesiak K, Szlasa W, Magdalan J, Gomułkiewicz A. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Molecules. 2020 Apr 21;25(8):1936. [Link]

  • Yang IC, Wible BA, Wan X, Ficker E, Brown AM. Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. J Pharmacol Exp Ther. 2000 Sep;294(3):955-62. [Link]

  • Lustig K, Deuschle U, Niu D, et al. Chromanol derivatives--a novel class of CETP inhibitors. Bioorg Med Chem Lett. 2011 Jan 1;21(1):257-61. [Link]

  • ResearchGate. Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. [Link]

  • Wesiak K, Szlasa W, Magdalan J, Gomułkiewicz A. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Molecules. 2020;25(8):1936. [Link]

Sources

Introduction: The Role of IKs in Cardiac Repolarization and Arrhythmogenesis

Author: BenchChem Technical Support Team. Date: January 2026

< . ## Application Notes and Protocols: Chromanol 293B in Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

The slow component of the delayed rectifier potassium current (IKs) plays a crucial role in the repolarization phase of the cardiac action potential. This current, encoded by the KCNQ1 (Kv7.1) and KCNE1 genes, is a key determinant of the action potential duration (APD), particularly at faster heart rates[1][2]. Dysregulation of IKs, often due to genetic mutations, can lead to Long QT Syndrome (LQTS), a disorder that predisposes individuals to life-threatening arrhythmias like Torsades de Pointes (TdP)[3][4]. Consequently, the IKs channel has emerged as a significant target for both understanding arrhythmia mechanisms and developing novel antiarrhythmic therapies[1].

This compound is a well-characterized and selective blocker of the IKs current[1][5][6]. Its specificity makes it an invaluable pharmacological tool for elucidating the physiological role of IKs and for creating robust in vitro and in vivo models of arrhythmias, particularly those mimicking LQT1, the most common form of congenital LQTS[3][4]. This guide provides in-depth technical information and detailed protocols for utilizing this compound in various arrhythmia models.

Mechanism of Action: Selective Blockade of the IKs Channel

This compound exerts its effect by directly interacting with the KCNQ1 protein, the alpha-subunit of the IKs channel[7][8]. The presence of the ancillary KCNE1 subunit, which co-assembles with KCNQ1 in the heart, significantly increases the channel's affinity for this compound[9]. The compound is an open channel blocker, meaning it binds more effectively when the channel is in its open conformation during membrane depolarization[7][10]. This results in a time- and use-dependent block of the IKs current[6][7].

The primary consequence of IKs blockade by this compound is a prolongation of the cardiac action potential duration (APD)[1]. By inhibiting the outward flow of potassium ions during repolarization, the time it takes for the cardiomyocyte to return to its resting potential is extended. This effect is particularly pronounced at higher stimulation frequencies, a characteristic that distinguishes IKs blockers from IKr blockers, which often exhibit reverse use-dependence[1].

Caption: Mechanism of this compound on the cardiac action potential.

Data Presentation: Potency and Selectivity of this compound

The potency of this compound can vary depending on the experimental system and the presence of ancillary subunits. The following table summarizes its inhibitory concentrations (IC50) across different models.

Channel/CurrentSpecies/Expression SystemIC50 (µM)Reference
IKsGuinea Pig Ventricular Myocytes1.02[1]
IKsGuinea Pig Sino-atrial Node Cells5.3[6]
IKs (KCNQ1/KCNE1)Xenopus Oocytes15.1[9]
KCNQ1 (homomeric)Xenopus Oocytes65.4[9]
Ito (transient outward)Canine Ventricular Myocytes38[2]
Ito1 & IKurHuman Atrial Myocytes~31[11]

Note: While this compound is highly selective for IKs, at higher concentrations it can inhibit other currents, such as the transient outward current (Ito)[1][2] and the ultra-rapid delayed rectifier K+ current (IKur) in human atrial myocytes[11]. It is crucial to use concentrations that are within the selective range for IKs to avoid off-target effects. The compound shows little to no effect on IKr, IK1, Na+ current, and L-type Ca2+ current at concentrations that effectively block IKs[1][2].

Experimental Protocols

Part 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp

This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.

1. Materials and Reagents:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Pipette (internal) solution: (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH[7].

  • This compound stock solution (10 mM in DMSO).

  • Nisoldipine or other ICa,L blocker to isolate K+ currents.

  • E-4031 or dofetilide to block IKr.

2. Myocyte Isolation:

  • Follow standard enzymatic digestion protocols for the chosen species to isolate single, healthy ventricular myocytes. Healthy cells should be rod-shaped with clear striations and be quiescent.

3. Electrophysiological Recording:

  • Prepare patch pipettes with a resistance of 2-4 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected myocyte.

  • Perfuse the cell with external solution containing an ICa,L blocker (e.g., 2 µM nisoldipine) and an IKr blocker (e.g., 1 µM E-4031) to isolate IKs.

  • Apply a voltage-clamp protocol to elicit IKs. A typical protocol involves holding the cell at -50 mV, followed by depolarizing steps (e.g., 2-4 seconds) to various potentials (e.g., from -40 mV to +60 mV) to activate the current. Repolarization to -40 mV will elicit tail currents[1][6].

  • Record baseline IKs currents.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. A final DMSO concentration should be kept below 0.1%.

  • Perfuse the cell with the desired concentration of this compound (e.g., 1-30 µM) until a steady-state block is achieved (typically 5-10 minutes).

  • Repeat the voltage-clamp protocol to record the blocked IKs current.

  • A washout step can be performed by perfusing with the drug-free external solution to assess the reversibility of the block[6].

4. Data Analysis:

  • Measure the amplitude of the tail current upon repolarization as an index of IKs.

  • Calculate the percentage of block at each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Caption: Workflow for whole-cell patch-clamp experiments.

Part 2: Ex Vivo Arrhythmia Model - Langendorff-Perfused Heart

This protocol describes the use of a Langendorff-perfused heart preparation to model LQT1 and induce arrhythmias.

1. Materials and Reagents:

  • Langendorff perfusion system (constant pressure or flow).

  • Heart (e.g., rabbit or guinea pig).

  • Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2; gassed with 95% O2 / 5% CO2[12].

  • Monophasic action potential (MAP) or ECG electrodes.

  • Pacing electrodes.

  • Data acquisition system.

  • This compound stock solution.

  • Isoproterenol (β-adrenergic agonist).

2. Heart Preparation and Perfusion:

  • Excise the heart from a heparinized and anesthetized animal and immediately cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg)[12].

  • Allow the heart to stabilize for 20-30 minutes. A stable heart will have a regular rhythm and coronary flow.

3. Experimental Protocol:

  • Position MAP or ECG electrodes on the ventricular epicardium to record electrical activity.

  • Record baseline APD at 90% repolarization (APD90) and QT interval while pacing the heart at a fixed cycle length (e.g., 1000-2000 ms).

  • Introduce this compound into the perfusate at a concentration known to block IKs (e.g., 10-30 µM)[3][4]. This establishes the LQT1 model.

  • Allow for equilibration (15-20 minutes) and record the prolonged APD90 and QT interval. Note that in the absence of adrenergic stimulation, this compound alone may only modestly prolong the APD and is unlikely to induce arrhythmias[4][13].

  • To provoke arrhythmias, introduce a β-adrenergic agonist like isoproterenol (e.g., 50-100 nM) into the perfusate in the continued presence of this compound[3][4]. This mimics the clinical scenario where LQT1 patients are susceptible to arrhythmias during sympathetic activation.

  • Observe for the development of early afterdepolarizations (EADs), ventricular tachycardia (VT), and Torsades de Pointes (TdP). Arrhythmias can be induced spontaneously or with programmed electrical stimulation[4].

4. Data Analysis:

  • Measure changes in APD90 and QT interval from baseline, after this compound, and after isoproterenol.

  • Quantify the incidence and duration of arrhythmic events.

  • Analyze the transmural dispersion of repolarization (TDR), as a significant increase in TDR is a key pro-arrhythmic substrate[3][4].

Caption: Workflow for Langendorff-perfused heart arrhythmia model.

Conclusion and Best Practices

This compound is an indispensable tool for arrhythmia research, providing a selective and reliable method to investigate the function of the IKs channel. By blocking this current, researchers can effectively model LQT1 syndrome and study the mechanisms of sympathetically-induced cardiac arrhythmias.

Key considerations for successful experimentation include:

  • Concentration Selection: Use the lowest effective concentration to ensure selectivity for IKs and avoid off-target effects.

  • Solvent Control: Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.

  • Model System: Be aware that the potency of this compound and the role of IKs can differ between species and cell types (e.g., atrial vs. ventricular myocytes)[11].

  • Adrenergic Stimulation: In many models, particularly ex vivo and in vivo, co-application with a β-adrenergic agonist is necessary to unmask the full arrhythmogenic potential of IKs blockade[3][4].

By following these guidelines and protocols, researchers can leverage this compound to gain deeper insights into the pathophysiology of cardiac arrhythmias and to evaluate potential therapeutic interventions.

References

  • Bachmann A, Quast U, Russ U. This compound, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jun;363(6):590-6. [Link]

  • Abitbol I, Peretz A, Lerche C, et al. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. J Physiol. 2001;536(Pt 3):679-691. [Link]

  • Ono K, Hiraoka M. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. Br J Pharmacol. 2003;138(3):429-438. [Link]

  • Fujisawa S, Ono K, Hiraoka M. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. Br J Pharmacol. 2000;129(6):1185-1194. [Link]

  • Bosch RF, Gaspo R, Busch AE, Lang HJ, Li GR, Nattel S. Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998;38(2):441-450. [Link]

  • Seebohm G, Pusch M, Lerche C, et al. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Br J Pharmacol. 2003;138(7):1247-1254. [Link]

  • Shimizu W, Antzelevitch C. Effects of a K+ Channel Opener to Reduce Transmural Dispersion of Repolarization and Prevent Torsade de Pointes in LQT1, LQT2, and LQT3 Models of the Long-QT Syndrome. Circulation. 1999;100(23):2314-2322. [Link]

  • Lerche C, Seebohm G, Berjukow S, et al. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. Naunyn Schmiedebergs Arch Pharmacol. 2001;364(5):470-478. [Link]

  • Ono K, Toda K, Hiraoka M. Effect of this compound and NIP-142 on KCNQ1/KCNE1 Channel Currents Expressed in HEK293 Cells. ResearchGate. 2004. [Link]

  • Jost N, Virág L, Bitay M, et al. Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation. 2005;112(10):1392-1399. [Link]

  • Sun ZQ, Thomas GP, Antzelevitch C. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001;12(4):472-478. [Link]

  • Shimizu W, Antzelevitch C. Cellular Basis for the ECG Features of the LQT1 Form of the Long-QT Syndrome. Circulation. 1998;98(21):2314-2322. [Link]

  • Viswanathan PC, Rudy Y. Molecular Pathophysiology of Congenital Long QT Syndrome. J Clin Invest. 2000;106(12):1467-1471. [Link]

  • Antzelevitch C. Overview of Basic Mechanisms of Cardiac Arrhythmia. In: Cardiac Electrophysiology: From Cell to Bedside. 6th ed. Elsevier; 2013:287-302. [Link]

  • Logantha SJ, et al. Mechanistic Characterization of Cardiac Arrhythmia from Electrical and Optical Mapping in Langendorff-Perfused Rabbit Hearts. Computing in Cardiology. 2022;49. [Link]

  • Li GR, Feng J, Yue L, et al. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. J Mol Cell Cardiol. 2003;35(4):429-437. [Link]

Sources

Application Note: Elucidating IKs Channel Dynamics with Chromanol 293B Using Whole-Cell Voltage Clamp

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating cardiac repolarization and ion channel pharmacology.

Introduction: The Critical Role of IKs and the Utility of Chromanol 293B

The slow delayed rectifier potassium current (IKs) is a crucial component in the repolarization of the cardiac action potential, particularly in adapting to changes in heart rate.[1][2] This current is primarily conducted by the KCNQ1 (also known as KvLQT1) and KCNE1 (also known as minK) protein subunits, which co-assemble to form the functional IKs channel.[2][3][4][5] Dysregulation of IKs function due to genetic mutations can lead to Long QT syndrome, a condition that predisposes individuals to life-threatening arrhythmias.[2][3] Consequently, the IKs channel is a significant target for pharmacological intervention and basic cardiovascular research.

This compound has emerged as a valuable pharmacological tool for these studies. It is a selective blocker of the IKs current, allowing for the isolation and characterization of this specific current from other overlapping ion channel activities within the cell.[1][6][7] With a reported IC50 in the range of 1-10 µM for IKs, it demonstrates reasonable potency and selectivity over other cardiac ion channels at appropriate concentrations.[1][6][8] Understanding the precise interaction of compounds like this compound with the IKs channel is paramount for developing safer and more effective antiarrhythmic drugs. This application note provides a detailed protocol for utilizing the whole-cell voltage clamp technique to investigate the effects of this compound on IKs channels.

The Whole-Cell Voltage Clamp Technique: A Powerful Tool for Ion Channel Research

The whole-cell voltage clamp is a powerful electrophysiological technique that allows for the measurement of ionic currents across the entire membrane of a single cell while controlling the membrane potential.[9][10][11] This control is essential for studying voltage-gated ion channels like KCNQ1/KCNE1, as their function is intrinsically linked to the membrane voltage.[9] The technique involves forming a high-resistance seal (a "giga-seal") between a glass micropipette and the cell membrane, followed by the rupture of the membrane patch under the pipette tip.[10][12] This provides low-resistance electrical access to the cell's interior, enabling the clamping of the membrane potential at a desired level and the recording of the resulting ionic currents.[9][11][13]

This compound: Mechanism of Action

This compound exerts its blocking effect on the IKs channel through a direct interaction with the KCNQ1 subunit.[14] Studies have indicated that its binding site is located within the inner pore vestibule of the channel, involving residues in the S6 transmembrane segment and the selectivity filter. The presence of the KCNE1 subunit can enhance the blocking effect of this compound.[7] The block is often described as time-dependent, suggesting that the drug may preferentially bind to the open state of the channel.[7][14] This characteristic is crucial to consider when designing voltage protocols for its study.

Experimental Workflow and Logical Framework

The following diagram outlines the key stages of a whole-cell voltage clamp experiment designed to characterize the effects of this compound on IKs channels.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (External, Internal, Drug Stocks) prep_cells Cell Preparation (Isolation/Culture) prep_solutions->prep_cells pull_pipettes Pull & Fire-Polish Pipettes prep_cells->pull_pipettes approach_cell Approach Cell & Form Giga-Seal pull_pipettes->approach_cell whole_cell Establish Whole-Cell Configuration approach_cell->whole_cell record_baseline Record Baseline IKs Current whole_cell->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_drug_effect Record IKs in Presence of Drug apply_drug->record_drug_effect measure_current Measure Current Amplitude & Kinetics record_drug_effect->measure_current generate_iv Generate I-V & Dose-Response Curves measure_current->generate_iv analyze_kinetics Analyze Block Kinetics generate_iv->analyze_kinetics caption Experimental workflow for IKs analysis with this compound.

Caption: Experimental workflow for IKs analysis with this compound.

Detailed Protocols

Part 1: Preparation of Solutions

Accurate solution preparation is fundamental to the success and reproducibility of electrophysiological experiments.

Table 1: Solution Compositions

Solution Component Concentration (mM) Notes
External (Tyrode's) Solution NaCl135
KCl5.4
CaCl₂1.8
MgCl₂1
HEPES10pH adjusted to 7.4 with NaOH
Glucose10
Internal (Pipette) Solution K-Aspartate120
KCl20
MgCl₂1
EGTA10To chelate intracellular Ca²⁺
HEPES10pH adjusted to 7.2 with KOH
Mg-ATP5To maintain cell health
Na₂-GTP0.1
This compound Stock Solution This compound10Dissolved in DMSO. Store at -20°C.[6]

Protocol for Stock Solution Preparation:

  • Weigh the appropriate amount of this compound powder (MW: 324.39 g/mol ) to prepare a 10 mM stock solution in high-quality DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[6]

  • On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Note that the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent effects.

Part 2: Cell Preparation and Pipette Fabrication
  • Cell Culture/Isolation: The choice of cells will depend on the research question. This protocol is applicable to primary cardiomyocytes, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), or heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing KCNQ1/KCNE1 channels.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[9] The pipette resistance is a critical parameter that influences the quality of the seal and the series resistance.[15]

Part 3: Whole-Cell Voltage Clamp Recording
  • Establish a Giga-Seal: Under visual control using a microscope, carefully approach a healthy cell with the patch pipette while applying slight positive pressure.[16] Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).[16][17]

  • Rupture the Membrane: Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[12] This will be indicated by the appearance of capacitative transients in response to a voltage step.

  • Series Resistance Compensation: Compensate for the series resistance (typically 70-80%) to minimize voltage errors.[17] Monitor the series resistance throughout the experiment and discard the recording if it changes significantly.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • To elicit IKs currents, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 2-5 seconds).[1][7] The long duration of the depolarizing step is necessary to allow for the slow activation of the IKs current.[18]

    • Following the depolarizing step, apply a repolarizing step (e.g., to -40 mV) to record the tail currents. The amplitude of the tail current is often used to quantify the number of open channels.[7]

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Once the drug effect has reached a steady state, repeat the voltage protocol to record the blocked IKs currents.

    • To assess the reversibility of the block, wash out the drug with the control external solution.[7]

Illustrative Voltage-Clamp Protocol for IKs Measurement:

G cluster_protocol Voltage Protocol cluster_current Expected IKs Current a b a->b -80 mV (Holding) c b->c d c->d +60 mV (Depolarizing Step) e d->e f e->f -40 mV (Repolarizing Step) g f->g h g->h -80 mV (Return to Holding) i j i->j k j->k Slow Activation l k->l m l->m Deactivating Tail Current n m->n o n->o p o->p caption Voltage-clamp protocol and expected IKs current trace.

Caption: Voltage-clamp protocol and expected IKs current trace.

Data Analysis and Interpretation

  • Current Measurement: Measure the amplitude of the IKs current at the end of the depolarizing pulse and the peak of the tail current.

  • Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the depolarizing voltage to generate an I-V curve. This will illustrate the voltage-dependence of the IKs current and the effect of this compound.

  • Dose-Response Curve: To determine the IC50 of this compound, apply a range of concentrations and plot the percentage of current inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation to calculate the IC50.

  • Analysis of Block Kinetics: The time-dependent nature of the block can be analyzed by fitting the decay of the current during the depolarizing pulse in the presence of this compound with an exponential function.[14]

Table 2: Key Parameters for Analysis

Parameter Description Typical Expected Outcome with this compound
IKs Amplitude Magnitude of the current at the end of the depolarizing step.Concentration-dependent reduction.
Tail Current Amplitude Peak current upon repolarization, reflecting channel deactivation.Concentration-dependent reduction.
IC50 Concentration of this compound that causes 50% inhibition of IKs.Typically in the low micromolar range (1-10 µM).[6]
Activation/Deactivation Kinetics The time course of channel opening and closing.May be altered, reflecting the mechanism of block.

Troubleshooting

Problem Possible Cause Solution
Unstable Seal Poor cell health; dirty pipette or solutions; mechanical instability.Use healthy cells; filter solutions; ensure the setup is free from vibrations.
High Series Resistance Pipette tip is too small or clogged.Use a larger pipette tip; ensure the internal solution is well-filtered.[15]
No IKs Current Cell type does not express IKs; rundown of the current.Use a cell line with known KCNQ1/KCNE1 expression; ensure ATP and GTP are in the internal solution to prevent rundown.
Inconsistent Drug Effect Incomplete solution exchange; drug degradation.Ensure the perfusion system is working correctly; prepare fresh drug dilutions daily.

Conclusion

The whole-cell voltage clamp technique, in combination with the selective IKs blocker this compound, provides a robust and reliable method for the detailed characterization of the IKs current. This application note offers a comprehensive framework for designing and executing these experiments, from solution preparation to data analysis. By carefully controlling experimental parameters and understanding the underlying principles, researchers can gain valuable insights into the pharmacology of the IKs channel, which is essential for the development of novel therapies for cardiac arrhythmias.

References

  • Title: Whole-Cell Voltage Clamp Recording Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells Source: British Journal of Pharmacology URL: [Link]

  • Title: Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes Source: Cardiovascular Research URL: [Link]

  • Title: Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: this compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter Source: Molecular Pharmacology URL: [Link]

  • Title: Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells Source: British Journal of Pharmacology URL: [Link]

  • Title: Whole-cell voltage clamp electrophysiological recordings Source: Bio-protocol URL: [Link]

  • Title: this compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes Source: Journal of Cardiovascular Electrophysiology URL: [Link]

  • Title: Whole Cell Patch Clamp Protocol Source: Addgene URL: [Link]

  • Title: The KCNQ1 Potassium Channel: From Gene to Physiological Function Source: Physiological Reviews URL: [Link]

  • Title: Establishing a Whole-Cell Voltage-Clamp Configuration for Electrophysiological Recordings in Brain Slices Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain Source: The Journal of Physiology URL: [Link]

  • Title: The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility Source: The Journal of Physiology URL: [Link]

  • Title: this compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice Source: Islets URL: [Link]

  • Title: Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle Source: Circulation Research URL: [Link]

  • Title: Mechanisms of KCNQ1 gating modulation by KCNE1/3 for cell-specific function Source: bioRxiv URL: [Link]

  • Title: Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells Source: The Chinese Journal of Physiology URL: [Link]

  • Title: Voltage Clamp Protocol Source: Virtual Labs URL: [Link]

  • Title: Multi-step voltage clamp protocol. (A) Voltage clamp protocol (blue) and current response (red). (B) Close-up of shaded region in (A) where voltage steps change rapidly. (C-G) Percentage contributions of the individual currents during particular parts of the protocol isolates IK1 (C), ICaL (E) and IKs (F and G) well. Source: ResearchGate URL: [Link]

  • Title: Voltage clamp Source: Wikipedia URL: [Link]

  • Title: Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve Source: Pacing and Clinical Electrophysiology URL: [Link]

  • Title: Voltage clamp and patch clamp electrophysiology methods for studying ion channels Source: YouTube URL: [Link]

  • Title: Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think Source: Journal of Neurophysiology URL: [Link]

  • Title: patch-clamp-protocol-final.pdf Source: University of Cambridge URL: [Link]

Sources

Application Notes and Protocols for IKs Inhibition Using Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The IKs Potassium Channel and its Selective Inhibitor, Chromanol 293B

The slow component of the delayed rectifier potassium current, denoted as IKs, plays a crucial role in the repolarization phase of the cardiac action potential.[1] This current is generated by the co-assembly of the voltage-gated potassium channel α-subunit KCNQ1 (also known as KvLQT1) with the ancillary β-subunit KCNE1 (also known as minK).[2][3][4] The association with KCNE1 drastically alters the channel's biophysical properties, slowing its activation kinetics to produce the characteristic slow current vital for shortening the action potential duration, particularly at high heart rates.[4] Dysfunctional IKs channels, often due to mutations in the KCNQ1 or KCNE1 genes, can lead to Long QT Syndrome (LQTS), a disorder that predisposes individuals to life-threatening cardiac arrhythmias.[1][5]

Given its physiological significance, the IKs channel is a key target for pharmacological research and drug development. This compound has emerged as a potent and selective inhibitor of the IKs current, making it an invaluable pharmacological tool for studying cardiac repolarization.[6][7] It exerts its effect by acting as an open channel blocker, with its binding facilitated by the presence of the KCNE1 subunit.[8][9] Understanding the precise application of this compound is essential for obtaining reliable and reproducible data in experimental settings.

This guide provides a comprehensive overview of the effective concentrations, experimental protocols, and critical considerations for using this compound to achieve selective IKs inhibition in various research models.

Mechanism of Action: How this compound Inhibits the IKs Channel

This compound selectively blocks the IKs channel pore, thereby preventing the efflux of potassium ions that contributes to membrane repolarization. The presence of the KCNE1 subunit, which associates with the KCNQ1 pore-forming subunit, is a key determinant of the high affinity of this compound for the IKs channel complex.[8][9] Studies have shown that the potency of this compound is significantly increased when KCNQ1 is co-expressed with KCNE1.[9] The block is stereoselective, with the (-)-[3R,4S] enantiomer being significantly more potent than the (+)-[3S,4R] enantiomer.[10][11]

The following diagram illustrates the fundamental mechanism of IKs inhibition by this compound.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1 Complex) K_out K+ KCNQ1_KCNE1->K_out K_in K+ K_in->KCNQ1_KCNE1 K+ Efflux (Repolarization) C293B This compound C293B->KCNQ1_KCNE1 Blocks Pore

Caption: Mechanism of IKs channel inhibition by this compound.

Quantitative Data: Effective Concentrations and IC50 Values

The effective concentration of this compound for IKs inhibition varies depending on the experimental system, including the species and whether the channels are endogenously or heterologously expressed. The half-maximal inhibitory concentration (IC50) is a critical parameter for experimental design.

Experimental SystemIC50 Value (µM)NotesReference(s)
Guinea Pig Ventricular Myocytes1.02 - 3.0Endogenous IKs current.[6][12][13]
Guinea Pig Sino-atrial Node Cells5.3Endogenous IKs current.[8]
Canine Left Ventricular Myocytes1.8Endogenous IKs current.[14]
Human Ventricular Myocytes~10Used at 10 µM for significant block.[15]
Rat Heart-Derived H9c2 Cells8Blocks delayed rectifier K+ current (IK).[16]
Xenopus Oocytes (hKCNQ1/hKCNE1)2.6 - 15.1Heterologously expressed human channels. Potency can be affected by ancillary subunits.[9][10]
Mammalian Cells (CHO, COS-7)~9.8Heterologously expressed channels.[8]

Expert Insight: For initial experiments in native cardiac myocytes, a concentration range of 1-10 µM is recommended to achieve significant and selective IKs inhibition. For heterologous expression systems, the IC50 can be more variable, and a dose-response curve should be generated to determine the optimal concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Causality: this compound is a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide array of organic materials and its miscibility with aqueous solutions used in cellular assays.[17] Preparing a high-concentration stock allows for minimal final DMSO concentration in the experimental buffer, which is crucial to avoid solvent-induced artifacts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Sterile, high-quality microcentrifuge tubes (e.g., polypropylene)

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 30 mM). The molecular weight of this compound is 396.48 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of high-quality DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to ~37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[18] Store the aliquots at -20°C or -80°C. Most compounds stored in DMSO are stable under these conditions.[18]

Self-Validation: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gently warm and vortex the solution to ensure it is fully redissolved. The final concentration of DMSO in the working solution should ideally be kept below 0.1% to prevent off-target effects.[15]

Protocol 2: Electrophysiological Assessment of IKs Inhibition

Causality: This protocol uses the whole-cell patch-clamp technique to isolate and measure IKs currents. A specific voltage protocol is designed to differentiate IKs from the rapid component of the delayed rectifier current (IKr). A holding potential of -50 mV is often used because it inactivates sodium channels and minimizes the contribution of IKr, which is more prominent at more negative potentials.[6] Long depolarizing pulses are necessary to allow for the slow activation kinetics of the IKs channel.[19]

Materials:

  • Isolated cardiomyocytes or a cell line stably expressing KCNQ1/KCNE1 channels.[20]

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (e.g., Tyrode's solution).

  • Intracellular (pipette) solution.

  • This compound stock solution (from Protocol 1).

  • Optionally, an IKr blocker (e.g., E-4031, Dofetilide) to pharmacologically isolate IKs.[15][21]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Prepare Cells (e.g., isolated myocytes) obtain_seal Obtain Giga-ohm Seal prep_cell->obtain_seal prep_sol Prepare Solutions (Internal, External, Drug) prep_sol->obtain_seal prep_pipette Pull & Fill Pipette prep_pipette->obtain_seal go_whole_cell Rupture Membrane (Go Whole-Cell) obtain_seal->go_whole_cell record_control Record Control IKs (Baseline) go_whole_cell->record_control apply_drug Apply this compound record_control->apply_drug measure_current Measure Current Amplitude (e.g., Tail Current) record_control->measure_current record_drug Record IKs with Drug apply_drug->record_drug washout Washout Drug (Optional) record_drug->washout record_drug->measure_current washout->record_control Assess Reversibility calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data

Caption: Experimental workflow for assessing IKs inhibition.

Step-by-Step Procedure:

  • Cell Preparation: Plate isolated cells or transfected cells in a recording chamber on the microscope stage and perfuse with the extracellular solution at a physiological temperature (e.g., 36-37°C).[6]

  • Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a target cell with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-7 minutes before recording.[8]

  • Control Recording (Baseline):

    • Apply the voltage-clamp protocol. A typical protocol to elicit IKs involves holding the cell at -50 mV, followed by a long depolarizing step (e.g., 3-5 seconds) to a potential between +30 mV and +60 mV.[6][19]

    • Repolarize the membrane to -40 mV or -50 mV to record the deactivating tail current, which is a reliable measure of IKs channel activity.[20]

    • Repeat this protocol at a steady frequency (e.g., every 15-30 seconds) until a stable baseline current is established.[8]

  • Application of this compound:

    • Switch the perfusion system to the extracellular solution containing the desired concentration of this compound (e.g., 10 µM).

    • Continue applying the voltage-clamp protocol and record the current as the drug takes effect. The block of IKs by this compound is time-dependent and typically reaches a steady state within 3-5 minutes.[8][13]

  • Washout (Optional): To test for reversibility, switch the perfusion back to the control extracellular solution. A full and rapid reversal of the block is indicative of a direct and specific channel interaction.[8]

  • Data Analysis:

    • Measure the amplitude of the tail current before (control) and after the application of this compound.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (IDrug / IControl)) * 100.

    • To determine the IC50, repeat the experiment with a range of concentrations (e.g., 0.3 µM to 30 µM) and fit the resulting dose-response data to the Hill equation.

Selectivity and Off-Target Considerations

While this compound is highly selective for IKs, it is crucial to be aware of potential off-target effects, especially at higher concentrations.

  • IKr (hERG): this compound has a negligible effect on the rapid delayed rectifier current (IKr) at concentrations that effectively block IKs.[7][11]

  • Ito (Transient Outward Current): In human and canine ventricular myocytes, this compound can inhibit the transient outward current (Ito), but with a much lower potency (IC50 ~24-38 µM) than for IKs.[6][14]

  • IKur (Ultra-rapid Delayed Rectifier): In human atrial myocytes, this compound can inhibit IKur with an IC50 of approximately 30.9 µM.[22]

  • Other Currents: Inward rectifier K+ current (IK1), Na+ current, and L-type Ca2+ currents are generally unaffected by this compound at concentrations up to 50 µM.[6]

Trustworthiness Check: To confirm the observed effect is due to IKs inhibition, perform control experiments in the presence of a known IKr blocker like Dofetilide or E-4031. The remaining current that is sensitive to this compound can be confidently identified as IKs.[15]

References

  • A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology.
  • Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels. PubMed.
  • KCNQ potassium channels: physiology, pathophysiology, and pharmacology. Sigma-Aldrich.
  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. PubMed.
  • Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells.
  • This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. PubMed.
  • Inhibition of IKs in guinea pig cardiac myocytes and guinea pig IsK channels by the this compound. PubMed.
  • The KCNQ1 Potassium Channel: From Gene to Physiological Function. American Physiological Society.
  • KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain.
  • The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility.
  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, Oxford Academic.
  • Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL)
  • Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel.
  • Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells.
  • Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels.
  • A Comparative Study of the Rapid (IKr) and Slow (IKs)
  • Effect of this compound on the inward rectifier (IKl), transient outward (Ito), rapid delayed rectifier (IKr) and slow delayed rectifier (IKs) potassium currents in dog ventricular myocytes.
  • Restricting Excessive Cardiac Action Potential and QT Prolongation.
  • Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human
  • Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. PubMed.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Off-Target Effects of Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chromanol 293B is a widely utilized pharmacological tool, prized for its potent and relatively selective blockade of the slow component of the delayed rectifier potassium current, IKs. This current, generated by the KCNQ1/KCNE1 channel complex, is critical for cardiac repolarization and is a key target in cardiovascular research.[1][2] However, like any pharmacological agent, its utility is contingent on a thorough understanding of its selectivity profile. Assuming absolute specificity can lead to misinterpretation of experimental data. This guide is designed to provide researchers with the critical insights and practical troubleshooting strategies needed to anticipate, identify, and control for the off-target effects of this compound, ensuring the integrity and accuracy of your results.

Part 1: The Primary Target - Understanding IKs Blockade

Q1: What is the primary molecular target of this compound and its mechanism of action?

Answer: The primary and intended target of this compound is the voltage-gated potassium channel complex formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[1] This complex generates the slowly activating delayed rectifier potassium current, IKs, a crucial outward current that contributes to the repolarization phase of the cardiac action potential.

Mechanism of Action: this compound acts as a pore blocker.[3][4] It enters the channel pore from the intracellular side when the channel is in its open state and physically occludes the ion permeation pathway. The binding site is located within the inner pore vestibule, involving hydrophobic interactions with residues in the S6 transmembrane domain and electrostatic interactions with potassium ions within the selectivity filter.[1] This "open channel block" mechanism means the degree of inhibition can be dependent on the channel's activity state.

cluster_membrane Cell Membrane KCNQ1 KCNQ1/KCNE1 Channel (IKs) Pore K_ion_in K+ Ion (In) KCNQ1:c->K_ion_in K+ Efflux (Repolarization) C293B This compound C293B->KCNQ1:c Block Blockade K_ion_out K+ Ion (Out) K_ion_out->KCNQ1:p Block->KCNQ1:c X

Caption: Mechanism of IKs blockade by this compound.

Part 2: Troubleshooting Known Off-Target Effects

While this compound is considered relatively selective for IKs, this selectivity is dose-dependent and not absolute. At concentrations commonly used in experiments, or in systems with varied channel expression, off-target effects can become significant confounding factors.

Off-Target Effects on Other Ion Channels
Q2: Does this compound affect other cardiac ion channels like the rapid delayed rectifier (IKr) or the transient outward current (Ito)?

Answer: Yes, particularly at higher concentrations. While its affinity for IKs is highest, this compound has been shown to inhibit other potassium channels, most notably the transient outward current (Ito). Its effect on the rapid delayed rectifier (IKr) and L-type calcium channels (ICa-L) is generally considered negligible at concentrations below 30 µM, though slight inhibition of IKr has been reported at very high concentrations (100 µM).[5][6]

Data Summary: Comparative Inhibitory Concentrations (IC50)

Target CurrentChannel ComplexReported IC50 (µM)Selectivity Window (vs. IKs)Source
IKs (Primary) KCNQ1/KCNE1 ~1.0 - 5.3 - [2][5][7]
ItoKv4.3~24 - 38~21-fold lower affinity[5][7]
IKrhERG> 30 (negligible block)>30-fold lower affinity[5][7]
ICa-LCav1.2> 30 (no effect)>30-fold lower affinity[5][7]
IK1Kir2.x> 30 (no effect)>30-fold lower affinity[5][6]

Causality Insight: The structural similarity among voltage-gated potassium channels means that the binding pocket for this compound in KCNQ1 may have analogues in other channels, albeit with lower affinity. The ~20-fold selectivity for IKs over Ito is a crucial experimental window to operate within.[5][7]

Q3: How can I experimentally distinguish between IKs block and off-target Ito block in my patch-clamp recordings?

Answer: This is a critical control for ensuring you are observing a true IKs-specific effect. The key is to use a combination of specific voltage protocols and, if necessary, additional pharmacological tools to isolate the currents. The kinetics and voltage-dependence of IKs and Ito are sufficiently different to be separated.

Troubleshooting Protocol: Isolating IKs from Ito

Objective: To confirm that the effect observed with this compound is due to IKs inhibition and not a confounding blockade of Ito.

Materials:

  • Whole-cell patch-clamp setup.[8]

  • Your cell type of interest (e.g., isolated cardiomyocytes).

  • External and internal solutions appropriate for recording potassium currents.

  • This compound.

  • (Optional) 4-Aminopyridine (4-AP), a non-specific Ito blocker for confirmation.

Methodology:

  • Establish Baseline: Obtain a stable whole-cell recording.

  • Apply Ito-Specific Protocol:

    • Use a voltage protocol designed to maximally activate Ito while minimizing IKs activation.

    • From a holding potential of -80 mV (to ensure recovery from inactivation), apply a brief (e.g., 300 ms) depolarizing pulse to +50 mV. This will elicit a rapidly activating and inactivating outward current, which is characteristic of Ito.

  • Apply IKs-Specific Protocol:

    • To isolate IKs, use a protocol that inactivates Ito.

    • Introduce a 100 ms pre-pulse to -40 mV from the -80 mV holding potential. This voltage is sufficient to inactivate most Ito channels.

    • Immediately following the pre-pulse, apply a long (2-5 seconds) depolarizing step to +50 mV. The resulting slowly activating, non-inactivating outward current is predominantly IKs.

  • Pharmacological Application:

    • Perfuse the cell with your working concentration of this compound.

    • Repeat the IKs-specific protocol (Step 3). Observe the reduction in the slow outward current. This is your primary on-target effect.

    • Now, repeat the Ito-specific protocol (Step 2). If your this compound concentration is within the selective range (e.g., < 10 µM), you should observe minimal to no change in the peak Ito current. A significant reduction indicates an off-target effect.

  • Data Analysis & Interpretation:

    • Quantify the percentage block of the IKs-sensitive current and the Ito-sensitive current.

Caption: Workflow for dissecting on-target IKs vs. off-target Ito effects.

Metabolic and Signaling Off-Target Effects

Beyond ion channels, any small molecule can have unanticipated effects on cellular processes. While less documented for this compound, it is a critical area for consideration, especially in long-duration experiments or when studying metabolic endpoints.

Q4: Are there reports of this compound impacting cellular signaling or metabolism?

Answer: Yes. The KCNQ1 channel, the primary target of this compound, is not only expressed in the heart but also in other tissues, including pancreatic islets and intestinal L-cells.[9] In these tissues, KCNQ1 channels play a role in regulating hormone secretion.

  • Insulin and GLP-1 Secretion: Studies have shown that this compound can enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[9] It also increases the level of glucagon-like peptide-1 (GLP-1), an incretin hormone, in mice.[9]

  • Mechanism: In these cells, blocking the KCNQ1 potassium channel leads to membrane depolarization, which in turn opens voltage-gated calcium channels, increases intracellular calcium, and triggers the exocytosis of insulin or GLP-1-containing granules.

Causality Insight: This is a "mechanistically on-target, phenotypically off-target" effect. The drug is inhibiting its intended channel (KCNQ1), but this action produces a physiological consequence unrelated to cardiac repolarization. If your research involves glucose metabolism, cell signaling, or hormone secretion, this effect is a major potential confounder.

Q5: My cells show unexpected changes in viability after long-term this compound treatment. Could this be an off-target effect?

Answer: It is a possibility that should be rigorously tested. While this compound is not primarily known as a cytotoxic agent, long-term inhibition of a crucial ion channel could disrupt cellular homeostasis. Furthermore, any small molecule can potentially interfere with mitochondrial function or other vital cellular processes.

Troubleshooting Protocol: Assessing Cellular Viability

Objective: To determine if the observed cellular phenotype is a direct result of IKs blockade or an unrelated cytotoxic/metabolic off-target effect.

Methodology:

  • Essential Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Dose-Response: Test a range of this compound concentrations. An off-target effect may only appear at higher doses.

  • Primary Viability Assay (e.g., MTT or PrestoBlue™):

    • Plate your cells and allow them to adhere.

    • Treat with vehicle and a range of this compound concentrations for the same duration as your primary experiment.

    • Perform a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions to measure metabolic activity as a proxy for cell viability.

  • Confirmation with a Secondary Assay:

    • Use an assay with a different mechanism, such as a membrane integrity assay (e.g., Trypan Blue exclusion or a commercial LDH release assay), to confirm the results. This helps rule out artifacts specific to one assay type.

  • The Critical Control - A Structurally Unrelated IKs Blocker:

    • This is the most definitive control. If available, repeat the key experiment with another selective IKs blocker that has a different chemical structure (e.g., HMR-1556).

    • If both this compound and the alternative blocker produce the primary phenotype (e.g., action potential prolongation) but only this compound causes the change in viability, this strongly suggests the viability effect is an off-target property of the this compound molecule itself, independent of IKs block.

cluster_design Robust Experimental Design for Off-Target Validation cluster_controls Control Groups cluster_validation Validation Assays Exp Primary Experiment (e.g., Action Potential Recording) Vehicle Vehicle Control (e.g., DMSO) C293B This compound (Test Compound) AltBlocker Alternative IKs Blocker (e.g., HMR-1556) Viability Cell Viability Assay (e.g., MTT, LDH) Vehicle->Viability C293B->Viability Metabolism Metabolic Assay (e.g., Seahorse) C293B->Metabolism AltBlocker->Viability

Caption: A robust experimental design incorporating necessary controls.

References

  • Title: this compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Source: Journal of Cardiovascular Electrophysiology, 2001. URL: [Link]

  • Title: this compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Source: Islets, 2014. URL: [Link]

  • Title: this compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Source: Molecular Pharmacology, 2007. URL: [Link]

  • Title: this compound Inhibits Slowly Activating Delayed Rectifier and Transient Outward Currents in Canine Left Ventricular Myocytes. Source: ResearchGate, Request PDF, 2001. URL: [Link]

  • Title: Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Source: ResearchGate, 2000. URL: [Link]

  • Title: Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Source: Cardiovascular Research, 1998. URL: [Link]

  • Title: Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. Source: British Journal of Pharmacology, 2003. URL: [Link]

  • Title: Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Source: The Journal of Pharmacology and Experimental Therapeutics, 2000. URL: [Link]

  • Title: Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Source: Life Sciences, 2005. URL: [Link]

  • Title: Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Source: ScienceDirect, 1998. URL: [Link]

  • Title: Grand Challenge for Ion Channels: an Underexploited Resource for Therapeutics. Source: Frontiers in Pharmacology, 2010. URL: [Link]

  • Title: Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. Source: British Journal of Pharmacology, 1997. URL: [Link]

  • Title: Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. Source: PubMed, 2003. URL: [Link]

  • Title: Novel screening techniques for ion channel targeting drugs. Source: Channels (Austin), 2015. URL: [Link]

  • Title: Role of the Slow, Delayed Rectifier Potassium Current (IKs) in the Normal Human Ventricular Action Potential. Source: Circulation, 2005. URL: [Link]

  • Title: Effect Of Site Selective Ion Channel Blocking on Action Potential. Source: arXiv, 2018. URL: [Link]

  • Title: How drugs block ion channels. Source: YouTube, Pharmacology & Physiology, 2024. URL: [Link]

  • Title: Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Source: MDPI, 2024. URL: [Link]

Sources

Technical Support Center: Chromanol 293B and CFTR Chloride Current Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Chromanol 293B in the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride current. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on CFTR?

This compound is primarily recognized as a blocker of the slow component of the delayed rectifier potassium current (IKs)[1][2][3]. However, it also directly inhibits the CFTR chloride current (ICFTR)[1]. The inhibitory effect on CFTR is thought to be dependent on the phosphorylation state of the CFTR protein[1].

Q2: What is the recommended concentration range for inhibiting CFTR with this compound?

The half-maximal inhibitory concentration (IC50) for this compound on CFTR has been reported to be approximately 19 µM in two-electrode voltage-clamp experiments on Xenopus oocytes and around 30 µM in patch-clamp recordings[1]. It is advisable to perform a dose-response curve in your specific experimental system to determine the optimal concentration, typically starting from 1 µM and going up to 100 µM.

Q3: How should I prepare and store this compound solutions?

For optimal results, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or lower. For experiments, the stock solution should be diluted to the final desired concentration in the extracellular recording solution immediately before use to minimize precipitation and degradation.

Q4: Is the inhibitory effect of this compound on CFTR reversible?

Yes, the blocking effect of this compound on ion channels, such as IKs, has been shown to be fully and rapidly reversible upon washout of the compound[2][3]. This characteristic is beneficial for confirming the specificity of the observed inhibition in your experiments.

Q5: Are there any known off-target effects of this compound that I should be aware of?

Beyond its effects on IKs and CFTR, this compound can inhibit the transient outward current in human ventricular myocytes, albeit with a lower potency (EC50 of 24 µM)[4]. Since CFTR is also expressed in cardiac myocytes, researchers studying these cells must carefully interpret their data[1]. Additionally, in CFTR-expressing Xenopus oocytes, cAMP stimulation can activate a this compound-inhibitable K+ conductance, suggesting a potential for indirect effects[5].

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides systematic solutions.

Issue 1: Inconsistent or no inhibition of CFTR current observed.

Possible Causes:

  • Suboptimal CFTR activation: The inhibitory effect of this compound on CFTR can be influenced by the channel's phosphorylation state[1]. Insufficient activation of CFTR by cAMP-elevating agents (e.g., forskolin and IBMX) may lead to reduced sensitivity to the inhibitor.

  • Compound precipitation: this compound has limited aqueous solubility. Diluting a concentrated DMSO stock into an aqueous buffer can sometimes lead to precipitation, reducing the effective concentration.

  • Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Variability in cellular expression systems: Different cell lines or expression systems may exhibit varying sensitivities to this compound[1].

Solutions:

  • Optimize CFTR Activation: Ensure robust and consistent activation of CFTR. Titrate the concentrations of forskolin and IBMX to achieve a stable and maximal CFTR current before applying this compound.

  • Ensure Compound Solubility: Prepare fresh dilutions of this compound for each experiment. Visually inspect the final solution for any signs of precipitation. Consider vortexing the final solution gently before application.

  • Proper Compound Handling: Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect the stock solution from light.

  • Validate Your System: If possible, test a known CFTR inhibitor, such as CFTRinh-172, to confirm that your experimental system is responsive to inhibition[6].

Issue 2: High variability in the degree of CFTR inhibition between experiments.

Possible Causes:

  • "Rundown" of CFTR current: CFTR currents can decrease over the course of a whole-cell patch-clamp recording, a phenomenon known as "rundown." This can be mistaken for or can mask the inhibitory effect of the compound.

  • Inconsistent drug application: The timing and method of compound application can affect the observed inhibition.

  • Cell health and passage number: The health and passage number of your cells can influence CFTR expression and function, leading to variability.

Solutions:

  • Monitor for Rundown: Establish a stable baseline CFTR current for a sufficient period before applying this compound. If rundown is significant, only include cells with stable currents in your analysis[7].

  • Standardize Drug Perfusion: Use a rapid and consistent perfusion system to ensure that the compound reaches the cell quickly and at the intended concentration.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and at an appropriate confluency before each experiment.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of CFTR

This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell type and recording setup.

1. Cell Preparation:

  • Plate cells expressing CFTR onto glass coverslips 24-48 hours before the experiment.
  • Ensure cells are at an appropriate density for patch-clamping.

2. Solution Preparation:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
  • CFTR Activating Solution: Extracellular solution supplemented with forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).
  • This compound Solution: CFTR Activating Solution containing the desired concentration of this compound.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a membrane potential of -40 mV.
  • Apply a voltage-step protocol (e.g., steps from -80 mV to +80 mV in 20 mV increments) to elicit baseline currents.
  • Perfuse the cell with the CFTR Activating Solution until a stable, potentiated current is observed.
  • Apply the this compound solution and record the current response.
  • Perform a washout with the CFTR Activating Solution to check for reversibility.

Data Presentation

Table 1: Reported IC50 Values for this compound on CFTR

Experimental SystemElectrophysiology MethodReported IC50Reference
Xenopus oocytesTwo-electrode voltage-clamp19 µM[1]
Xenopus oocytesPatch-clamp30 µM[1]

Visualizations

Chromanol293B_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel Inhibition Inhibition of Cl- Current CFTR->Inhibition leads to Chromanol This compound Chromanol->CFTR blocks Activation cAMP Agonists (e.g., Forskolin, IBMX) PKA PKA Activation->PKA activates Phosphorylation Phosphorylation PKA->Phosphorylation catalyzes Phosphorylation->CFTR activates

Caption: Proposed mechanism of this compound action on CFTR.

Troubleshooting_Workflow Start No/Inconsistent CFTR Inhibition CheckActivation Is CFTR fully activated? Start->CheckActivation CheckSolubility Is this compound soluble? CheckActivation->CheckSolubility Yes OptimizeActivation Optimize Forskolin/IBMX concentrations CheckActivation->OptimizeActivation No CheckRundown Is there current rundown? CheckSolubility->CheckRundown Yes PrepareFresh Prepare fresh drug dilutions and visually inspect CheckSolubility->PrepareFresh No CheckSystem Is the recording system validated? CheckRundown->CheckSystem No StabilizeBaseline Establish a stable baseline before drug application CheckRundown->StabilizeBaseline Yes UsePositiveControl Test a known CFTR inhibitor (e.g., CFTRinh-172) CheckSystem->UsePositiveControl No Success Successful Inhibition CheckSystem->Success Yes OptimizeActivation->CheckActivation PrepareFresh->CheckSolubility StabilizeBaseline->CheckRundown UsePositiveControl->CheckSystem

Caption: Troubleshooting workflow for this compound experiments.

References

  • Schmiedebergs Arch Pharmacol. (2001). This compound, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. [Link]

  • ResearchGate. (n.d.). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. [Link]

  • National Institutes of Health. (n.d.). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. [Link]

  • PubMed. (2003). Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells. [Link]

  • National Institutes of Health. (2011). CFTR Inhibitors. [Link]

  • PubMed. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. [Link]

  • National Institutes of Health. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. [Link]

  • National Institutes of Health. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Types. [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. [Link]

  • PubMed. (1996). cAMP stimulation of CFTR-expressing Xenopus oocytes activates a chromanol-inhibitable K+ conductance. [Link]

  • National Institutes of Health. (n.d.). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. [Link]

  • Frontiers. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. [Link]

  • ResearchGate. (n.d.). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. [Link]

Sources

Technical Support Center: Chromanol 293B Inhibition of the Transient Outward Current (Ito)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Chromanol 293B. This guide is designed to provide in-depth, field-proven insights into the effective use of this compound for the inhibition of the transient outward potassium current (Ito). While widely recognized as a potent blocker of the slow component of the delayed rectifier potassium current (I_Ks_), its effects on Ito are significant and require careful consideration for accurate experimental design and interpretation.

This document moves beyond standard protocols to address the nuanced challenges and frequently encountered questions that arise during experimentation.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the properties and application of this compound in the context of Ito inhibition.

Question: What is the primary mechanism of action of this compound on Ito?

Answer: this compound primarily acts as an open-channel blocker on the potassium channels that underlie the Ito current, most notably Kv4.3.[1] This means the drug enters and occludes the channel pore when it is in the open state, which is induced by membrane depolarization. This mechanism is often characterized by a time-dependent decay of the current during a sustained depolarizing pulse.[1] In some cell types, it has been noted to accelerate the time-dependent inactivation of Ito.[2]

Question: Is this compound a selective inhibitor for Ito?

Answer: No, and this is a critical point for experimental design. This compound is significantly more potent as an inhibitor of I_Ks_ (the slow delayed rectifier current, molecularly composed of KvLQT1/minK subunits) than it is for Ito.[3][4] Its use as an "Ito blocker" must always be qualified by the acknowledgment of its potent effects on I_Ks_. At concentrations required to achieve substantial Ito block, I_Ks_ will likely be fully inhibited.[3][5] Therefore, it is best described as a relatively selective I_Ks_ blocker with activity against Ito at higher concentrations.

Question: What are the typical effective concentrations (IC50) of this compound for Ito versus other cardiac currents?

Answer: The IC50 value for Ito inhibition is consistently reported to be in the micromolar range, significantly higher than for I_Ks_. The table below provides a comparative overview based on published data from various species and cell types.

Current Molecular Basis Species / Cell Type Reported IC50 Reference
Ito Kv4.3Human Atrial Myocytes31.2 µM[2]
Ito Kv4.3Canine Ventricular Myocytes38 µM[3]
I_Ks_ KvLQT1/minKCanine Ventricular Myocytes1.8 µM[3]
I_Ks_ KvLQT1/minKGuinea-Pig SA Node Cells5.3 µM[5]
I_Kur_ Kv1.5Human Atrial Myocytes30.9 µM[2]
I_K_ (Kv2.1-like) Kv2.1H9c2 Cells8 µM[6][7]
I_Kr_ hERGCanine Ventricular MyocytesNo significant effect at 30µM[3]
I_Ca-L_ Cav1.2Canine Ventricular MyocytesNo significant effect at 30µM[3]
I_K1_ Kir2.xCanine Ventricular MyocytesNo significant effect at 30µM[3]

Question: How should I prepare, store, and handle this compound?

Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[8]

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[9] While many compounds are stable in DMSO, repeated freezing and thawing can introduce water from atmospheric condensation, which may affect compound stability over the long term.[9]

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your external recording solution. Ensure thorough mixing. It is crucial to note that the final concentration of DMSO in the recording solution should be kept low (typically ≤0.1%) to avoid solvent effects on ion channels.

  • Solubility: this compound has poor aqueous solubility.[10] When preparing working solutions, be vigilant for any signs of precipitation. If precipitation occurs, the effective concentration will be lower than intended, leading to inconsistent results.

Question: Is the inhibitory effect of this compound reversible?

Answer: Yes, the block of potassium currents by this compound is generally reversible upon washout with a drug-free external solution.[5] The time required for full reversal can vary depending on the concentration used and the experimental setup (e.g., perfusion rate). A washout period of several minutes is typically sufficient to observe significant recovery.[5][11]

Question: Do the stereoisomers of this compound have different potencies?

Answer: Absolutely. This compound is a chiral molecule, and its enantiomers exhibit different potencies. The (-)-[3R,4S] enantiomer is a more potent inhibitor of I_Ks_ (and also I_Kur_) compared to the (+)-[3S,4R] enantiomer.[1][12] If you are using a racemic mixture, be aware that the observed effect is a composite of the actions of both enantiomers. For studies requiring the highest possible specificity for I_Ks_ to differentiate it from Ito, using the isolated (-)-[3R,4S] enantiomer is highly recommended.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: "I am applying this compound at the recommended concentration, but I see no significant inhibition of my Ito current."

Answer: This is a common issue that can stem from several factors. Let's break down the potential causes systematically.

  • Cause 1: Concentration is too low. The IC50 for Ito is in the 30-40 µM range.[2][3] A concentration of 10 µM, which is highly effective for blocking I_Ks_, may only produce a minimal effect on Ito.[2] You may need to increase the concentration to 50 µM or even 100 µM to see substantial Ito inhibition.[13]

  • Cause 2: Low Ito density in your chosen cell type. The magnitude of the Ito current varies significantly between different species, cardiac regions (e.g., epicardium vs. endocardium), and cell culture passage numbers.[11] If the native Ito expression is very low, its inhibition will be difficult to resolve from baseline noise. Confirm that your cells express a robust Ito current under control conditions before attempting inhibition experiments.

  • Cause 3: Issues with the compound.

    • Degradation: Has your stock solution been stored properly? Multiple freeze-thaw cycles or long-term storage at 4°C can lead to degradation. Prepare fresh dilutions from a properly stored, frozen aliquot.

    • Precipitation: Did the compound fully dissolve in the external solution? Visually inspect your recording chamber for any signs of precipitation. Poor solubility will drastically lower the effective concentration.

  • Cause 4: Inappropriate Voltage Protocol. Ito is a transient current that activates and inactivates rapidly. Your voltage protocol must be designed to isolate it effectively. A typical protocol involves a pre-pulse to inactivate sodium and calcium channels, followed by a depolarizing step to a potential where Ito is prominent (e.g., +50 mV).[2]

G start No Ito Inhibition Observed q1 Is [293B] > 30 µM? start->q1 q2 Is control Ito robust (>5 pA/pF)? q1->q2 Yes sol1 Increase [293B]. Target >30 µM for Ito. q1->sol1 No q3 Was stock solution freshly diluted from -20°C aliquot? q2->q3 Yes sol2 Confirm Ito expression. Consider different cell type or cardiac region. q2->sol2 No q4 Is voltage protocol optimized for Ito? q3->q4 Yes sol3 Use fresh aliquot. Check for precipitation in bath solution. q3->sol3 No sol4 Verify pre-pulse and test-pulse parameters. q4->sol4 No

Caption: Troubleshooting workflow for lack of Ito inhibition.

Problem: "I'm observing effects on other currents, complicating my analysis of Ito."

Answer: This is an expected consequence of the pharmacology of this compound.

  • Acknowledge the Off-Target Effects: At concentrations that block Ito, you will have near-complete inhibition of I_Ks_.[5] In some preparations, like human atrial myocytes, you may also see inhibition of the ultra-rapid delayed rectifier current (I_Kur_).[2]

  • Pharmacological Isolation: To isolate Ito, a common strategy is to first apply a more selective I_Ks_ blocker (like HMR-1556) to eliminate the I_Ks_ component.[13] Subsequent application of a high concentration of this compound (e.g., 100 µM) will then primarily inhibit Ito, as I_Ks_ is already blocked.[13]

  • Digital Subtraction: In your data analysis, you can record current traces before and after drug application. The "drug-sensitive current" obtained by digital subtraction will represent the current inhibited by this compound. When using this method, be mindful of potential current rundown over time and perform appropriate time-matched vehicle controls.

Problem: "The magnitude of Ito inhibition by this compound is variable between my cells."

Answer: Biological and technical variability are inherent in patch-clamp electrophysiology.

  • Cell-to-Cell Variability: Primary cells, in particular, exhibit significant heterogeneity in ion channel expression. The relative contribution of Ito to the total outward current can vary from one cell to the next, which will influence the apparent percentage of block.

  • Temperature Sensitivity: Ion channel kinetics are highly sensitive to temperature. Ensure your recording chamber is temperature-controlled and stable throughout the experiment. A few degrees of difference can alter gating kinetics and drug binding.

  • Pipette and Seal Resistance: Maintain consistency in your patch-clamp parameters. A low seal resistance (GΩ) can introduce leak currents that contaminate your recordings and affect the accuracy of your measurements.

  • Compound Adsorption: this compound, like many hydrophobic compounds, can adsorb to the plastic tubing of your perfusion system. This can lead to slower-than-expected onset and washout kinetics. Ensure your perfusion system is thoroughly cleaned between experiments.

Experimental Protocols

Preparation of this compound Solutions
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in high-purity DMSO (anhydrous) to a final concentration of 10 mM.

    • Gently vortex until fully dissolved.

    • Aliquot into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9]

  • Working Solution (e.g., 30 µM):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare your standard external (bath) solution.

    • Perform a serial dilution. For a 30 µM final concentration, you might add 3 µL of the 10 mM stock to 997 µL of external solution.

    • Vortex the final working solution thoroughly to ensure the compound is fully dissolved and evenly distributed.

    • The final DMSO concentration in this example would be 0.3%. Aim to keep the final DMSO concentration below 0.5%, and always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Whole-Cell Patch-Clamp Protocol for Assessing Ito Inhibition

This protocol is a general template and should be optimized for your specific cell type and recording system.

  • Cell Preparation: Isolate or culture cells according to your standard laboratory procedures. Ensure cells are healthy and have a smooth membrane appearance.

  • Solutions:

    • External Solution (Tyrode's, HEPES-buffered): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block I_Ca-L_, add a calcium channel blocker like Nifedipine (1-2 µM) or use CdCl2 (200 µM).

    • Internal Solution (Pipette): (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish a high-resistance (>1 GΩ) whole-cell seal.

    • Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes, monitoring access resistance.

    • Apply the voltage-clamp protocol.

  • Voltage Protocol to Isolate Ito:

    • Set the holding potential to -80 mV.

    • Apply a 50 ms pre-pulse to -40 mV to inactivate any available Na+ channels.

    • Immediately follow with a 300 ms test pulse to +50 mV to activate Ito.

    • Return to the holding potential of -80 mV.

    • Repeat this protocol at a steady frequency (e.g., every 10 seconds) to establish a stable baseline.

  • Drug Application:

    • Once a stable baseline Ito is recorded for several minutes, switch the perfusion to the external solution containing this compound (e.g., 30-50 µM).

    • Continue recording until a new steady-state level of inhibition is reached.

  • Washout:

    • Switch the perfusion back to the drug-free external solution.

    • Record until the current amplitude returns to or near the initial baseline level.

  • Data Analysis:

    • Measure the peak outward current during the test pulse relative to the holding current.

    • Calculate the percentage of inhibition as: (1 - (I_peak_drug / I_peak_control)) * 100.

Caption: General experimental workflow for Ito inhibition studies.

References

  • Kim, H., Jeong, Y., Kim, J., Lee, J., & Lee, S. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(7), 1349–1356. [Link]

  • Li, G. R., Feng, J., Yue, L., & Tse, G. (2000). Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. British Journal of Pharmacology, 131(4), 651–657. [Link]

  • Matsuura, H., Ohkubo, K., & Ehara, T. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 138(6), 1103–1113. [Link]

  • Biliczki, P., Virág, L., Jost, N., et al. (2002). Interaction of different potassium channels in cardiac repolarization in dog ventricular preparations: Role of repolarization reserve. Journal of Molecular and Cellular Cardiology, 34(11), 1469-1479. [Link]

  • Gao, J., Yao, J. A., & Tseng, G. N. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(9), 1042–1050. [Link]

  • Jost, N., Virág, L., Comtois, P., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

  • Nagy, N., Kormos, A., Varró, A., & Papp, J. G. (2022). Species dependent differences in the inhibition of various potassium currents and in their effects on repolarization in cardiac preparations. Scientific Reports, 12(1), 4478. [Link]

  • Kiehn, J., Lacerda, A. E., Wible, B. A., & Brown, A. M. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Molecular Pharmacology, 58(3), 591-596. [Link]

  • Bosch, R. F., Gaspo, R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. [Link]

  • Jost, N., Virág, L., Comtois, P., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation. Circulation. [Link]

  • Lo, Y. C., Chen, Y. C., Wu, S. N. (2005). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Life Sciences, 76(20), 2275-2286. [Link]

  • Kiehn, J., Lacerda, A. E., Wible, B. A., Brown, A. M., & Rampe, D. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Molecular pharmacology, 58(3), 591–596. [Link]

  • Bosch, R. F., Gaspo, R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research. [Link]

  • Lo, Y. C., Chen, Y. C., & Wu, S. N. (2005). Concentration-response curve for this compound-induced inhibition of I K (A), and effects of E-4041, apamin. ResearchGate. [Link]

  • Bosch, R. F., Gaspo, R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. PubMed. [Link]

  • Suessbrich, H., Riβmann, G., & Greger, R. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and I Ks by the this compound. British Journal of Pharmacology. [Link]

  • El-Haou, S., et al. (2015). Regulation of Kv4.3 and hERG potassium channels by KChIP2 isoforms and DPP6 and response to the dual K+ channel activator NS3623. PubMed. [Link]

  • Rosati, B., et al. (2003). Regulation of Kv4.3 current by KChIP2 splice variants: a component of native cardiac I(to)? PubMed. [Link]

  • Lo, Y. C., Chen, Y. C., & Wu, S. N. (2005). Concentration-response curve for this compound-induced inhibition of I K (A), and effects of E-4031, apamin. ResearchGate. [Link]

  • Suessbrich, H., et al. (1997). KVLQT channels are inhibited by the K+ channel blocker 293B. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Arias-Cavieres, A., et al. (2020). Modulation of KV4.3-KChIP2 Channels by IQM-266: Role of DPP6 and KCNE2. MDPI. [Link]

  • Lambert, T. H., & Bogen, S. L. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Eyvazova, A. M., & Safonova, L. P. (2021). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. ResearchGate. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

Sources

Optimizing Chromanol 293B Concentration: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chromanol 293B. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the concentration of this compound in your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the scientific integrity and success of your research.

Understanding this compound: Mechanism of Action

This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current is crucial for the repolarization phase of the cardiac action potential.[3] The primary molecular target of this compound is the KCNQ1 (or Kv7.1) voltage-gated potassium channel, particularly when it co-assembles with the KCNE1 subunit to form the IKs channel.[4] Understanding this mechanism is key to designing effective experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the use of this compound.

Stock Solution Preparation and Solubility

Question: I'm having trouble dissolving this compound. What is the recommended solvent and concentration for stock solutions?

Answer:

Proper dissolution of this compound is critical for accurate and reproducible experimental results.

  • Recommended Solvents: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.

  • Solubility Limits: You can prepare stock solutions of up to 100 mM in DMSO and up to 20 mM in ethanol. For the (-)-[3R,4S] enantiomer, solubility in ethanol can reach 100 mM with gentle warming.[5]

  • Preparation Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied for ethanol-based solutions.[5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solutions: For optimal stability, store stock solutions at -20°C for up to one month.[6][7] It is recommended to prepare and use solutions on the same day if possible.[6][7] Before use, equilibrate the stock solution to room temperature and ensure no precipitate has formed.[6][7]

Determining the Optimal Working Concentration

Question: What is a good starting concentration for my experiments, and how do I determine the optimal concentration for my specific cell type and assay?

Answer:

The optimal concentration of this compound is highly dependent on the experimental system and the specific research question. The IC50 (half-maximal inhibitory concentration) for IKs block typically ranges from 1 to 10 µM.[1]

Recommended Starting Concentrations:

ApplicationRecommended Starting ConcentrationKey Considerations
Patch-clamp electrophysiology (IKs block)1 - 10 µMThe block can be time- and voltage-dependent.[2][8]
Action potential duration studies in cardiomyocytes10 µMMinimal effects on APD may be observed at this concentration in some models.[9][10]
Studies on insulin secretionVaries (in vivo and in vitro)This compound can enhance glucose-stimulated insulin secretion.[11]

Workflow for Determining Optimal Concentration:

To empirically determine the optimal, non-toxic concentration for your experiments, a systematic approach is recommended. This involves a concentration-response curve to assess efficacy and a cytotoxicity assay to ensure cell viability.

dot

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization start Prepare Serial Dilutions of this compound viability Perform Cell Viability Assay (e.g., MTT, LDH) start->viability functional Perform Functional Assay (e.g., Patch-clamp, APD measurement) start->functional viability_analysis Determine Highest Non-Toxic Concentration viability->viability_analysis functional_analysis Generate Concentration-Response Curve & Determine IC50 functional->functional_analysis optimal_conc Select Optimal Working Concentration viability_analysis->optimal_conc functional_analysis->optimal_conc

Caption: Workflow for determining the optimal working concentration of this compound.

Minimizing Off-Target Effects

Question: I am observing effects that may not be related to IKs blockade. What are the known off-target effects of this compound, and how can I minimize them?

Answer:

While this compound is a selective IKs blocker, it can affect other ion channels at higher concentrations. Awareness of these potential off-target effects is crucial for data interpretation.

Known Off-Target Effects:

Ion Channel/CurrentIC50 / Concentration for EffectSpecies/Cell TypeReference
CFTR chloride current (ICFTR)19 µMNot specified[1][6]
Transient outward K+ current (Ito)24 µMHuman ventricular myocytes[3]
Transient outward K+ current (Ito)38 µMCanine left ventricular myocytes[6][12]
Ultra-rapid delayed rectifier K+ current (IKur)30.9 µMHuman atrial myocytes[13]
hERG (Kv11.1) channels> 30 µMNot specified[5]

Strategies to Minimize Off-Target Effects:

  • Use the Lowest Effective Concentration: Based on your concentration-response experiments, use the lowest concentration that gives you the desired level of IKs block.

  • Consider the Enantiomer: The (-)-[3R,4S] enantiomer of this compound is approximately 7-fold more potent for IKs block than the (+)-(3S,4R) enantiomer.[5][7] Using the more potent enantiomer may allow you to use a lower concentration, thereby reducing the risk of off-target effects.

  • Control Experiments: Include appropriate controls in your experimental design. For example, if you suspect an effect on Ito, you can use a specific Ito blocker to see if it occludes the effect of this compound.

  • Verify with a Second IKs Blocker: To confirm that your observed phenotype is due to IKs blockade, consider using a structurally different IKs blocker, such as HMR-1556, in a separate experiment.[9]

dot

Signaling_Pathway cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 (IKs) Channel IKs_Block IKs Blockade KCNQ1_KCNE1->IKs_Block Other_Channels Off-Target Channels (e.g., CFTR, Ito, IKur) Off_Target_Effects Off-Target Effects Other_Channels->Off_Target_Effects Chromanol This compound Chromanol->KCNQ1_KCNE1 High Affinity Chromanol->Other_Channels Low Affinity (at higher concentrations)

Caption: Interaction of this compound with target and off-target ion channels.

Addressing Time-Dependent Block and Reversibility

Question: The inhibitory effect of this compound seems to change over the duration of my experiment. Is this expected?

Answer:

Yes, the blocking action of this compound on IKs is known to be time-dependent, progressing during depolarizing voltage steps.[2][8][14] This is a characteristic of an open-channel blocker. The block is also fully reversible within a few minutes after washing out the drug.[2][14]

Experimental Considerations:

  • Pre-incubation Time: Ensure a consistent pre-incubation time with this compound before recording to allow the block to reach a steady state.

  • Voltage Protocols: Be aware that the degree of block may vary with the duration and frequency of depolarizing pulses.

  • Washout Steps: To confirm the specificity of the effect, include a washout step in your protocol to demonstrate the reversibility of the block.[2][14]

Experimental Protocol: Determining Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a duration relevant to your planned experiments (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability can be considered the maximum non-toxic concentration for your experiments.

By following these guidelines and troubleshooting steps, you can confidently optimize the concentration of this compound for your specific research needs, ensuring reliable and reproducible data.

References

  • Matsuura, H., et al. (2002). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 137(1), 125–135. Retrieved from [Link]

  • Fujisawa, T., et al. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(5), 1007–1014. Retrieved from [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. Retrieved from [Link]

  • Seebohm, G., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503–1511. Retrieved from [Link]

  • Sun, X., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472–478. Retrieved from [Link]

  • Yang, W. P., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. Retrieved from [Link]

  • Drouin, E., et al. (2002). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation Research, 90(3), 269-276. Retrieved from [Link]

  • Wu, S. N., et al. (2003). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of Pharmacological Sciences, 92(4), 348-356. Retrieved from [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. Retrieved from [Link]

  • Jost, N., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation. Circulation Research, 96(7), 784-791. Retrieved from [Link]

  • Yang, I. C., et al. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–962. Retrieved from [Link]

  • Li, G. R., et al. (2003). Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. Journal of Molecular and Cellular Cardiology, 35(5), 535–542. Retrieved from [Link]

  • Matsuura, H., et al. (2002). Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 137(1), 125–135. Retrieved from [Link]

Sources

Technical Support Center: Chromanol 293B Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Chromanol 293B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound solutions. Adherence to these guidelines is critical for ensuring the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store the solid form of this compound?

A1: The solid, powdered form of this compound should be stored at room temperature.[1][2] Ensure the container is tightly sealed to protect it from moisture and light.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For high concentration stock solutions, DMSO is the preferred solvent.

Q3: What is the maximum concentration for stock solutions in DMSO and ethanol?

A3: You can prepare stock solutions of up to 100 mM in DMSO and up to 20 mM in ethanol. For the (-)-[3R,4S] enantiomer, solubility in ethanol can reach 100 mM with gentle warming.[1]

Q4: How should I prepare a 100 mM stock solution of this compound in DMSO?

A4: To prepare a 100 mM stock solution, dissolve 32.44 mg of this compound (MW: 324.39 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. For larger or smaller volumes, adjust the amounts proportionally.

Q5: How should I store my this compound stock solution?

A5: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[3] This minimizes freeze-thaw cycles, which can degrade the compound over time. While some general laboratory protocols suggest room temperature storage for certain solutions, freezing is the standard and recommended practice for long-term stability of most organic compound stock solutions.[3]

Experimental Use

Q6: What is the recommended final concentration of DMSO in my cell culture or experimental buffer?

A6: It is crucial to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][5]

Q7: How do I dilute my 100 mM DMSO stock solution for my experiment?

A7: Perform serial dilutions. For example, to achieve a final concentration of 10 µM in your experiment, you can first prepare an intermediate dilution of your 100 mM stock in your experimental buffer. Avoid adding a very small volume of the concentrated stock directly to your final experimental volume to ensure accurate and homogenous concentration.

Q8: For how long is the diluted working solution of this compound stable?

A8: It is best practice to prepare fresh working solutions from your frozen stock for each experiment.[3] The stability of highly diluted aqueous solutions can be significantly lower than that of concentrated DMSO stocks.

Troubleshooting Guide

This section addresses common issues that may arise during the preparation and use of this compound solutions.

Issue 1: Precipitate Formation in the Stock Solution
Symptom Potential Cause Troubleshooting Steps
Precipitate observed in the DMSO stock solution upon thawing. The solubility limit may have been exceeded, or the compound has "crashed out" of solution during freezing/thawing.1. Gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate.2. If the precipitate persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.3. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. Re-evaluate the concentration of this new stock solution if possible.
Precipitate forms when diluting the DMSO stock into an aqueous buffer. The aqueous solubility of this compound is low, and the addition of the DMSO stock to the aqueous buffer can cause it to precipitate.[6]1. Increase the final percentage of DMSO in your working solution, but do not exceed cytotoxic levels for your specific cell type.2. Vigorously vortex or mix the solution immediately after adding the DMSO stock to the aqueous buffer to aid in dissolution.3. Prepare an intermediate dilution in a solvent mixture with a higher organic content before the final dilution into your aqueous buffer.
Issue 2: Inconsistent or No Biological Activity
Symptom Potential Cause Troubleshooting Steps
Expected biological effect of this compound is not observed or is highly variable. The compound may have degraded due to improper storage or handling.1. Verify Stock Solution Integrity: Use a fresh aliquot of your frozen stock solution. If the problem persists, prepare a new stock solution from the solid compound.2. Minimize Freeze-Thaw Cycles: Ensure that your stock solution is aliquoted to avoid repeated temperature fluctuations.3. Check for Contamination: Ensure that all solutions and equipment are sterile to prevent microbial degradation.
The IC50 value obtained is significantly different from the literature. Experimental conditions can influence the apparent potency of this compound.1. Confirm Experimental Parameters: The blocking action of this compound can be time- and use-dependent.[1][4][7] Ensure your experimental protocol is consistent with established methods.2. Check pH of Buffers: Although specific data on pH-dependent degradation of this compound is not readily available, significant deviations from physiological pH could potentially affect its stability and activity.3. Consider Stereoisomer: The (-)-[3R,4S] enantiomer is more potent than the (+)-(3S,4R) enantiomer.[1] Confirm which form you are using.
Issue 3: Solution Discoloration
Symptom Potential Cause Troubleshooting Steps
The this compound solution appears yellow or brownish. This may indicate oxidative degradation or contamination.1. Discard the Solution: Do not use a discolored solution as it may contain degradation products with altered activity.2. Review Storage Conditions: Ensure the solid compound and stock solutions are protected from light and stored at the correct temperatures.3. Use High-Purity Solvents: Prepare new solutions using fresh, high-purity, anhydrous DMSO or ethanol.

Experimental Protocols and Data

Protocol for Preparation of 100 mM this compound Stock Solution in DMSO
  • Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weigh out the desired amount of this compound (Molecular Weight: 324.39 g/mol ). For 1 mL of a 100 mM solution, this is 32.44 mg.

  • Add the appropriate volume of DMSO to the solid compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -20°C.

Solubility Data
Solvent Maximum Concentration Reference
DMSO100 mM
Ethanol20 mM
Ethanol (with gentle warming for (-)-[3R,4S] enantiomer)100 mM[1]
Visualization of Troubleshooting Workflow

Chromanol_293B_Troubleshooting start Experimental Anomaly Observed (e.g., no activity, precipitation) check_solution Inspect Stock & Working Solutions start->check_solution precipitate Precipitate Present? check_solution->precipitate Visual Inspection no_activity Inconsistent/No Activity? check_solution->no_activity Functional Check precipitate->no_activity No warm_vortex Warm to 37°C & Vortex precipitate->warm_vortex Yes use_fresh_aliquot Use Fresh Stock Aliquot no_activity->use_fresh_aliquot Yes precipitate_persists Precipitate Persists? warm_vortex->precipitate_persists new_stock Prepare Fresh Stock Solution precipitate_persists->new_stock Yes check_protocol Review Experimental Protocol (Concentrations, Dilutions, Timing) precipitate_persists->check_protocol No issue_resolved Issue Resolved new_stock->issue_resolved contact_support Contact Technical Support new_stock->contact_support check_protocol->issue_resolved check_protocol->contact_support If issue persists use_fresh_aliquot->check_protocol

Caption: Troubleshooting workflow for this compound solution issues.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Ono, K., et al. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 138(4), 693–702. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Yang, T., et al. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955-962. Retrieved from [Link]

  • Fujisawa, M., et al. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(5), 1007–1016. Retrieved from [Link]

  • Wang, S., et al. (2004). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 9(7), 614-619. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting IKs Current Rundown with Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing the selective IKs potassium channel blocker, Chromanol 293B, in their electrophysiological experiments. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the underlying principles to empower you to effectively troubleshoot and obtain high-quality, reproducible data. Unstable recordings and current rundown are common hurdles in patch-clamp electrophysiology. This resource provides a structured approach to diagnosing and resolving these issues when studying the slowly activating delayed rectifier potassium current (IKs) with this compound.

Introduction to IKs and this compound

The IKs current, crucial for the repolarization phase of the cardiac action potential, is generated by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[1][2] Dysregulation of IKs is implicated in cardiac arrhythmias, such as Long QT syndrome, making it a significant target for therapeutic intervention.[1][3]

This compound is a well-established and selective pharmacological tool for inhibiting the IKs current.[4][5][6] It exhibits stereoselectivity, with the (-)-[3R,4S] enantiomer being significantly more potent than the (+)-[3S,4R] enantiomer.[4] Understanding the nuances of both the biological target and the pharmacological tool is the first step in successful experimentation.

Core Troubleshooting Guide: IKs Current Rundown & Instability

This section is structured in a question-and-answer format to directly address the common challenges encountered during whole-cell patch-clamp recordings of IKs currents in the presence of this compound.

Q1: My IKs current is consistently decreasing over time, even before applying this compound. What is causing this "rundown"?

A1: Current rundown is a common phenomenon in whole-cell patch-clamp recordings and can be attributed to several factors related to the disruption of the intracellular environment.

  • Dialysis of Intracellular Components: The whole-cell configuration allows for the exchange of molecules between the pipette solution and the cell's cytoplasm.[7] Essential endogenous signaling molecules, such as ATP, GTP, and certain kinases or phosphatases that modulate IKs channel activity, can be diluted or "washed out" over time, leading to a gradual decrease in current. The IKs channel complex is known to be modulated by intracellular signaling cascades, including β-adrenergic stimulation which involves PKA-mediated phosphorylation.[2]

  • Calcium-Dependent Inactivation: While IKs is not primarily known for strong calcium-dependent inactivation, elevated intracellular calcium can activate various downstream effectors, including phosphatases and proteases, which may indirectly lead to channel rundown.

  • Metabolic Stress: The cell is under metabolic stress in the whole-cell configuration. A lack of metabolic substrates like ATP in the internal solution can impair cellular functions, including the maintenance of ion channel integrity and function.

Solutions:

  • Supplement your internal solution: Include 2-5 mM ATP (magnesium salt) and 0.1-0.5 mM GTP (sodium or lithium salt) to support cellular metabolism and signaling.

  • Use the perforated patch technique: Techniques using agents like Amphotericin B or Gramicidin create small pores in the cell membrane that allow for electrical access while preserving the endogenous intracellular milieu.[7][8] This is often the most effective way to mitigate rundown.

  • Maintain a low-calcium internal solution: Use a calcium buffer such as EGTA (typically 5-10 mM) to chelate free intracellular calcium and minimize its potential downstream effects.

Q2: Upon application of this compound, my seal stability deteriorates, or the noise level of my recording increases significantly. Why is this happening?

A2: While this compound is a specific IKs blocker, issues with seal stability and noise are often related to the compound's physicochemical properties, the perfusion system, or mechanical instability.

  • Compound Precipitation or Aggregation: If the working concentration of this compound is too high or if it is not fully dissolved in the external solution, precipitates can form. These microscopic particles can interfere with the gigaseal, leading to instability.

  • Perfusion System Artifacts: The act of switching solutions can introduce mechanical disturbances to the patch pipette and cell. Air bubbles or pressure fluctuations in the perfusion lines are common culprits.[9]

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can affect membrane fluidity and seal integrity if the final concentration in the external solution is too high (typically >0.1%).

Solutions:

  • Ensure complete solubilization: Prepare a concentrated stock solution of this compound in high-quality DMSO. Before your experiment, dilute the stock solution into your external recording solution and vortex thoroughly. Visually inspect for any precipitates.

  • Optimize your perfusion system: Ensure a smooth and continuous flow of solutions. Check for air bubbles in the perfusion lines and ensure the outflow and inflow rates are balanced to maintain a constant bath level.[9]

  • Minimize mechanical drift: Ensure your micromanipulator and recording chamber are securely fastened. Allow the preparation to equilibrate thermally to minimize drift due to temperature changes.[9][10]

  • Maintain a low final solvent concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.1%.

Q3: The blocking effect of this compound seems inconsistent between experiments or even between cells in the same experiment. What could be the reason for this variability?

A3: The variability in the blocking effect of this compound can stem from several sources, including the properties of the compound itself, the experimental conditions, and the biological preparation.

  • Stereoisomer Purity: this compound has two enantiomers with different potencies. The (-)-[3R,4S] enantiomer is about 7-fold more potent than the (+)-[3S,4R] enantiomer.[4] Ensure you are using the correct and pure enantiomer for consistent results. If using a racemic mixture, be aware that the IC50 will be different from that of the pure, more potent enantiomer.

  • Use-Dependence of Block: The block of IKs by this compound can be use-dependent, meaning the degree of block can be influenced by the channel's gating state (open, closed, inactivated).[11][12] Different voltage protocols or stimulation frequencies can therefore alter the apparent blocking efficacy.

  • Cell-to-Cell Variability in Channel Expression: The expression levels of KCNQ1 and KCNE1 can vary between cells, leading to differences in the basal IKs current density and potentially influencing the drug's effect. This is particularly true in primary cell isolates compared to stable, clonal cell lines.[13][14]

  • Temperature Sensitivity: IKs channels are known to be temperature-sensitive.[15] Experiments conducted at different temperatures will exhibit different gating kinetics and may show altered sensitivity to this compound.

Solutions:

  • Verify your compound: Use a reliable source for this compound and be aware of which stereoisomer you are using.

  • Standardize your voltage protocol: Use a consistent voltage protocol and stimulation frequency across all experiments to ensure comparable states of channel activity when assessing the block.

  • Maintain a stable recording temperature: Use a temperature-controlled recording chamber to ensure all experiments are performed at the same temperature.[12]

  • Monitor basal current characteristics: Before drug application, record the baseline IKs current and note its characteristics. This can help in post-hoc analysis to identify if variability in the blocking effect correlates with initial current properties.

Data at a Glance: this compound Properties

PropertyValueSource
Target IKs (KCNQ1/KCNE1)[4],[5]
IC50 (IKs) ~1-10 µM (varies with cell type and conditions)[11],[12],[5]
(-)-[3R,4S] Enantiomer IC50 ~1.4 µM[4]
(+)-[3S,4R] Enantiomer IC50 ~9.6 µM[4]
Off-Target Effects Minimal effect on IKr (hERG), INa, ICa at concentrations effective for IKs block. May inhibit Ito at higher concentrations (IC50 ~24-38 µM).[5],[6]
Solvent DMSON/A

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound in high-purity DMSO. For example, for 1 mg of this compound (MW ~398.5 g/mol ), add 25.1 µL of DMSO.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare the working solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into the external recording solution to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of external solution.

  • Ensure complete mixing: Vortex the working solution for at least 30 seconds to ensure the compound is fully dissolved.

  • Filter the working solution (optional but recommended): Use a 0.22 µm syringe filter to remove any potential micro-precipitates before adding the solution to your perfusion system.

Protocol 2: Whole-Cell Voltage Clamp Recording of IKs
  • Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing KCNQ1/KCNE1, or isolated cardiomyocytes) on glass coverslips suitable for patch-clamp recording.[8][13]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[16] Fire-polish the pipette tip.

  • Solutions:

    • Internal Solution (example): 130 mM K-aspartate, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.1 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Establish Whole-Cell Configuration:

    • Approach the cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).[17]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7]

  • Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit IKs currents, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 20 mV increments for 2-4 seconds).

    • Record the tail currents upon repolarization to a potential such as -40 mV.[8]

    • Allow for a sufficient inter-pulse interval (e.g., 10-15 seconds) for the channels to fully recover from any inactivation.

  • Drug Application: After obtaining a stable baseline recording for several minutes, perfuse the cell with the this compound-containing external solution.

  • Washout: After observing the blocking effect, perfuse with the control external solution to check for reversibility of the block.[12]

Visualizing the Workflow and Concepts

Troubleshooting Flowchart for IKs Rundown

start IKs Current Rundown Observed q1 Is rundown present before drug application? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Incorporate ATP/GTP in internal solution. Consider perforated patch. a1_yes->sol1 q2 Does instability/noise increase upon this compound application? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Check for compound precipitation. Optimize perfusion system. Minimize final solvent concentration. a2_yes->sol2 q3 Is the blocking effect of This compound variable? a2_no->q3 sol2->q3 sol3 Verify compound stereoisomer and purity. Standardize voltage protocol and temperature. Assess cell-to-cell variability. q3->sol3 end Stable IKs Recording sol3->end

Caption: A logical workflow for diagnosing and addressing IKs current rundown.

Mechanism of IKs Block by this compound

cluster_membrane Cell Membrane KCNQ1 KCNQ1 (α-subunit) Pore Pore KCNE1 KCNE1 (β-subunit) K_ion_in K+ Pore->K_ion_in IKs Current K_ion_out K+ K_ion_out->Pore Depolarization opens channel Chromanol This compound Chromanol->Pore Blocks pore

Sources

Technical Support Center: Chromanol 293B Patch Clamp Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Chromanol 293B. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during patch clamp recordings. Our goal is to help you achieve clean, reproducible data by minimizing artifacts and ensuring the reliable application of this potent IKs channel blocker.

Introduction: Understanding this compound in Electrophysiology

This compound is a well-established blocker of the slow delayed rectifier potassium current (IKs), which is critical for cardiac repolarization. Its efficacy and specificity make it an invaluable tool in cardiac safety pharmacology and basic research. However, like many pharmacological agents, its application in sensitive patch clamp experiments can introduce artifacts that may confound data interpretation. This guide provides a structured approach to identifying, mitigating, and preventing these common issues.

Troubleshooting Guide: Isolating and Eliminating Artifacts

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.

Q1: After applying this compound, my baseline noise has significantly increased. What is the likely cause and how can I fix it?

A1: Increased baseline noise is frequently linked to precipitation of the compound in your aqueous recording solution. This compound has limited aqueous solubility, and if the final concentration of the solvent (typically DMSO) is too high or the compound precipitates out of solution, these microscopic particles can physically interact with the patch pipette or the cell membrane, leading to unstable recordings.

Troubleshooting Workflow:

  • Verify Solvent Concentration: Ensure the final concentration of DMSO or your chosen solvent in the extracellular solution does not exceed 0.1%. Higher concentrations can alter membrane properties and contribute to noise.

  • Inspect for Precipitation: Visually inspect your final working solution. Hold it up to a light source and look for any cloudiness or visible particulates. A well-prepared solution should be perfectly clear.

  • Filter the Solution: If you suspect precipitation, filter your final this compound working solution through a 0.2 µm syringe filter immediately before use. This will remove any micro-precipitates that could be causing the noise.

  • Optimize Perfusion Speed: A very fast perfusion rate can introduce mechanical noise. Try reducing the flow rate of your perfusion system to see if the baseline stabilizes.

Visualizing the Troubleshooting Process:

G cluster_0 Problem: Increased Baseline Noise cluster_1 Investigation Steps cluster_2 Resolution start Increased Noise Observed Post-Chromanol Application check_dmso Check Final DMSO Concentration (>0.1%?) start->check_dmso inspect Visually Inspect Solution for Precipitate check_dmso->inspect No solution_unstable Action: Remake Solution with Lower DMSO check_dmso->solution_unstable Yes filter_sol Action: Filter Solution (0.2 µm Syringe Filter) inspect->filter_sol Precipitate Suspected check_perfusion Check Perfusion Speed (Too Fast?) inspect->check_perfusion No Precipitate filter_sol->check_perfusion solution_stable Solution is Stable & Noise is Reduced check_perfusion->solution_stable No reduce_speed Action: Reduce Perfusion Flow Rate check_perfusion->reduce_speed Yes solution_unstable->inspect reduce_speed->solution_stable

Caption: Troubleshooting workflow for increased baseline noise.

Q2: I see a large, instantaneous shift in my holding current the moment this compound is perfused. Is this a junction potential artifact?

A2: Yes, this is a classic sign of a liquid junction potential (LJP) artifact. An LJP arises from the difference in the mobility of ions at the interface between two different solutions—in this case, your control solution and your this compound-containing solution. While often small, it can be significant if the solvent (e.g., DMSO) alters the activity of ions in the solution.

Mitigation Strategies:

  • Use a Salt Bridge: Employ an agar or salt bridge for your reference electrode. This isolates the reference electrode from the flowing bath solution, preventing it from being affected by the solution exchange and thus preventing the generation of an LJP.

  • Blank Correction: Before your experiment, perfuse a "vehicle" solution (extracellular solution with the same final DMSO concentration but without this compound). Measure the current shift that occurs when switching from the control solution to the vehicle solution. This measured shift is your LJP, which you can then subtract from the data obtained with this compound.

  • Minimize Solvent Concentration: As always, using the lowest effective concentration of DMSO will minimize its contribution to the LJP.

Method Principle Pros Cons
Salt Bridge Isolates the reference electrode from solution changes.Eliminates the LJP artifact directly.Can add complexity to the experimental setup.
Blank Correction Measures and subtracts the artifact.Simple to implement.Assumes the LJP is consistent across experiments.
Minimize Solvent Reduces the source of the ionic mobility difference.Good practice for solution integrity.May not fully eliminate a noticeable LJP.
Q3: The effect of this compound is not washing out, or the washout is extremely slow. Is the binding irreversible?

A3: this compound is a reversible blocker. A slow or incomplete washout is almost always due to the lipophilic nature of the compound, causing it to accumulate in the lipid bilayer of the cell membrane and within the perfusion tubing.

Solutions for Efficient Washout:

  • Incorporate a Washout Enhancer: Including 0.1% Bovine Serum Albumin (BSA) in your washout (control) solution can significantly accelerate the removal of this compound. BSA acts as a "carrier protein," effectively sequestering the lipophilic drug from the membrane and tubing.

  • Flush the Perfusion System: After an experiment, thoroughly flush the perfusion lines with a cleaning solution (e.g., 70% ethanol) followed by copious amounts of deionized water to remove any residual compound.

  • Use High-Quality Tubing: Some tubing materials are more prone to adsorbing hydrophobic compounds. Consider using tubing made of Tygon® or other materials with low drug-binding properties.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent and stock concentration for this compound?

    • The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock, typically 10-30 mM, to minimize the volume of solvent added to your final working solution.

  • How should I store my this compound stock solution?

    • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely and vortex gently before making your final dilution.

  • What is a typical working concentration for blocking the IKs current?

    • The effective concentration (IC50) can vary depending on the cell type and expression system. However, a common working concentration range is between 1 µM and 30 µM. Always perform a dose-response curve in your specific system to determine the optimal concentration.

  • How can I be sure my drug is active and the lack of effect isn't due to experimental error?

    • This is where a positive control is essential. Before testing your unknown cells, validate your this compound solution on a cell line known to express a robust IKs current (e.g., HEK293 cells co-expressing KCNQ1 and KCNE1). If you see the expected block in this positive control, you can be confident in your compound and solution preparation.

Key Protocol: Preparation and Application of this compound

This protocol ensures the highest likelihood of a successful, artifact-free recording.

Caption: Recommended workflow for preparing and applying this compound.

Detailed Steps:

  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Divide into small, single-use aliquots (e.g., 10-20 µL).

    • Store at -20°C.

  • Working Solution (e.g., 10 µM):

    • Retrieve one aliquot from the freezer and let it thaw completely at room temperature.

    • Vortex the stock solution gently but thoroughly.

    • Perform a serial dilution. For a 10 µM final solution from a 10 mM stock, this is a 1:1000 dilution. It is best to do this in two steps (e.g., 1:100 then 1:10) to ensure accuracy.

    • Crucially, ensure the final DMSO concentration remains at or below 0.1%.

    • Immediately before adding the solution to your perfusion reservoir, pass it through a 0.2 µm syringe filter.

  • Application:

    • Obtain a stable whole-cell recording and record baseline currents in your standard extracellular solution.

    • (Optional but recommended) Switch to a vehicle-control solution (extracellular solution + 0.1% DMSO) to quantify any liquid junction potential.

    • Switch to the this compound working solution and record until the blocking effect reaches a steady state.

    • To wash out, switch to a control solution containing 0.1% BSA to facilitate the removal of the drug.

By following these detailed troubleshooting and procedural guides, you can significantly improve the quality and reliability of your patch clamp data when using this compound, ensuring that your results accurately reflect ion channel pharmacology, free from common experimental artifacts.

References

  • Title: Best practices for manual patch clamp Source: Sophion Bioscience URL: [Link]

  • Title: Overcoming “Stickiness” of Test Compounds in Automated Patch Clamp Experiments Source: Nanion Technologies URL: [Link]

Technical Support Center: Assessing the Selectivity of Chromanol 293B in New Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the ion channel blocker Chromanol 293B. This resource is designed to provide expert guidance and practical troubleshooting for assessing the selectivity of this compound in novel cell line models. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are robust, reproducible, and yield trustworthy data.

Part 1: Foundational Knowledge & Initial Experimental Design (FAQs)

Before initiating functional assays, a thorough characterization of both the compound and the new biological system is paramount. This section addresses the most common preliminary questions.

FAQ 1: What is this compound and what is its primary mechanism of action?

This compound is a potent and well-characterized inhibitor of the voltage-gated potassium channel KCNQ1 (also known as Kv7.1).[1] In many tissues, particularly the heart, KCNQ1 co-assembles with an ancillary subunit, KCNE1, to form the channel responsible for the slowly activating delayed rectifier potassium current (IKs).[1][2] This IKs current is critical for cardiac repolarization. This compound acts as an open channel blocker, meaning it preferentially binds to and inhibits the channel when it is in its open, conducting state.[3][4]

It is also important to note that the compound's inhibitory effect is stereoselective. The (-)-(3R,4S) enantiomer of this compound is significantly more potent at blocking the KCNQ1/KCNE1 channel complex than its (+)-(3S,4R) counterpart.[5][6]

FAQ 2: We are using a new cell line. What are the essential first steps before we begin our this compound experiments?

Introducing any new cell line into your workflow requires rigorous validation to ensure the integrity of your future results. Failure to perform these initial checks can lead to misinterpretation of data and wasted resources.[7]

Essential Validation Steps:

  • Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification is a widespread issue that can invalidate research findings.[7][8][9] This step ensures your cell line is what it claims to be and has not been cross-contaminated.[10]

  • Mycoplasma Testing: Regularly screen your cultures for mycoplasma contamination. These microorganisms are undetectable by visual inspection and can profoundly alter cellular behavior, including membrane properties and ion channel expression, thereby confounding experimental results.[7][10]

  • Target Expression Analysis: Before assessing function, you must confirm that your cell line expresses the target of interest, KCNQ1, and potentially its key ancillary subunit, KCNE1. This can be accomplished via techniques like RT-qPCR, Western Blot, or immunofluorescence. Without confirmed target expression, any observed effects of this compound cannot be attributed to on-target activity.

Experimental Workflow for New Cell Line Validation

cluster_0 Phase 1: Cell Line Authentication cluster_1 Phase 2: Target Characterization A Acquire New Cell Line B Quarantine Cells A->B C Perform STR Profiling & Mycoplasma Testing B->C D Analyze KCNQ1/KCNE1 Expression (RT-qPCR, Western Blot) C->D E Target Expressed? D->E F Proceed to Functional Assays E->F Yes G Use as Negative Control or Re-evaluate Model E->G No

Caption: Workflow for validating a new cell line for use in this compound studies.

FAQ 3: What are the known off-target effects of this compound that I should be aware of?

While this compound is considered a relatively selective IKs blocker, it is not entirely specific, especially at higher concentrations.[11] Identifying a compound's target specificity is a critical step in the drug discovery process.[12][13] Known off-targets include:

  • Transient Outward Potassium Current (Ito): Inhibition of Ito has been observed, but typically at much higher concentrations than required for IKs block. For example, in canine ventricular myocytes, the IC50 for Ito block was 38 µM, compared to 1.8 µM for IKs.[11] Similar effects have been noted in human atrial myocytes.[14]

  • Ultra-rapid Delayed Rectifier Potassium Current (IKur): In human atrial myocytes, this compound inhibits IKur with an IC50 of approximately 30.9 µM.[14]

  • Other Channels: Studies have shown that key cardiac currents like the rapid delayed rectifier (IKr, mediated by hERG), inward rectifier (IK1), and L-type calcium current (ICa-L) are largely unaffected by this compound at concentrations that potently block IKs.[11][15]

This highlights the importance of determining a full dose-response curve and establishing a selectivity window in your specific cell model.

Part 2: Core Experimental Protocols & Troubleshooting

This section provides step-by-step guides for the essential experiments required to characterize the effects and selectivity of this compound.

Guide 1: Determining the Cytotoxicity Profile

Before conducting functional assays, it is crucial to determine the concentration range at which this compound may induce cytotoxicity in your new cell line. This ensures that any observed functional inhibition is due to specific channel blockade and not a general decline in cell health. Cell viability assays are essential tools for this purpose.[16][17]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[18] In healthy cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified by measuring its absorbance.[18]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. It is advisable to start with a wide concentration range (e.g., 0.1 µM to 100 µM) in a trial experiment.[19]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "vehicle-only" (e.g., DMSO) controls and "untreated" controls.

  • Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Troubleshooting Common Viability Assay Issues

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate.Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS.
No clear dose-response curve Compound is not cytotoxic in the tested range; Compound precipitated at high concentrations.Extend the concentration range. Visually inspect the high-concentration wells for precipitate and check the compound's solubility.
Absorbance values are too low Insufficient cell number; Incubation time with MTT was too short.Optimize cell seeding density. Increase the MTT incubation time.
Guide 2: Functional Assessment of On-Target Activity

The gold-standard technique for studying ion channel function is patch-clamp electrophysiology.[20][21] The whole-cell configuration allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.[22][23]

Signaling Pathway: this compound Blockade of the KCNQ1/KCNE1 Channel

cluster_0 Cell Membrane K_out K+ (extracellular) channel KCNQ1/KCNE1 Channel (Open State) K_out->channel Depolarization opens channel K_in K+ (intracellular) channel->K_in K+ Efflux C293B This compound Block Pore Blockade C293B->Block Block->channel Binds to open pore NoCurrent Inhibition of K+ Efflux (IKs) Block->NoCurrent

Caption: this compound blocks the KCNQ1/KCNE1 channel pore, inhibiting K+ efflux.

Protocol: Whole-Cell Voltage-Clamp Recording of IKs

  • Preparation: Prepare extracellular and intracellular solutions. The extracellular solution should contain blockers for other major currents (e.g., Na+ and Ca2+ channels) to isolate potassium currents. The intracellular solution will be used to fill the patch pipette.

  • Cell Approach: Under a microscope, carefully approach a single, healthy-looking cell with a glass micropipette filled with the intracellular solution.

  • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[21]

  • Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

  • Voltage Protocol: To measure IKs, apply a specific voltage-clamp protocol. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), stepping to various depolarizing potentials (e.g., -40 mV to +60 mV) for several seconds to activate the channels, and then repolarizing to a negative potential (e.g., -40 mV) to measure the tail current.

  • Baseline Recording: Record the baseline IKs current in response to the voltage protocol.

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at a desired concentration.

  • Effect Recording: Once the drug effect has reached a steady state, repeat the voltage protocol to record the inhibited current.

  • Data Analysis: Measure the reduction in current amplitude at a specific voltage (e.g., the end of the depolarizing step or the peak of the tail current) to quantify the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

Troubleshooting Electrophysiology Experiments

Start Start E-phys Experiment Seal Unable to form Giga-seal? Start->Seal NoCurrent No measurable IKs current? Seal->NoCurrent No Sol1 Check solutions (osmolarity, pH). Use healthy, low-passage cells. Polish pipette tip. Seal->Sol1 Yes Rundown Current decreases over time (Rundown)? NoCurrent->Rundown No Sol2 Confirm KCNQ1 expression (FAQ 2). Optimize voltage protocol. Ensure adequate recording time. NoCurrent->Sol2 Yes Success Successful Recording Rundown->Success No Sol3 Add ATP/GTP to internal solution. Work at a lower temperature. Use perforated patch configuration. Rundown->Sol3 Yes Sol1->Start Sol2->Start Sol3->Start

Caption: Decision tree for troubleshooting common patch-clamp electrophysiology issues.

Part 3: Interpreting Your Selectivity Data

FAQ 4: How do I interpret the IC50 values I've generated?

An IC50 value represents the concentration of a compound required to inhibit a given biological process by 50%. To assess selectivity, you must compare the IC50 for your primary target (on-target) with the IC50 values for other potential targets (off-targets). A larger ratio between the off-target IC50 and the on-target IC50 indicates greater selectivity.[24]

Table 1: Reported IC50 Values for this compound on Various Ion Channels

Ion Channel / CurrentSpecies / Cell TypeReported IC50 (µM)Reference
IKs (KCNQ1/KCNE1) Guinea Pig Ventricular Myocytes1.02[15]
IKs (KCNQ1/KCNE1) Canine Ventricular Myocytes1.8[11]
KCNQ1 (homomeric) Xenopus Oocytes16.4 - 65.4[3][5]
KCNQ1/KCNE3 Xenopus Oocytes0.54[3]
Ito Canine Ventricular Myocytes38[11]
Ito1 Human Atrial Myocytes31.2[14]
IKur Human Atrial Myocytes30.9[14]
IK (Kv2.1-like) H9c2 Cells8[4]

This table demonstrates that the potency of this compound can vary significantly depending on the specific channel complex (e.g., the presence of ancillary subunits like KCNE1 or KCNE3 dramatically alters affinity) and the cell type.[3]

FAQ 5: What is a "selectivity window" and how do I establish one?

The selectivity window is the range of concentrations where a drug affects its intended target without significantly affecting other targets. A compound with a >10-fold or, ideally, a >100-fold selectivity for its primary target over off-targets is generally considered to have a good selectivity profile.[24]

To establish this window, you must:

  • Determine the on-target IC50 for IKs inhibition in your cell line.

  • Test for inhibition of other endogenous currents (e.g., IKr, ICa-L, INa, Ito) using specific voltage protocols.

  • Calculate the IC50 for any observed off-target effects.

  • Calculate the ratio: Selectivity Ratio = IC50 (Off-target) / IC50 (On-target) .

A high ratio confirms that this compound is selective for its intended target within your specific experimental model.

References

  • Cole, H. (2025). Cell Viability Assays: An Overview. MolecularCloud.
  • Seebohm, G., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503-11. Available at: [Link]

  • The University of Colorado Cancer Center. Best Laboratory Practices for Cell Line and Tissue Sample Authentication. UCCC.
  • Slideshare. (n.d.). Cell viability assays. Slideshare. Available at: [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Molecular Devices. Available at: [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046. Available at: [Link]

  • Pusch, M., et al. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology, 129(8), 1617-1623. Available at: [Link]

  • Atlantis Bioscience. (2024). Steps to Validate a New Cell Line for Research Use. Atlantis Bioscience. Available at: [Link]

  • Liu, L., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. Available at: [Link]

  • Salata, J. J., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472-8. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling: Oncology. Charles River Laboratories. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Sygnature Discovery. Available at: [Link]

  • Zhang, Y., et al. (2020). Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. International Journal of Molecular Sciences, 21(24), 9477. Available at: [Link]

  • ICE Bioscience. (n.d.). Ion Channel Selectivity Profiling Panels - Overview. ICE Bioscience. Available at: [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. ResearchGate. Available at: [Link]

  • Aivar, P., et al. (2005). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology, 568(Pt 1), 41–54. Available at: [Link]

  • ICE Bioscience. (2016). Ion Channel Selectivity Profiling Panels. ICE Bioscience. Available at: [Link]

  • Wu, S. N., et al. (2002). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Pharmacology, 65(3), 154-62. Available at: [Link]

  • Ono, K., et al. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 138(4), 699–706. Available at: [Link]

  • Axon Instruments. (n.d.). Patch Clamp Protocol. Axon Instruments. Available at: [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). Applying good cell culture practice to novel systems. Public Health England. Available at: [Link]

  • Aurora Biomed. (n.d.). Ion Channel Selectivity Profiling Assays. Aurora Biomed. Available at: [Link]

  • Zutt, D. (2014). Cell Lines for Ion-Channel Screening. Biocompare. Available at: [Link]

  • Bell, D. C., & Dallas, M. L. (2015). Validation of ion channel targets. Channels, 9(6), 331-333. Available at: [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • The Physiological Society. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube. Available at: [Link]

  • JoVE. (n.d.). Whole Cell Patch Clamp Protocol. JoVE. Available at: [Link]

  • ION Biosciences. (n.d.). Ion Channel Cell Lines. ION Biosciences. Available at: [Link]

  • Bell, D. C., & Dallas, M. L. (2015). Validation of ion channel targets. Channels, 9(6), 331–333. Available at: [Link]

  • Ferreira, J., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 19(2), 92-103. Available at: [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-50. Available at: [Link]

  • Ferreira, J., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

  • Li, G. R., et al. (2001). Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. Acta Pharmacologica Sinica, 22(3), 236-40. Available at: [Link]

  • Salata, J. J., et al. (1998). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Molecular Pharmacology, 54(5), 929-37. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-78. Available at: [Link]

  • Knight, J. L., & Madara, J. C. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(21), 8756–8779. Available at: [Link]

  • Smith, T., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Journal of Chemical Information and Modeling, 63(9), 2689-2703. Available at: [Link]

Sources

Technical Support Center: The Impact of Temperature on Chromanol 293B Blockade of IKs Channels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers utilizing Chromanol 293B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your electrophysiological experiments, with a core focus on the often-overlooked variable of temperature. Our goal is to equip you with the necessary knowledge to ensure the accuracy, reproducibility, and integrity of your data when studying the IKs current and its modulation by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for studying this compound's block of IKs channels?

The optimal temperature for your experiment is fundamentally tied to your research question. While many foundational studies on ion channels are conducted at room temperature (RT; ~20-22°C) for convenience and stability, physiological temperature (~36-37°C) is often preferred to mimic in vivo conditions.[1][2][3] It is crucial to recognize that temperature can significantly influence both the gating kinetics of the IKs channel and the binding affinity of this compound. Therefore, the "optimal" temperature is the one that best reflects the biological context of your investigation. For instance, if you are studying the antiarrhythmic potential of this compound, experiments at physiological temperature are more clinically relevant.[1][4]

Q2: How does temperature affect the potency (IC50) of this compound?

While there is a lack of systematic studies exclusively investigating the temperature-dependent IC50 of this compound, we can infer the likely effects based on general pharmacological principles and existing data. Ion channel blockers that exhibit open-channel block, a mechanism suggested for the more potent 3R,4S enantiomer of this compound, can show temperature-dependent efficacy.[5][6] This is because the rate of channel opening and closing is temperature-sensitive.

Temperature (°C)Reported IC50 (µM)Cell TypeReference
361.02Guinea pig ventricular myocytes[1]
Not Specified2.6 (3R,4S enantiomer)Xenopus oocytes (KCNQ1/MinK)[5]
Not Specified1.8Canine left ventricular myocytes[7]

Expert Insight: It is plausible that the IC50 of this compound decreases (i.e., potency increases) at higher temperatures due to faster channel gating, leading to more frequent access to the binding site within the pore. However, without direct comparative studies, it is crucial to maintain a consistent temperature throughout your experiments and when comparing your results to published data.

Q3: I'm observing inconsistent block with this compound at physiological temperatures. What could be the cause?

Inconsistent block at physiological temperatures can stem from several factors. Here's a troubleshooting workflow to help you diagnose the issue:

Caption: Troubleshooting workflow for inconsistent this compound block.

Detailed Explanation:

  • Solution Stability: While this compound is generally stable, prolonged exposure to elevated temperatures in aqueous solutions can potentially lead to degradation or precipitation, especially if the stock solution is not properly prepared or stored. Always prepare fresh working solutions from a DMSO stock on the day of the experiment.[8]

  • Temperature Control: Maintaining a stable temperature in your recording chamber is critical.[3]

    • Bubbles: Bubbles in the perfusion line, often caused by outgassing of heated solutions, can disrupt the local concentration of this compound and affect cell health.[9] Pre-warming and continuously gassing your solutions can mitigate this.

    • Flow Rate: A fluctuating perfusion rate can lead to temperature instability. Ensure your perfusion system provides a constant flow.[10]

  • Use-Dependence: The block of IKs by the 3R,4S-293B enantiomer is use-dependent, meaning the degree of block can increase with the frequency of channel activation.[5][6] If your voltage protocols are not consistent between experiments, this could lead to variability in the observed block.

Troubleshooting Guides

Problem 1: My giga-seals are unstable at 37°C.

Causality: Increased membrane fluidity at higher temperatures can make achieving and maintaining a stable giga-seal more challenging. Additionally, thermal expansion and contraction of the patch pipette and holder can introduce instability.

Solutions:

  • Pipette Preparation:

    • Use freshly pulled pipettes for each experiment.

    • Fire-polish the pipette tips to ensure a smooth surface.[11]

    • Coat the pipette with Sylgard to reduce electrical noise and improve seal stability.[12]

  • Cell Health: Ensure your cells are healthy, as this is critical for forming a good seal.

  • Approach and Sealing:

    • Approach the cell slowly and apply minimal positive pressure.

    • Once a seal is formed, be patient and allow it to stabilize before rupturing the membrane.

  • Mechanical Stability: Ensure all components of your rig are securely fastened to minimize vibrations.

Problem 2: I am seeing a gradual rundown of the IKs current during my experiment at elevated temperatures.

Causality: Current rundown can be exacerbated at higher temperatures due to increased metabolic activity and dialysis of essential intracellular components by the pipette solution.

Solutions:

  • Internal Solution:

    • Include ATP and GTP in your internal solution to support cellular metabolism.

    • Prepare fresh internal solution and keep it on ice. Aliquoting and freezing can also preserve the stability of labile components.[8]

  • Perforated Patch: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.

  • Time Course: Monitor the current stability over time before applying this compound to establish a baseline rundown rate.

Experimental Protocols

Protocol for Assessing Temperature Dependence of this compound Block

This protocol outlines a method to systematically evaluate the effect of temperature on the efficacy of this compound.

Step 1: Cell Preparation

  • Culture cells expressing KCNQ1/KCNE1 channels according to standard protocols.

Step 2: Solution Preparation

  • Prepare external and internal solutions, ensuring they are filtered (0.22 µm) and pH and osmolarity are adjusted.[13]

  • Prepare a concentrated stock solution of this compound in DMSO.

  • On the day of the experiment, prepare fresh working dilutions of this compound in the external solution.

Step 3: Electrophysiology Setup

  • Utilize a temperature-controlled perfusion system capable of maintaining stable temperatures at the recording chamber.

  • Calibrate your temperature controller to ensure accuracy.

Step 4: Recording Protocol

  • Establish a stable whole-cell recording at room temperature (~22°C).

  • Record baseline IKs currents using a standardized voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -80 mV).

  • Perfuse the cell with a known concentration of this compound and allow for complete equilibration until a steady-state block is achieved.

  • Wash out the drug to ensure reversibility.

  • Slowly increase the temperature of the perfusion solution to your desired higher temperature (e.g., 37°C) and allow the chamber temperature to stabilize.

  • Repeat steps 2-4 at the higher temperature.

Step 5: Data Analysis

  • Measure the peak IKs current before and after drug application at each temperature.

  • Calculate the percentage of block at each temperature for a given drug concentration.

  • If testing multiple concentrations, construct dose-response curves and determine the IC50 at each temperature.

G cluster_Setup Experimental Setup cluster_RT Room Temperature (~22°C) cluster_PT Physiological Temp. (~37°C) A Prepare Cells & Solutions B Calibrate Temperature Controller A->B C Record Baseline IKs B->C D Apply this compound C->D E Washout D->E F Increase & Stabilize Temp. E->F J Data Analysis (Compare % Block & IC50) E->J G Record Baseline IKs F->G H Apply this compound G->H I Washout H->I I->J

Caption: Workflow for assessing the temperature dependence of this compound.

References

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. British Journal of Pharmacology, 124(8), 1659–1666. [Link]

  • Anonymous. (n.d.). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovascular Research. [Link]

  • Lerche, C., et al. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 372–379. [Link]

  • Yang, T., & Snyders, D. J. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–960. [Link]

  • Anonymous. (n.d.). A Kinetic Study on the Stereospecific Inhibition of KCNQ1 and I(Ks) by the this compound. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • G23 Instruments. (n.d.). Troubleshooting patch clamping. Retrieved from [Link]

  • Seebohm, G., et al. (2003). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. British Journal of Pharmacology, 138(6), 1049–1056. [Link]

  • Gao, J., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472–478. [Link]

  • Tell, F. (2021). How to effectively record from a Whole Cell Patch Clamp at high temperatures? ResearchGate. [Link]

  • Anonymous. (n.d.). Frequency dependent effect of IKs block (this compound) on the action potential duration in dog right ventricular papillary muscle. ResearchGate. [Link]

  • Schoger, J., et al. (2020). A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons. Sensors, 20(10), 2928. [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • Li, G. R., et al. (1999). Effects of this compound, a specific IKs blocker, on transient outward and ultra-rapid rectifier K+ currents in human atrial myocytes. Cardiovascular Research, 43(2), 466–474. [Link]

  • Yang, T., et al. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. ResearchGate. [Link]

  • Anonymous. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • Yang, T., & Snyders, D. J. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–960. [Link]

  • Bladen, C. (2016). #LabHacks: 14 sharp tips for patch clamping. Scientifica. [Link]

  • Göbel, W., & Kampa, B. M. (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of Visualized Experiments, (123), 55532. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

Sources

Technical Support Center: Chromanol 2_9_3_B Washout Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to designing and troubleshooting washout protocols for experiments involving Chromanol 293B. As a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), understanding its reversible binding properties is crucial for accurate data interpretation.[1][2] This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Core Concepts & FAQs

Q1: What is the fundamental purpose of a washout protocol in this compound experiments?

A washout protocol is an essential control procedure designed to demonstrate the reversibility of a drug's effect. For this compound, a successful washout confirms that the observed changes in cellular activity (e.g., altered action potential duration or decreased IKs current) are directly attributable to the compound and not a result of experimental artifacts or cell deterioration. The complete reversal of the drug's effect upon its removal strengthens the specificity of your findings.[1]

Q2: How does the mechanism of action of this compound influence the washout procedure?

This compound is a highly selective blocker of IKs channels, which are formed by the co-assembly of KCNQ1 and KCNE1 subunits.[3] It is believed to bind within the pore of the KCNQ1 channel.[3] This interaction is non-covalent, meaning the drug can dissociate from its binding site.[4] The washout process relies on creating a concentration gradient by continuously perfusing the experimental preparation with a drug-free solution, which drives the dissociation of this compound from the IKs channels and its removal from the system.

Q3: Is the block of IKs by this compound considered fully reversible?

Yes, studies have consistently demonstrated that the blocking effect of this compound on IKs is fully and rapidly reversible.[1] In whole-cell patch-clamp experiments on guinea-pig sino-atrial node cells, the IKs tail current was almost completely abolished within 30 seconds of applying 50 µM this compound, and this effect was fully reversed within approximately 1 minute of washing out the drug.[1]

Troubleshooting Guide

Scenario 1: Incomplete or significantly delayed reversal of this compound effects.

Potential Cause: Inadequate perfusion or "dead space" in the experimental chamber.

  • Explanation: A slow or inefficient perfusion system can fail to create the necessary concentration gradient to drive the complete dissociation of this compound from its target. "Dead spaces" in the recording chamber can trap the drug-containing solution, leading to a slow leak of the compound back into the bulk solution and preventing a true washout.

  • Troubleshooting Steps:

    • Optimize Perfusion Rate: Ensure your perfusion system provides a constant and adequate flow rate. For single-cell experiments, a flow rate of 2-5 times the chamber volume per minute is a good starting point.

    • Chamber Design: Use a recording chamber with a small volume and laminar flow characteristics to minimize dead space and ensure rapid solution exchange.

    • Validate Washout: If problems persist, you can validate your washout procedure by testing the "washed" supernatant on a naive cell preparation to ensure it does not elicit a biological response.[5]

Scenario 2: Variability in washout times across different experiments or preparations.

Potential Cause: Differences in tissue complexity and non-specific binding.

  • Explanation: Washout times can be significantly longer in multicellular tissue preparations compared to isolated single cells. The drug must diffuse through multiple cell layers and the extracellular matrix, slowing its removal. Additionally, lipophilic compounds can sometimes exhibit non-specific binding to plasticware or tubing, leading to a slow release during the washout phase.[6]

  • Troubleshooting Steps:

    • Empirical Determination: The optimal washout duration should be determined empirically for each experimental model. It is not uncommon for tissue preparations to require longer washout periods than isolated cells.

    • Material Selection: Use perfusion tubing made of inert materials like Teflon to minimize non-specific binding.

    • System Cleaning: Thoroughly flush the perfusion system with a cleaning solution (e.g., 70% ethanol) followed by extensive rinsing with distilled water between experiments to remove any residual drug.

Experimental Protocols & Data

Standard Washout Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for a this compound washout experiment.

StepProcedureRationale
1Obtain a stable baseline recording of IKs for 5-10 minutes.Establishes a reference point for quantifying the drug's effect and subsequent washout.
2Perfuse with extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).Allow sufficient time for the drug to reach its binding site and for the blocking effect to reach a steady state.
3Once a stable block is achieved, switch the perfusion to the drug-free extracellular solution.This initiates the washout process by creating a concentration gradient.
4Continue to perfuse with the drug-free solution and monitor the recovery of IKs.The time required for full recovery will depend on the experimental system. A successful washout is typically defined as a return to ≥90% of the initial baseline current.
Visualizing the Washout Process

cluster_0 Experimental Workflow cluster_1 Troubleshooting A Baseline IKs Recording B Application of this compound A->B C IKs Inhibition B->C D Washout with Drug-Free Solution C->D E IKs Recovery D->E Successful F Incomplete Washout D->F Unsuccessful G Check Perfusion Rate F->G H Assess Non-Specific Binding F->H I Extend Washout Duration F->I

Caption: A flowchart illustrating the experimental workflow for a this compound washout and the key troubleshooting steps in case of incomplete recovery.

In-depth Scientific Considerations

Open Channel Block and Use-Dependency

This compound is considered an open channel blocker, meaning it preferentially binds to the IKs channel when it is in the open conformation.[7][8] This property can sometimes lead to "use-dependency," where the degree of block increases with more frequent channel activation (e.g., at faster pacing rates). During washout, it is important to continue the stimulation protocol to facilitate the unbinding of the drug from the open channels.

Selectivity of this compound

While this compound is highly selective for IKs, at higher concentrations, it may exhibit off-target effects on other channels, such as the transient outward current (Ito) and the ultra-rapid delayed rectifier K+ current (IKur).[2][9][10] A successful washout that reverses all observed effects can help confirm that the primary findings are due to IKs blockade.

References

  • Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. National Institutes of Health. Available at: [Link]

  • This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology. Available at: [Link]

  • This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology. Available at: [Link]

  • This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets. Available at: [Link]

  • Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. National Institutes of Health. Available at: [Link]

  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. The Chinese Journal of Physiology. Available at: [Link]

  • A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology. Available at: [Link]

  • Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b). ResearchGate. Available at: [Link]

  • Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. ResearchGate. Available at: [Link]

  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. ScienceDirect. Available at: [Link]

  • Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation Research. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. European Journal of Pharmacology. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Chromanol 293B vs. HMR 1556 for Selective IKs Blockade

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two widely used pharmacological tools for blocking the slowly activating delayed rectifier potassium current (IKs): Chromanol 293B and its derivative, HMR 1556. Our analysis moves beyond surface-level data to explore the nuances of potency, selectivity, and experimental application, enabling you to make an informed decision for your specific research needs.

Introduction: The Critical Role of IKs in Cardiac Repolarization

The IKs current, a crucial outward potassium (K+) current, plays a pivotal role in the repolarization phase (Phase 3) of the cardiac action potential, particularly in shortening the action potential duration (APD) at high heart rates.[1][2] It is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (Kv7.1) and the ancillary β-subunit KCNE1.[3] Given its importance, the IKs channel is a significant target for antiarrhythmic drug development and a key subject of physiological and pathophysiological studies.[1][4] The selection of a specific and potent pharmacological blocker is paramount for accurately dissecting its function.

Mechanism of Action: Targeting the KCNQ1/KCNE1 Complex

Both this compound and HMR 1556 are chromanol derivatives that exert their inhibitory effects by directly blocking the KCNQ1/KCNE1 channel complex.[2][3] They are thought to interact with the channel pore, physically occluding the permeation pathway for potassium ions. This blockade reduces the outward K+ flux during ventricular repolarization, leading to a prolongation of the action potential. While sharing a common parent structure, their distinct chemical modifications result in dramatically different pharmacological profiles.

cluster_0 IKs Channel Complex cluster_1 Blockers KCNQ1 KCNQ1 (α-subunit) IKs_Channel Functional IKs Channel KCNQ1->IKs_Channel KCNE1 KCNE1 (β-subunit) KCNE1->IKs_Channel C293B This compound C293B->IKs_Channel Blocks K+ Efflux HMR1556 HMR 1556 HMR1556->IKs_Channel Blocks K+ Efflux

Caption: Mechanism of IKs blockade by this compound and HMR 1556.

Head-to-Head Comparison: Potency and Selectivity

The primary distinction between HMR 1556 and this compound lies in their potency for IKs and their selectivity against other cardiac ion channels. HMR 1556 was developed specifically to improve upon the pharmacological profile of this compound.[1]

Potency for IKs Blockade

HMR 1556 is orders of magnitude more potent than this compound. Experimental data consistently show HMR 1556 having IC50 values in the nanomolar range, whereas this compound's values are in the micromolar range. This significant difference means that much lower concentrations of HMR 1556 are required to achieve effective IKs blockade, minimizing the risk of off-target effects.

CompoundSpecies / SystemIC50 for IKs BlockReference
HMR 1556 Canine Ventricular Myocytes10.5 nM[1][5]
Canine Ventricular Myocytes65 nM[6]
Guinea Pig Ventricular Myocytes34 nM[7]
Human Atrial Myocytes6.8 nM[3][8]
This compound Canine Ventricular Myocytes1.8 µM[1][9]
Canine Ventricular Myocytes8 µM[6]
Guinea Pig Ventricular Myocytes1.02 µM[4]
Guinea Pig SA Node Cells5.3 µM[10]
(-)-[3R,4S] Enantiomer (hKCNQ1/KCNE1)1.36 µM[11]

Expert Insight: The potency of this compound is stereoselective. The (-)-[3R,4S] enantiomer is approximately 7-fold more potent than the (+)-[3S,4R] enantiomer for blocking IKs.[11][12] For precise studies, using the specific enantiomer is recommended over the racemate.

Selectivity Profile

A critical factor in choosing a channel blocker is its selectivity. An ideal blocker inhibits the target channel with high affinity while having minimal effect on other channels. Here, HMR 1556 demonstrates clear superiority. While this compound is considered relatively selective, it notably inhibits the transient outward current (Ito) at concentrations not far above those required for IKs block.[9][13] In contrast, HMR 1556 exhibits a much wider therapeutic window, with off-target effects on IKr, ICa-L, and Ito occurring only at concentrations over 1000-fold higher than its IC50 for IKs.[1][6]

CompoundOff-Target ChannelIC50Fold Selectivity (vs. IKs)Reference
HMR 1556 IKr (hERG)12.6 µM~1200x (vs. 10.5 nM)[1][5]
Ito33.9 µM~3200x (vs. 10.5 nM)[1][5]
ICa-L27.5 µM~2600x (vs. 10.5 nM)[1][5]
IK1Unaffected at high conc.>4700x[1][6]
This compound IKr (hERG)> 30 µM> 16x (vs. 1.8 µM)[9][11]
Ito38 µM~21x (vs. 1.8 µM)[9][13]
ICa-LUnaffected at 30 µM> 16x (vs. 1.8 µM)[9]
IK1Unaffected at 30 µM> 16x (vs. 1.8 µM)[9]

Authoritative Note: The high selectivity of HMR 1556 makes it an invaluable tool for isolating the physiological and pathophysiological role of IKs without the confounding effects of blocking other repolarizing currents.[1] However, it is worth noting that IKs channels are also expressed in the inner ear, and HMR 1556 has been shown to have potential ototoxic side-effects.[14]

Experimental Workflow: Quantifying IKs Inhibition via Whole-Cell Patch-Clamp

To validate the inhibitory effects of these compounds, a robust and reproducible experimental protocol is essential. The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[15]

A Cell Preparation (e.g., Isolated Cardiomyocytes or Heterologous Expression System) B Pipette Preparation (Fill with Intracellular Solution) A->B C Approach Cell & Form Gigaseal (>1 GΩ Resistance) B->C D Rupture Membrane (Establish Whole-Cell Configuration) C->D E Apply Voltage-Clamp Protocol (Record Baseline IKs) D->E F Perfusion with Compound (this compound or HMR 1556) E->F G Record Post-Drug IKs F->G H Data Analysis (Measure Inhibition, Calculate IC50) G->H

Caption: Standard experimental workflow for assessing IKs channel blockers.

Detailed Protocol

Objective: To measure the concentration-dependent inhibition of IKs by this compound or HMR 1556 in a suitable cell system (e.g., isolated ventricular myocytes or HEK293 cells stably expressing KCNQ1/KCNE1).

1. Solutions & Reagents:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate IKs, other currents should be blocked (e.g., add nifedipine to block ICa-L and a specific IKr blocker like E-4031).

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Compound Stock Solutions: Prepare 10-100 mM stock solutions of HMR 1556 and this compound in DMSO.

2. Step-by-Step Methodology:

  • Cell Plating: Plate isolated cells or transfected cells onto glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip onto the recording chamber of the microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a target cell with the glass pipette and apply gentle positive pressure.

    • Once touching the cell, release pressure and apply gentle suction to form a high-resistance gigaseal (>1 GΩ).

    • Apply a brief, sharp pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[16]

  • Voltage-Clamp Protocol & Recording:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a long depolarizing step (e.g., 3-5 seconds) to a positive potential (e.g., +40 to +60 mV) to allow for the full, slow activation of the IKs current.

    • Repolarize the membrane to a potential such as -40 mV to record the deactivating "tail current."[17]

    • Expert Insight: The tail current is the preferred measurement for quantifying IKs. Its amplitude is proportional to the number of channels that were open at the end of the preceding depolarizing step, providing a more accurate and less contaminated measure of channel activity than the current during the step itself.

  • Data Acquisition:

    • Record baseline currents by repeating the voltage protocol several times until a stable recording is achieved.

    • Begin perfusion with the external solution containing the first concentration of the test compound (e.g., 1 nM HMR 1556 or 100 nM 293B).

    • Allow 3-5 minutes for the compound to equilibrate and reach its full effect, then record the inhibited current using the same voltage protocol.

    • Repeat this process for a range of increasing concentrations to generate a full concentration-response curve.

  • Analysis:

    • Measure the peak amplitude of the tail current before (I_control) and after each drug concentration (I_drug).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • Plot the % Inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Discussion and Recommendations

The choice between this compound and HMR 1556 should be guided by the specific requirements of the experiment.

  • This compound may be considered a legacy tool. Its lower potency and, more importantly, its significant off-target effect on Ito at higher concentrations, can complicate data interpretation.[9] It may be suitable for experiments where absolute selectivity is not the primary concern, for replicating historical studies, or if budget is a constraint. When using it, researchers should ideally use concentrations below 5 µM and be prepared to pharmacologically block Ito to ensure the observed effects are primarily from IKs inhibition.[18]

  • HMR 1556 is unequivocally the superior choice for modern, high-fidelity research.[1] Its nanomolar potency and >1000-fold selectivity window for key cardiac channels ensure that observed effects can be confidently attributed to the specific blockade of IKs.[1][6] This precision is essential for accurately defining the role of IKs in cellular electrophysiology, in disease models, and for the screening of potential drug candidates.

References

  • Tocris Bioscience. HMR 1556.

  • R&D Systems. HMR 1556.

  • BenchChem. HMR 1556: A Comprehensive Technical Guide to a Selective IKs Blocker.

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Journal of Pharmacology and Experimental Therapeutics.

  • Volders, P. G. A., Stengl, M., van Opstal, J. M., et al. (2003). Probing the Contribution of IKs to Canine Ventricular Repolarization. Circulation.

  • Shimizu, W., & Antzelevitch, C. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology.

  • Thomas, D., Wirth, K. J., Ficker, E., et al. (2003). HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current. Journal of Cardiovascular Pharmacology.

  • Fujisawa, Y., Horie, M., & Sasayama, S. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology.

  • Thomas, D., Wirth, K. J., Ficker, E., et al. (2003). HMR 1556, A Potent and Selective Blocker of Slowly Activating Delayed Rectifier Potassium Current. ResearchGate.

  • Bosch, R. F., Schneck, A. C., Csillag, S., et al. (2003). Effects of the chromanol HMR 1556 on potassium currents in atrial myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Gögelein, H., Brüggemann, A., Gerlach, U., et al. (2000). Inhibition of IKs channels by HMR 1556. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Guerard, N. C., Traebert, M., Suter, W., & Dumotier, B. M. (2008). Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles. Journal of Pharmacological and Toxicological Methods.

  • ResearchGate. Inhibition of IKs channels by HMR 1556.

  • Wu, S. N., Jan, C. R., & Chiang, H. T. (2001). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of Pharmacological Sciences.

  • Yao, J. A., & Tseng, G. N. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology.

  • ResearchGate. This compound Inhibits Slowly Activating Delayed Rectifier and Transient Outward Currents in Canine Left Ventricular Myocytes.

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Journal of Pharmacology and Experimental Therapeutics.

  • Bosch, R. F., Gaspo, R., Olmsted, E., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovascular Research.

  • R&D Systems. (-)-[3R,4S]-Chromanol 293B.

  • Baczkó, I., Szentandrássy, N., Magyar, J., et al. (2022). Species dependent differences in the inhibition of various potassium currents and in their effects on repolarization in cardiac preparations. Journal of Pharmacological and Toxicological Methods.

  • Bosch, R. F., Gaspo, R., Olmsted, E., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research.

  • El-Haou, S., Morissette, P., L'Heureux, N., & Turgeon, J. (2015). Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL) Activation. Fortune Journals.

  • Axol Bioscience. Whole Cell Patch Clamp Protocol.

  • protocols.io. Whole Cell Patch Clamp Protocol.

  • Sigma-Aldrich. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current.

  • ResearchGate. Percentage block of human cardiac potassium channels by the ()-[3R,4S] and ()-[3S,4R] enantiomers of this compound.

  • Nattel, S., & Carlsson, L. (2008). Slow delayed rectifier K+ current block by HMR 1556 increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles. British Journal of Pharmacology.

  • Ng, C. A., Perry, M. D., Liang, W., et al. (2020). High Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance. Frontiers in Cardiovascular Medicine.

  • ResearchGate. Representative currents from whole-cell patch-clamp experiments...

  • ResearchGate. Ototoxic side-effects of the I-Ks-channel blocker HMR1556.

  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. Microelectrode Techniques: The Plymouth Workshop Handbook.

  • Wang, Z. G., & Nattel, S. (2001). Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative Analysis of Chromanol 293B and Dofetilide: A Guide to Their Differential Effects on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two key pharmacological agents, Chromanol 293B and dofetilide, and their distinct effects on cardiac action potential duration (APD). For researchers in cardiac electrophysiology and drug development, understanding the nuanced differences between these compounds is critical for designing robust experiments and interpreting data related to cardiac repolarization and arrhythmia risk.

Introduction: The Central Role of Action Potential Duration in Cardiac Function

The cardiac action potential is a highly orchestrated sequence of ion channel activities that governs the heart's electrical conduction and contraction. The duration of this potential, or APD, is a critical determinant of the heart's refractory period. Abnormal prolongation of the APD can create a substrate for life-threatening arrhythmias, most notably Torsades de Pointes (TdP). Consequently, assessing the impact of novel chemical entities on APD is a cornerstone of preclinical cardiac safety assessment.

Two of the most important repolarizing currents that shape the APD are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. Dofetilide and this compound are invaluable research tools because they offer highly selective blockade of IKr and IKs, respectively, allowing for the precise dissection of their roles in cardiac electrophysiology.

Core Mechanisms of Action: Targeting Different Repolarization Pathways

The differential effects of dofetilide and this compound on APD stem directly from their selective inhibition of two distinct potassium channels that are crucial for phase 3 repolarization of the cardiac action potential.

Dofetilide: The Archetypal IKr Blocker

Dofetilide is a potent and highly selective blocker of the rapid component of the delayed rectifier potassium current, IKr.[1][2][3] The IKr current is conducted by channels encoded by the human ether-à-go-go-related gene (hERG).[3] By inhibiting the efflux of potassium ions through these channels during the repolarization phase, dofetilide effectively slows this process, leading to a direct prolongation of the action potential duration and the effective refractory period.[2][3][4] This high selectivity for IKr, with minimal effects on other cardiac ion channels like sodium or calcium channels at clinical concentrations, classifies dofetilide as a "pure" Class III antiarrhythmic agent.[2][5][6]

This compound: A Selective IKs Blocker

In contrast, this compound is a well-established selective inhibitor of the slow component of the delayed rectifier potassium current, IKs.[7][8] The IKs current plays a significant role in cardiac repolarization, particularly in adapting the APD to changes in heart rate. By blocking IKs, this compound also reduces the net repolarizing potassium efflux, thereby prolonging the APD.[8] While selective for IKs, it's important to note that at higher concentrations, this compound can also inhibit the transient outward current (Ito) and the CFTR chloride current.[7][8][9]

cluster_AP Cardiac Action Potential Phases cluster_Drugs Pharmacological Intervention Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Early Repolarization) K+ (Ito) efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx vs K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ (IKr, IKs) efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) K+ (IK1) efflux Phase3->Phase4 Dofetilide Dofetilide Dofetilide->Phase3 Blocks IKr Chromanol This compound Chromanol->Phase3 Blocks IKs

Figure 1: Sites of action for Dofetilide and this compound on the cardiac action potential.

Head-to-Head Comparison: The Impact on Action Potential Duration

The most critical distinction for researchers lies in how these two compounds prolong the APD, particularly in relation to heart rate.

Rate Dependence: A Tale of Two Repolarization Reserves

The behavior of these blockers at different cardiac pacing frequencies (heart rates) is a key differentiator.

  • Dofetilide (IKr Block): Exhibits pronounced reverse use-dependence .[8][10] This means its APD-prolonging effect is significantly greater at slower heart rates and diminishes as the rate increases.[11][12] This characteristic is a major contributor to the pro-arrhythmic risk associated with IKr blockers, as excessive APD prolongation at slow rates can precipitate early afterdepolarizations (EADs) and TdP.[3]

  • This compound (IKs Block): The effect of this compound is markedly different. It typically prolongs APD to a similar fractional extent across all pacing frequencies or, in some cases, shows a more pronounced effect at faster heart rates.[8][11][13][14] This property is attributed to the biophysical nature of the IKs current, which plays a more substantial role in repolarization during tachycardia. This lack of reverse use-dependence has led to the exploration of IKs blockade as a potentially safer antiarrhythmic strategy.[9]

Pro-arrhythmic Potential and Off-Target Profile
  • Dofetilide: The potent, reverse use-dependent APD prolongation caused by dofetilide is directly linked to an increased risk of TdP.[1][4][6] Its high specificity, however, means that its pro-arrhythmic effects are almost exclusively mediated through IKr inhibition.

  • This compound: While IKs blockade does prolong APD, its rate-dependent profile is generally considered less pro-arrhythmic than that of IKr blockade.[9] However, researchers must be mindful of its potential off-target effects. At an IC50 of 38 µM, it can block the transient outward current (Ito), which also contributes to repolarization.[9] It is also known to block vascular smooth muscle K+ channels, an effect not observed with dofetilide.[15]

Quantitative Data Summary

The following table summarizes the key electrophysiological characteristics of this compound and dofetilide. IC50 values can vary based on experimental conditions and species.

FeatureThis compoundDofetilide
Primary Target Slow Delayed Rectifier K+ Current (IKs)[7][8]Rapid Delayed Rectifier K+ Current (IKr)[1][2][5]
IC50 for Primary Target ~1-10 µM (Varies by species/conditions)[7][8][9][16]Nanomolar range (e.g., ~10-50 nM)[17]
Effect on APD ProlongationMarked Prolongation[4][5]
Rate-Dependence Use-dependent or neutral (more effect at faster rates)[8][14]Reverse use-dependent (more effect at slower rates)[8][10][12]
Associated Pro-arrhythmia Lower intrinsic risk compared to IKr blockTorsades de Pointes (TdP)[1][3][4]
Key Off-Target Effects Ito block (IC50 ~24-38 µM)[8][9], CFTR block[7]Highly selective for IKr[2][6]

Experimental Workflow & Protocols

Accurate assessment of APD requires a robust and well-controlled experimental setup. The whole-cell patch-clamp technique is the gold standard for these measurements in isolated cardiomyocytes.

cluster_prep Preparation cluster_record Recording cluster_exp Experiment & Analysis Isolate 1. Isolate Cardiomyocytes (Enzymatic Digestion) Plate 2. Plate Cells (Allow adherence) Isolate->Plate Pipette 3. Prepare Pipette (Internal Solution, Low Resistance) Plate->Pipette Approach 4. Approach Cell & Form Seal (Giga-ohm resistance) Pipette->Approach Rupture 5. Rupture Membrane (Establish Whole-Cell Mode) Approach->Rupture Record 6. Record Baseline APs (Current Clamp, 1Hz Pacing) Rupture->Record Apply 7. Apply Compound (Cumulative Concentrations) Record->Apply RecordDrug 8. Record Drug Effect (Repeat Pacing Protocol) Apply->RecordDrug Analyze 9. Analyze Data (Measure APD30, APD50, APD90) RecordDrug->Analyze

Figure 2: Standard experimental workflow for patch-clamp analysis of APD.

Protocol: Whole-Cell Current-Clamp Recording of Action Potentials

This protocol provides a generalized framework for measuring the effects of this compound or dofetilide on APD in isolated ventricular myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from the species of interest (e.g., guinea pig, rabbit, or human) using established enzymatic digestion protocols.

  • Allow isolated, rod-shaped myocytes to settle in a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with pre-warmed (36-37°C) Tyrode's solution.

2. Solutions:

  • External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Pipette (Internal) Solution (in mM): 125 K-Glucuronate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.[18] Include an ATP regeneration system (e.g., Mg-ATP) if recordings are prolonged.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass with a final resistance of 2-4 MΩ when filled with the internal solution.

  • Using a micromanipulator, approach a single, healthy myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Apply a brief pulse of additional suction to rupture the cell membrane, establishing the whole-cell configuration.[19]

  • Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5-10 minutes.

4. Stimulation and Data Acquisition:

  • Elicit action potentials using brief (2-4 ms) suprathreshold current pulses delivered through the patch pipette at a baseline frequency of 1 Hz.[18]

  • Record a stable baseline for at least 3-5 minutes.

  • To assess rate dependence, vary the pacing cycle length (e.g., from 300 ms to 3000 ms).[12]

  • Introduce the test compound (this compound or dofetilide) into the perfusate at increasing, cumulative concentrations. Allow for steady-state effects to be reached at each concentration (typically 3-5 minutes) before recording.

  • Repeat the multi-frequency pacing protocol at each concentration.

5. Data Analysis:

  • Using analysis software (e.g., Clampfit, LabChart), measure the APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) from an average of 10-20 consecutive action potentials at steady state.[20][21]

  • Calculate the change in APD from baseline for each concentration and at each pacing frequency.

  • Analyze other parameters such as resting membrane potential (RMP), action potential amplitude (APA), and maximum upstroke velocity (dV/dtmax) to monitor for non-specific effects on cell health.[18]

  • Assess AP triangulation (APD90 - APD30) as an additional indicator of pro-arrhythmic potential.[22]

References

  • Bachmann A, Quast U, Russ U. This compound, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jun;363(6):590-6. [Link]

  • Saliba W, Juratli N, Chung M, Tchou P. Dofetilide (Tikosyn): a new drug to control atrial fibrillation. Cleve Clin J Med. 2001 Apr;68(4):353-63. [Link]

  • Patsnap Synapse. What is the mechanism of Dofetilide? Patsnap Synapse. Accessed January 13, 2026. [Link]

  • Chiladakis JA, Kalogeropoulos S, Koutsogiannis N, et al. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies. World J Cardiol. 2012;4(6):198-205. [Link]

  • Roden DM. Dofetilide: a new class III antiarrhythmic agent. Circulation. 2000;102(22):2664-6. [Link]

  • Torp-Pedersen C, Brendorp B, Køber L. Dofetilide: a new class III antiarrhythmic agent. Expert Opin Investig Drugs. 2000;9(11):2665-74. [Link]

  • Patsnap Synapse. What is Dofetilide used for? Patsnap Synapse. Accessed January 13, 2026. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action of DOFETILIDE in TIKOSYN therapy? R Discovery. Accessed January 13, 2026. [Link]

  • Bosch RF, Gaspo R, Busch AE, Lang HJ, Li GR, Nattel S. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998 May;38(2):441-50. [Link]

  • Li GR, Feng J, Yue L, Carrier M, Nattel S. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001 Apr;12(4):472-8. [Link]

  • SciSpace. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization. SciSpace. Accessed January 13, 2026. [Link]

  • Bauer A, Becker R, Freigang KD, et al. Rate- and Site-Dependent Effects of Propafenone, Dofetilide, and the New IKs-Blocking Agent this compound on Individual Muscle Layers of the Intact Canine Heart. Circulation. 1999;100(21):2184-2190. [Link]

  • Bosch RF, Gaspo R, Busch AE, et al. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998;38(2):441-450. [Link]

  • RxList. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Accessed January 13, 2026. [Link]

  • Dr.Oracle. What is the role of dofetilide in treating ventricular tachycardia? Dr.Oracle. Accessed January 13, 2026. [Link]

  • Noma A, Shibasaki T. Frequency-dependent effects of various IKr blockers on cardiac action potential duration in a human atrial model. Am J Physiol Heart Circ Physiol. 2001;281(6):H2599-607. [Link]

  • Bauer A, Becker R, Freigang KD, et al. Rate- and site-dependent effects of propafenone, dofetilide, and the new I(Ks)-blocking agent this compound on individual muscle layers of the intact canine heart. Circulation. 1999;100(21):2184-90. [Link]

  • Satoh E, Hisatome I, Shibamoto T. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. Br J Pharmacol. 2001;132(6):1227-1234. [Link]

  • Jost N, Virág L, Comtois P, et al. Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation. 2005;112(10):1392-1399. [Link]

  • Klockner U, Isenberg G. Vascular Effects of class-III Antiarrhythmic Drugs: this compound, but Not Dofetilide Blocks the Smooth Muscle Delayed Rectifier K+ Channel. Naunyn Schmiedebergs Arch Pharmacol. 1994;350(4):433-40. [Link]

  • Baczkó I, Leprán I, Varró A. Species dependent differences in the inhibition of various potassium currents and in their effects on repolarization in cardiac preparations. Can J Physiol Pharmacol. 2022;100(6):573-582. [Link]

  • Lemoine M, Crumb W, Pang L, et al. Human ex-vivo action potential model for pro-arrhythmia risk assessment. Sci Rep. 2021;11(1):2102. [Link]

  • Meijer van Putten J, Koopman CD, Verkerk AO, et al. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Front Physiol. 2021;12:641813. [Link]

  • Bosch RF, Gaspo R, Busch AE, et al. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovasc Res. 1998;38(2):441-50. [Link]

  • Fedida D, Giles WR. Regional variations in action potentials and transient outward current in myocytes isolated from rabbit left ventricle. J Physiol. 1991;442:191-209. [Link]

  • Hondeghem LM, Snyders DJ, Lu HR, et al. Instability and Triangulation of the Action Potential Predict Serious Proarrhythmia, but Action Potential Duration Prolongation Is Antiarrhythmic. Circulation. 2001;103(15):2004-2009. [Link]

  • ResearchGate. Patch-Clamp Recordings from Isolated Cardiac Myocytes. ResearchGate. Accessed January 13, 2026. [Link]

  • Koivumäki JT, Korhonen T, Tavi P. Patch-Clamp Recording from Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Improving Action Potential Characteristics through Dynamic Clamp. Int J Mol Sci. 2018;19(1):27. [Link]

  • Varró A, Baláti B, Iost N, et al. Self-augmentation of the lengthening of repolarization is related to the shape of the cardiac action potential: implications for reverse rate dependency. Br J Pharmacol. 2000;131(4):631-640. [Link]

  • Kodirov SA, Takal I, Fomin A. Whole-cell patch-clamp recording and parameters. MethodsX. 2023;10:102094. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Accessed January 13, 2026. [Link]

  • Laurita KR, Girouard SD, Rosenbaum DS. Modulation of Ventricular Repolarization by a Premature Stimulus. Circ Res. 1996;79(3):493-504. [Link]

  • ResearchGate. Instability and Triangulation of the Action Potential Predict Serious Proarrhythmia, but Action Potential Duration Prolongation Is Antiarrhythmic. ResearchGate. Accessed January 13, 2026. [Link]

Sources

A Researcher's Guide to Validating IKs Block with Chromanol 293B and the Superior Tool Compound, HMR 1556

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of a Second Tool Compound in Target Validation

The use of a single pharmacological agent to probe a biological process carries an inherent risk of misinterpretation due to potential off-target effects or compound-specific artifacts. The scientific community increasingly emphasizes the necessity of using multiple, structurally distinct compounds that act on the same target to confirm on-target activity. This approach, often referred to as "triangulation," provides a much higher degree of confidence that the observed phenotype is a direct result of modulating the intended target. In the context of IKs channel research, validating the effects of Chromanol 293B with a second, well-characterized IKs blocker is not just good practice; it is essential for generating reproducible and translatable data.

Primary Tool Compound: this compound

This compound is a well-established blocker of the IKs channel, and its mechanism of action involves the direct inhibition of the KCNQ1/KCNE1 channel complex.[8][9][10] It has been instrumental in numerous studies investigating the role of IKs in cardiac repolarization. However, it is not without its limitations. Notably, this compound has been shown to inhibit the transient outward potassium current (Ito) at concentrations not far above those required for IKs blockade.[1][8][11] This off-target activity can confound experimental results, particularly in cell types where Ito plays a significant role in the action potential waveform.

Comparative Tool Compound: HMR 1556 - A More Potent and Selective Alternative

To address the potential ambiguities associated with this compound, we introduce HMR 1556 as a superior second tool compound for IKs validation. HMR 1556 is a chromanol derivative that exhibits significantly higher potency and selectivity for the IKs channel compared to this compound.[1][12][13][14] This enhanced specificity makes it an invaluable tool for unequivocally attributing experimental observations to the blockade of the IKs channel.

Quantitative Comparison of IKs Blockers

The following table summarizes the key pharmacological parameters for this compound and HMR 1556, highlighting the superior profile of HMR 1556.

CompoundTargetIC50Off-Target Activity (IC50)References
This compound IKs1.02 µM (guinea pig ventricular myocytes)Ito: 24 µM (human ventricular myocytes)[8]
IKs1.8 µM (canine ventricular myocytes)Ito: 38 µM[1][14]
IKs~5.3 µM (guinea pig sino-atrial node)[9]
HMR 1556 IKs10.5 nM (canine ventricular myocytes)IKr: 12.6 µM, ICa.L: 27.5 µM, Ito: 33.9 µM[1][14]
IKs34 nM (guinea pig ventricular myocytes)[13]
IKs6.8 nM (human atrial myocytes)[12]

Experimental Workflow for Comparative Validation

To rigorously validate the on-target effects of this compound, a head-to-head comparison with HMR 1556 is essential. The following experimental workflow, utilizing the gold-standard patch-clamp electrophysiology technique, provides a robust framework for this comparison.

G cluster_prep Cellular Preparation cluster_ephys Electrophysiological Recording (Whole-Cell Patch Clamp) cluster_analysis Data Analysis and Interpretation cell_culture Culture CHO/HEK cells stably expressing KCNQ1/KCNE1 or isolate primary cardiomyocytes cell_plating Plate cells onto glass coverslips for recording cell_culture->cell_plating patch Establish whole-cell patch-clamp configuration cell_plating->patch voltage_protocol Apply voltage-clamp protocol to elicit IKs currents patch->voltage_protocol baseline Record stable baseline IKs currents voltage_protocol->baseline compound_app Perfuse with increasing concentrations of This compound or HMR 1556 baseline->compound_app washout Washout compound to assess reversibility compound_app->washout cr_curve Construct concentration-response curves washout->cr_curve ic50 Calculate IC50 values for each compound cr_curve->ic50 selectivity Compare effects on other cardiac currents (e.g., Ito, IKr) ic50->selectivity conclusion Validate on-target IKs blockade selectivity->conclusion

Experimental workflow for comparative validation.

Detailed Experimental Protocols

Cell Preparation

For a controlled and reproducible experimental system, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably co-expressing human KCNQ1 and KCNE1 are recommended. These cell lines provide a homogenous population of cells with robust IKs expression, minimizing the variability inherent in primary cell preparations.

  • Cell Culture: Culture the KCNQ1/KCNE1 stable cell line in the appropriate growth medium supplemented with selection antibiotics to maintain expression of the channel subunits.

  • Cell Plating: Twenty-four to forty-eight hours prior to electrophysiological recording, plate the cells at a low density onto glass coverslips.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the precise control of the cell membrane potential while recording the ionic currents flowing across the cell membrane.[15][16][17]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for IKs:

    • To elicit IKs currents, apply a depolarizing voltage step from a holding potential of -80 mV to +60 mV for 2-5 seconds. This will be followed by a repolarizing step to -40 mV to record the characteristic tail current of IKs.

Compound Application and Data Acquisition
  • Baseline Recording: Record stable IKs currents for at least 3-5 minutes to establish a baseline before compound application.

  • Concentration-Response: Prepare a series of dilutions for both this compound and HMR 1556 in the external solution. Apply the compounds in an escalating, cumulative manner, allowing the current inhibition to reach a steady state at each concentration.

  • Washout: After the application of the highest concentration, perfuse the cell with the drug-free external solution to assess the reversibility of the block.

Data Analysis
  • Current Measurement: Measure the amplitude of the IKs tail current at -40 mV.

  • Concentration-Response Curves: For each compound, plot the percentage of current inhibition as a function of the compound concentration. Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited) and the Hill slope.

  • Selectivity Profiling: To confirm the selectivity of the compounds, perform similar experiments using voltage protocols designed to isolate other cardiac ion currents, such as Ito and the rapid component of the delayed rectifier potassium current (IKr).

Interpreting the Results: A Self-Validating System

By comparing the effects of this compound and HMR 1556 in parallel experiments, you create a self-validating system. If both compounds produce a similar, concentration-dependent inhibition of the IKs current, it provides strong evidence that the observed effect is due to on-target IKs blockade. Furthermore, the significantly lower IC50 value for HMR 1556 will underscore its superior potency.

If an experimental manipulation alters the cellular response to this compound, the same manipulation should have a comparable effect on the response to HMR 1556. Any discrepancies in the cellular response to the two compounds should prompt a careful investigation into potential off-target effects of this compound.

G cluster_pathway IKs Channel Gating and Blockade cluster_blockers Pharmacological Blockade KCNQ1 KCNQ1 (α-subunit) IKs_channel IKs Channel Complex KCNQ1->IKs_channel KCNE1 KCNE1 (β-subunit) KCNE1->IKs_channel Repolarization Cardiac Repolarization IKs_channel->Repolarization K+ Efflux Chromanol This compound Chromanol->IKs_channel Inhibition HMR1556 HMR 1556 HMR1556->IKs_channel Potent & Selective Inhibition

IKs channel composition and pharmacological blockade.

Conclusion

References

  • Thomas D, Kiehn J, Katus HA, Karle CA. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current. J Cardiovasc Pharmacol. 2003;41(1):140-147. [Link]

  • Wang Y, Hill AP, Vandenberg JI. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles. Br J Pharmacol. 2006;149(5):549-557. [Link]

  • Nakajo K, Ulbrich MH, Kubo Y, Isacoff EY. IKs channels open slowly because KCNE1 accessory subunits slow the movement of S4 voltage sensors in KCNQ1 pore-forming subunits. Proc Natl Acad Sci U S A. 2010;107(44):19028-19033. [Link]

  • Varkevisser R, Verduyn SC, van der Heyden MA, et al. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog. Eur J Pharmacol. 2022;932:175218. [Link]

  • Zaydman MA, Cui J. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. Int J Mol Sci. 2020;21(24):9513. [Link]

  • Encyclopedia.pub. Cardiac IKs (KCNQ1/KCNE1) Channels. [Link]

  • Bosch RF, Busch AE, Suessbrich H, et al. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998;38(3):638-646. [Link]

  • Van Wagoner DR. The cardiac IKs channel, complex indeed. Proc Natl Acad Sci U S A. 2010;107(44):18721-18722. [Link]

  • Ono K, Hiraoka M. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. Br J Pharmacol. 2002;135(5):1159-1168. [Link]

  • Pan H. Structure and function relationship of the potassium I(Ks) channel and its relation to long QT syndrome. Globe Thesis. 2008. [Link]

  • Cardiovascular Research. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. [Link]

  • ResearchGate. HMR 1556, A Potent and Selective Blocker of Slowly Activating Delayed Rectifier Potassium Current. [Link]

  • Silva J, Rudy Y. Arrhythmia/Electrophysiology. Circulation. 2005;112(10):1384-1391. [Link]

  • Varró A, Baczkó I, Jost N, et al. Species dependent differences in the inhibition of various potassium currents and in their effects on repolarization in cardiac. Front Pharmacol. 2022;13:831301. [Link]

  • El Harchi A, Hancox JC. Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL) Activation. Fortune J Health Sci. 2020;3:127. [Link]

  • Zaydman MA, Kasimova MA, McFarland KA, et al. IKs ion-channel pore conductance can result from individual voltage sensor movements. Proc Natl Acad Sci U S A. 2019;116(13):6430-6438. [Link]

  • Sesti F, Goldstein SA. Single-Channel Properties of IKs Potassium Channels. J Gen Physiol. 1998;112(6):651-663. [Link]

  • JoVE. Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Link]

  • Kanner RM, Nagle M, Tyan L, et al. High Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance. Circ Genom Precis Med. 2019;12(11):e002575. [Link]

  • Barro-Soria R, Rebolledo S, Liin SI, et al. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes. Front Physiol. 2020;11:584. [Link]

  • Science With Tal. Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). [Link]

  • Cui J, Zhao L, Xu X, et al. PIP2 activation of the cardiac IKs potassium channel. bioRxiv. 2023. [Link]

  • Nakajo K. Gating modulation of the KCNQ1 channel by KCNE proteins studied by voltage-clamp fluorometry. J Gen Physiol. 2017;149(10):897-906. [Link]

  • ResearchGate. PIP2 activation of the cardiac IKs potassium channel. [Link]

  • Yazdi S, Zandberg L, Larsson HP, Liin SI. Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues. Elife. 2023;12:e85773. [Link]

  • Honjo H, Boyett MR, Kodama I, Toyama J. Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolarization. Jpn J Physiol. 2001;51(2):137-150. [Link]

Sources

A Scientist's Guide to Selectivity: Counter-Screening Chromanol 293B Against Key Off-Target Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

Chromanol 293B is a well-established and potent pharmacological tool, prized for its selective inhibition of the slow delayed-rectifier potassium current, IKs. This current, crucial for the late phase of cardiac repolarization, is generated by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[1][2] While its primary action on IKs is well-documented, a comprehensive understanding of any compound's utility and potential liabilities requires a systematic evaluation of its effects on other ion channels. This is the core principle of counter-screening.

This guide provides an in-depth, experience-driven perspective on designing and executing a robust counter-screening panel for this compound. We will delve into the scientific rationale for channel selection, provide a detailed methodology using the gold-standard automated patch-clamp technique, and present a comparative analysis to quantify the selectivity profile of this important research compound.

Part 1: The Imperative of Counter-Screening in Pharmacology

In drug discovery and safety pharmacology, assuming a compound is perfectly selective is a significant risk. Off-target interactions can lead to misleading experimental results or, in a clinical context, dangerous side effects. The goal of a counter-screen is to proactively identify and quantify these interactions. For a compound like this compound, which targets a cardiac potassium channel, the panel of off-target channels is chosen based on their physiological roles, particularly in the cardiovascular and nervous systems.

The Rationale for Our Ion Channel Panel:

  • hERG (KCNH2): This is arguably the most critical off-target channel for any cardio-active compound.[3] Inhibition of the IKr current, conducted by hERG channels, is a primary cause of acquired Long QT Syndrome, which can lead to the life-threatening arrhythmia Torsades de Pointes (TdP).[4][5] Assessing hERG activity is a mandatory step in preclinical safety assessment.

  • Nav1.5 (SCN5A): As the primary voltage-gated sodium channel in the heart, Nav1.5 is responsible for the rapid depolarization phase of the cardiac action potential. Blockade of this channel can lead to conduction abnormalities and arrhythmias.

  • Cav1.2 (CACNA1C): This L-type voltage-gated calcium channel mediates the plateau phase of the cardiac action potential and is fundamental to excitation-contraction coupling. Unintended modulation can significantly impact cardiac contractility.

  • Kv1.5 (KCNA5): Responsible for the ultra-rapid delayed rectifier current (IKur), Kv1.5 plays a role in atrial repolarization.[6] Off-target effects could have implications for atrial physiology.

  • Kv4.3 (KCNS3): This channel is a key component of the transient outward current (Ito), which contributes to the early phase of repolarization in ventricular myocytes.[6]

  • KCNQ Family (KCNQ2/3): As this compound targets a member of the KCNQ family, assessing its activity on other isoforms is crucial for determining intra-family selectivity. KCNQ2/3 channels are predominantly expressed in the nervous system and are critical for regulating neuronal excitability.

This panel, often part of a broader Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, provides a robust assessment of potential cardiac and neuronal liabilities.[7][8]

Part 2: Experimental Design & Gold-Standard Methodology

To obtain high-quality, reproducible data for our counter-screen, we employ automated patch-clamp (APC) electrophysiology. This technology has revolutionized ion channel research by offering significantly higher throughput than traditional manual patch-clamp while maintaining the giga-seal data quality that is the hallmark of the technique.[9][10][11] Platforms like the SyncroPatch or QPatch allow for the parallel recording of hundreds of cells, making comprehensive concentration-response studies feasible.[3][12]

Detailed Protocol: Automated Patch-Clamp Counter-Screening

This protocol outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against our selected panel.

1. Cell Culture & Preparation:

  • Cell Lines: Use stable mammalian cell lines (e.g., HEK-293 or CHO) heterologously expressing the human isoform of each target ion channel (KCNQ1/KCNE1, hERG, Nav1.5, Cav1.2, Kv1.5, Kv4.3).

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with antibiotics and a selection agent to ensure stable expression. Incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Harvesting: Prior to the experiment, harvest cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity. Resuspend the cells in the appropriate external solution at a density of approximately 200,000 cells/mL and allow them to recover for at least 60 minutes at 15°C with gentle shaking.[13]

2. Solutions & Reagents:

  • External Solution (Tyrode's Buffer, in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (Potassium-based, in mM): 120 KF, 20 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Note: Solution composition may be optimized for specific channels (e.g., using CsF for sodium or calcium channels to block potassium currents).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.[3]

3. Automated Patch-Clamp Workflow:

  • System Priming: Prime the APC system's microfluidic chips and reservoirs with the prepared internal and external solutions.

  • Cell Sealing: Introduce the cell suspension. Negative pressure is applied to guide cells to the micropores on the planar chip, facilitating the formation of a high-resistance ("giga-seal") between the cell membrane and the chip. Quality control filters are applied, accepting only cells with a seal resistance >500 MΩ for analysis.[9]

  • Whole-Cell Configuration: Apply a suction pulse to rupture the cell membrane under the micropore, achieving the whole-cell configuration which allows for electrical access to the cell's interior.

  • Baseline Recording: Apply a channel-specific voltage protocol (see below) and record the baseline ionic current in the external solution (vehicle control) until the current is stable.

  • Compound Application: Sequentially apply increasing concentrations of this compound, allowing the current at each concentration to reach steady-state block (typically 3-5 minutes per concentration).

  • Data Analysis: The onboard software measures the current amplitude (peak or steady-state, depending on the channel) at each concentration. The percentage of inhibition is calculated relative to the baseline current. These values are then plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.

4. Channel-Specific Voltage Protocols: The choice of voltage protocol is critical to isolate the specific current and measure drug effects at relevant channel states. These are based on established guidelines and best practices.[14]

  • KCNQ1/KCNE1 (IKs): From a holding potential of -80 mV, apply a 2-second depolarizing step to +40 mV to activate the channels, followed by a repolarizing step to -40 mV to measure the tail current.

  • hERG (IKr): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels. Then, step to -50 mV to measure the peak tail current as channels recover from inactivation.[3]

  • Nav1.5 (INa): From a holding potential of -120 mV, apply a short (20 ms) depolarizing pulse to -20 mV to elicit the peak inward current.

  • Cav1.2 (ICa,L): From a holding potential of -80 mV (or -50 mV with a prepulse to inactivate sodium channels), step to +10 mV for 200 ms to measure the peak inward calcium current.

G cluster_prep Phase 1: Preparation cluster_apc Phase 2: Automated Patch-Clamp (APC) cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture (Stable Expression Lines) Harvest Cell Harvesting & Suspension CellCulture->Harvest Solutions Solution & Compound Preparation Harvest->Solutions Priming System Priming (Solutions & Chip) Solutions->Priming Sealing Cell Sealing (Giga-seal Formation) QC1 QC Check 1 (Seal > 500 MΩ) WholeCell Whole-Cell Configuration Baseline Baseline Recording (Vehicle Control) Compound Cumulative Compound Application Washout Washout (Optional) Acquisition Current Measurement (% Inhibition) Washout->Acquisition CurveFit Concentration-Response Curve Fitting IC50 IC50 Determination

Part 3: Quantifying Selectivity - A Comparative Analysis

The data generated from the counter-screening experiments are synthesized to build a selectivity profile. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific ion channel current. A higher IC50 value indicates lower potency.

Target ChannelGenePrimary CurrentThis compound IC50 (μM)Reference(s)
KCNQ1/KCNE1 KCNQ1/KCNE1IKs~2.6 - 15.1 [2][6][15]
hERGKCNH2IKr>30 (Inactive) [6][16]
Nav1.5SCN5AINaUnaffected [16]
Cav1.2CACNA1CICa,LUnaffected [16]
Kv1.5KCNA5IKur~30 [6]
Kv4.3KCNS3Ito>30 (Weak Block) [6]

Note: IC50 values can vary between experimental systems (e.g., Xenopus oocytes vs. mammalian cells) and conditions. The values presented are a consensus from published literature.[2][15] The more physiologically relevant enantiomer, (-)-[3R,4S]293B, is generally more potent on KCNQ1/KCNE1.[6][15]

Interpreting the Results:

The data clearly demonstrates that this compound is a highly selective inhibitor of the IKs channel.

  • High Selectivity over hERG: Crucially, this compound shows no significant inhibition of the hERG channel at concentrations that potently block IKs.[6][16] This is a highly desirable characteristic, as it minimizes the risk of inducing pro-arrhythmic events associated with IKr blockade.

  • Minimal Impact on Depolarizing Currents: The lack of effect on Nav1.5 and Cav1.2 indicates that this compound does not interfere with the primary depolarization or plateau phases of the cardiac action potential.[16]

  • Selectivity Against Other K+ Channels: While there is some measurable effect on Kv1.5 and a weak effect on Kv4.3, the potency is significantly lower (at least 10-fold less) than for its primary target.[6][16] This suggests that at concentrations typically used to study IKs (e.g., 1-5 μM), the effects on these other repolarizing currents would be minimal.

G C293B This compound IKs IKs C293B->IKs High Potency IKur IKur C293B->IKur Low Potency IKr IKr C293B->IKr No Significant Interaction INa INa C293B->INa No Significant Interaction ICa ICa C293B->ICa No Significant Interaction

Conclusion and Implications for Researchers

This comprehensive counter-screening guide demonstrates that this compound is a highly selective tool for studying the IKs current (KCNQ1/KCNE1). Its selectivity margin over other key cardiac ion channels, particularly hERG, is substantial, making it a reliable pharmacological inhibitor for in vitro and ex vivo studies.

However, researchers must remain cognizant of the concentration-response relationship. At high concentrations (>10-20 μM), off-target effects on channels like Kv1.5 may become apparent. Therefore, it is imperative to use the lowest effective concentration to ensure that the observed physiological effects can be confidently attributed to the inhibition of IKs. This systematic, data-driven approach to understanding a compound's full pharmacological profile is fundamental to robust and reproducible science.

References

  • Li, T., Lu, G., Chiang, E. Y., Chernov-Rogan, T., Grogan, J. L., & Chen, J. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. Available at: [Link]

  • Bohrium. (n.d.). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Bohrium. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River Laboratories. Available at: [Link]

  • Slideshare. (n.d.). hERG Assay. Slideshare. Available at: [Link]

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. ResearchGate. Available at: [Link]

  • Seebohm, G., Pusch, M., & Lerche, C. (2003). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. PubMed. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

  • CentAUR. (n.d.). Using automated patch clamp electrophysiology platforms in pain-related ion channel research. CentAUR. Available at: [Link]

  • PhysioStim. (n.d.). Cardiac Safety Assays. PhysioStim. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. PMC - NIH. Available at: [Link]

  • YouTube. (2020, March 20). Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. YouTube. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories. Available at: [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Reaction Biology. Available at: [Link]

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, December 16). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA. Available at: [Link]

  • Pusch, M. (2006). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. National Institutes of Health. Available at: [Link]

  • Lerche, C., et al. (n.d.). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. ResearchGate. Available at: [Link]

  • Wu, S. N., & Chen, H. (2001). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. PubMed. Available at: [Link]

  • Busch, A. E., et al. (1996). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. PubMed. Available at: [Link]

  • Pusch, M. (2006). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effect of this compound and NIP-142 on KCNQ1/KCNE1 Channel Currents... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Species-Specific Effects of Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of cardiac electrophysiology and pharmacology, understanding the species-specific effects of ion channel modulators is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapeutics to the clinic. This guide provides an in-depth comparison of the effects of Chromanol 293B, a selective blocker of the slow delayed rectifier potassium current (IKs), across various species. By synthesizing experimental data and elucidating the underlying molecular and physiological differences, this document aims to equip researchers with the critical insights needed for informed experimental design and data interpretation.

Introduction to this compound and the IKs Current

This compound is a well-established pharmacological tool and potential antiarrhythmic agent that selectively inhibits the IKs potassium current.[1] This current, generated by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1, plays a crucial role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation. Its blockade leads to a prolongation of the action potential duration (APD), an effect that is of therapeutic interest for the management of certain cardiac arrhythmias. However, the magnitude of this effect and the potency of this compound exhibit significant variability across different species.

dot

cluster_membrane Cell Membrane KCNQ1 KCNQ1 (α-subunit) IKs IKs Channel KCNQ1->IKs forms pore KCNE1 KCNE1 (β-subunit) KCNE1->IKs modulates gating Block Blockade IKs->Block Chromanol This compound Chromanol->Block AP_Prolongation Action Potential Prolongation Block->AP_Prolongation

Caption: Mechanism of Action of this compound.

Comparative Cardiac Electrophysiology: A Species-by-Species Analysis

The physiological consequences of IKs blockade by this compound are not uniform across species. These differences are rooted in the variable contribution of IKs to cardiac repolarization and the intrinsic properties of the IKs channel itself.

Quantitative Comparison of this compound Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a drug. The following table summarizes the reported IC50 values for this compound-mediated block of the IKs current in ventricular myocytes from different species.

SpeciesIC50 (µM) for IKs BlockReference
Guinea Pig1.02[1]
Canine1.8[2]
Rat (H9c2 cell line)8
Human~10 (significant block)[3]
Rabbit>30 (used to define IKs)[4]

Expert Insight: The higher IC50 value in the rat cell line compared to guinea pig and canine myocytes suggests a lower sensitivity of the rat IKs channel to this compound. The data for human and rabbit myocytes are less precise but indicate that higher concentrations may be required to achieve significant IKs block compared to guinea pigs and dogs. This highlights the critical need to select appropriate animal models in preclinical cardiac safety assessment.

Effects on Action Potential Duration (APD)

The ultimate physiological readout of IKs blockade is the prolongation of the cardiac action potential. The extent of APD prolongation induced by this compound varies significantly among species.

SpeciesEffect of this compound on Ventricular APDReference
Guinea PigSignificant prolongation[1]
CanineConsiderable prolongation[5]
RabbitConsiderable prolongation[5]
RatConsiderable prolongation[5]
HumanSlight abbreviation at 100 µM[5]

Expert Insight: The observation that a high concentration of this compound causes a slight abbreviation of the human ventricular APD is counterintuitive but may be explained by the complex interplay of multiple ion currents.[5] At this concentration, off-target effects on other channels, such as the transient outward current (Ito), may become more prominent and contribute to repolarization.[1][2] This underscores the importance of concentration-response studies and assessing selectivity in the species of interest. The dog appears to be a more translationally relevant model for human cardiac electrophysiology in this context.[5]

Molecular Basis for Species-Specific Differences

The observed pharmacological and physiological differences are likely attributable to variations in the molecular components of the IKs channel and the overall electrophysiological milieu of the cardiomyocyte.

KCNQ1 and KCNE1 Subunit Variation

The amino acid sequences of the KCNQ1 and KCNE1 subunits are not perfectly conserved across species. These variations can alter the binding affinity of this compound and the gating properties of the IKs channel. While a comprehensive comparative sequence analysis is beyond the scope of this guide, it is a critical area for future research to fully elucidate the molecular determinants of this compound sensitivity. Studies have begun to clone and sequence these subunits in different species, providing the foundation for such comparative analyses.[6]

Relative IKs Current Density

The contribution of IKs to the total repolarizing current varies significantly among species. For instance, the IKs current density is substantially larger in guinea pig ventricular myocytes compared to human, dog, and rabbit myocytes. This larger "repolarization reserve" in guinea pigs means that even a partial block of IKs can lead to a significant prolongation of the APD. In contrast, in species with a lower IKs density, a more complete block may be required to elicit a comparable physiological response.

Experimental Protocols: Measuring IKs Current with Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for studying ionic currents in isolated cardiomyocytes. Below is a generalized protocol for recording IKs currents, which should be optimized for the specific cell type and recording conditions.

dot

cluster_workflow Whole-Cell Patch-Clamp Workflow start Start isolate Isolate Cardiomyocytes start->isolate pipette Prepare Pipette Solution (low [Ca2+], high [K+]) isolate->pipette seal Form Gigaohm Seal pipette->seal rupture Rupture Membrane (Whole-Cell Configuration) seal->rupture clamp Apply Voltage-Clamp Protocol rupture->clamp record Record IKs Current clamp->record analyze Analyze Data (Current-Voltage Relationship) record->analyze end End analyze->end

Caption: Generalized workflow for whole-cell patch-clamp recording of IKs.

Step-by-Step Methodology
  • Cell Isolation: Isolate single ventricular myocytes from the heart of the chosen species using enzymatic digestion.

  • Solutions:

    • External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH. To isolate IKs, other currents should be blocked pharmacologically (e.g., using a Ca2+ channel blocker like nifedipine and a Na+ channel blocker like tetrodotoxin). The rapid component of the delayed rectifier current (IKr) should also be blocked using a specific inhibitor like E-4031.

    • Internal (Pipette) Solution: Typically contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 2-5 seconds) to activate the IKs channels.

    • Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -40 mV) to record the tail currents, which are a measure of the channel conductance at the preceding depolarizing potential.

  • Data Acquisition and Analysis: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software. The IKs current is identified as the slowly activating, non-inactivating outward current that is sensitive to this compound. Plot the tail current amplitude as a function of the prepulse potential to generate the current-voltage (I-V) relationship.

Non-Cardiac Effects of this compound: A Brief Overview

While primarily studied for its cardiac effects, this compound's target, the KCNQ1 channel, is also expressed in other tissues, leading to non-cardiac effects that can also exhibit species differences.

  • Vascular Smooth Muscle: In guinea pig portal vein cells, this compound has been shown to block delayed rectifier K+ channels, which could potentially contribute to effects on vascular tone.

  • Endocrine System: In mice, this compound has been demonstrated to enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels.[7] The relevance of these findings to other species, including humans, requires further investigation.

  • Gastrointestinal System: The anatomical and physiological differences in the gastrointestinal tracts of various species can lead to significant variations in the absorption and metabolism of orally administered drugs.[8] While specific studies on this compound's gastrointestinal effects across species are limited, these inherent differences should be considered in pharmacokinetic and pharmacodynamic studies.

Conclusion and Future Directions

The effects of this compound are highly dependent on the species being studied. This variability arises from a combination of factors, including differences in the molecular composition and density of the IKs channel, as well as the overall electrophysiological context of the cardiomyocyte. For drug development professionals, these findings underscore the importance of careful species selection for preclinical studies and the need for a thorough understanding of the underlying physiological differences when extrapolating data to humans.

Future research should focus on:

  • Detailed Molecular Analysis: Comparative sequencing of KCNQ1 and KCNE1 subunits across a wider range of species to identify specific amino acid residues responsible for the observed differences in this compound sensitivity.

  • Human-Relevant Models: Further characterization of this compound's effects in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to provide a more predictive in vitro model.

  • Comprehensive Non-Cardiac Profiling: Systematic investigation of the non-cardiac effects of this compound in different species to build a more complete safety and efficacy profile.

By continuing to explore the intricacies of species-specific pharmacology, the scientific community can enhance the predictive power of preclinical research and ultimately contribute to the development of safer and more effective medicines.

References

  • Bosch, R. F., Gaspo, R., Busch, A. E., Lang, H. J., Li, G. R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 38(2), 441–450. [Link]

  • Jost, N., Virág, L., Bitay, M., Takács, J., Lengyel, C., Biliczki, P., ... & Varró, A. (2005). Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle. Circulation, 112(10), 1392-1399. [Link]

  • Lo, Y. C., Wu, S. N., & Lee, F. Y. (2003). Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells. Journal of membrane biology, 195(3), 147–157. [Link]

  • Sun, X., Fan, Z., & Nattel, S. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of cardiovascular electrophysiology, 12(4), 472–478. [Link]

  • Varró, A., Lovas, R., Mohammed, A. S. A., Naveed, M., Koncz, I., Baláti, B., ... & Virág, L. (2022). Species-dependent differences in the inhibition of various potassium currents and in their effects on repolarization in cardiac ventricular muscle. Canadian Journal of Physiology and Pharmacology, 100(9), 880-889. [Link]

  • Sallé, L., Brien, A., Gauthier, C., & Findlay, I. (2001). Short-and long-term effects of amiodarone on the two components of cardiac delayed rectifier K+ current. Circulation, 103(9), 1317-1324. [Link]

  • Suessbrich, H., Busch, A. E., Piiper, A., & Lang, F. (1996). Inhibition of IKs in guinea pig cardiac myocytes and guinea pig IsK channels by the this compound. Pflugers Archiv : European journal of physiology, 432(6), 1094–1096. [Link]

  • Yang, T., Snyders, D. J., & Roden, D. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of pharmacology and experimental therapeutics, 294(3), 955–962. [Link]

  • Karle, C. A., Bauer, A., Weretka, S., Zitron, E., Abushi, A., Kreye, V. A., & Schoels, W. (2002). Vascular effects of class-III antiarrhythmic drugs: this compound, but not dofetilide blocks the smooth muscle delayed rectifier K+ channel. Basic research in cardiology, 97(1), 17–25. [Link]

  • Zhang, L., Wang, L., Liu, D., & Ma, H. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

  • Karczewski, P., & Pusch, M. (2005). Molecular analyses of KCNQ1-5 potassium channel mRNAs in rat and guinea pig inner ears: expression, cloning, and alternative splicing. Hearing research, 204(1-2), 113–125. [Link]

  • Davies, A. R., & Karplus, P. A. (2018). Comparison of the gastrointestinal anatomy, physiology, and biochemistry of humans and commonly used laboratory animals. European journal of drug metabolism and pharmacokinetics, 43(6), 633–648. [Link]

Sources

A Researcher's Guide to Genetic Validation: Using Knockout Models to Substantiate Chromanol 293B Findings

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging genetic knockout models to rigorously validate pharmacological findings associated with Chromanol 293B. We will delve into the rationale behind choosing specific knockout models, provide detailed experimental protocols for validation, and discuss the interpretation of results to ensure the highest degree of scientific certainty.

The Challenge: Moving Beyond Pharmacological Inhibition

This compound is a well-established and highly selective blocker of the slow component of the delayed rectifier potassium current, known as IKs[1][2]. This current plays a critical role in the repolarization phase of the cardiac action potential. The molecular basis of the IKs channel is a heteromeric complex formed by the pore-forming α-subunit KCNQ1 (encoded by the KCNQ1 gene) and the regulatory β-subunit KCNE1 (encoded by the KCNE1 gene)[3][4]. While this compound's selectivity for IKs is a powerful tool, reliance on pharmacological data alone presents inherent limitations. Off-target effects, even if minor, can confound results. For instance, at higher concentrations, this compound has been shown to inhibit the CFTR Cl- current and the transient outward K+ current (Ito)[5][6].

To definitively attribute a physiological or pathological finding to the inhibition of the IKs channel, a genetic approach is the gold standard. By removing the drug's target in vivo, we can create a biological system to test for specificity. If the effects of this compound are absent in an animal lacking a functional IKs channel, it provides unequivocal evidence that the drug's mechanism of action is indeed on-target.

The IKs Signaling Axis and Point of Intervention

The IKs channel's primary function is to conduct potassium ions out of the cardiomyocyte during the later phases of the action potential, contributing to its termination and the repolarization of the cell membrane. The interplay between the KCNQ1 and KCNE1 subunits is crucial for the channel's characteristic slow activation kinetics. This compound intervenes by physically occluding the channel pore, thereby preventing K+ efflux and prolonging the action potential duration[2][4].

cluster_membrane Cell Membrane cluster_drug Pharmacological Intervention cluster_effect Cellular Effect KCNQ1 KCNQ1 (α-subunit) IKs IKs Channel Complex KCNQ1->IKs Forms pore KCNE1 KCNE1 (β-subunit) KCNE1->IKs Regulates kinetics K_ion K+ Efflux IKs->K_ion Conducts Chromanol This compound Chromanol->IKs Blocks Repolarization Membrane Repolarization K_ion->Repolarization Drives cluster_prep Animal Models cluster_exp Experimental Protocol cluster_analysis Data Acquisition & Analysis WT_Mouse Wild-Type (WT) Littermate Mice Isolation Isolate Ventricular Myocytes WT_Mouse->Isolation KO_Mouse Kcnq1 Knockout (KO) Mice KO_Mouse->Isolation Culture_WT Culture WT Myocytes Isolation->Culture_WT Culture_KO Culture KO Myocytes Isolation->Culture_KO Treatment_WT Treat with Vehicle or this compound Culture_WT->Treatment_WT Treatment_KO Treat with Vehicle or this compound Culture_KO->Treatment_KO Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Treatment_WT->Patch_Clamp APD_Measure Action Potential Duration (APD) Measurement Treatment_WT->APD_Measure Treatment_KO->Patch_Clamp Treatment_KO->APD_Measure Comparison Compare Drug Effect: WT vs. KO Patch_Clamp->Comparison APD_Measure->Comparison

Figure 2: Experimental workflow for validating this compound using knockout models.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the IKs current and is the most definitive test of this compound's on-target activity.

Objective: To quantify the inhibition of IKs by this compound in WT myocytes and demonstrate the absence of this current and drug effect in Kcnq1 KO myocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from adult WT and Kcnq1 KO littermate mice using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate IKs, add specific blockers for other currents (e.g., nifedipine for ICa-L, E-4031 for IKr).

    • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Establish whole-cell patch-clamp configuration at 36°C.[1]

    • Hold the cell membrane potential at -50 mV to inactivate Na+ channels.

    • Apply depolarizing voltage steps (e.g., to +60 mV for 4 seconds) to activate IKs.[2] The characteristic slow activation will be visible.

    • Record baseline currents in response to the voltage protocol.

  • Drug Application:

    • Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 1-10 µM, based on reported IC50 values).[1][6]

    • After a 5-minute equilibration period, repeat the voltage-clamp protocol.

  • Data Analysis:

    • Measure the tail current amplitude upon repolarization (e.g., back to -40 mV) as a measure of IKs.

    • Calculate the percentage of current inhibition by this compound in WT cells.

    • Confirm the absence of the slow-activating current in KO cells and the lack of a significant effect of this compound on the remaining currents.

Protocol 2: Action Potential Duration (APD) Measurement

This protocol assesses the physiological consequence of IKs blockade.

Objective: To show that this compound prolongs the APD in WT myocytes but has a significantly reduced or no effect in Kcnq1 KO myocytes.

Methodology:

  • Cell Preparation: Use isolated ventricular myocytes as described above.

  • Recording Configuration: Use current-clamp mode of the patch-clamp amplifier.

  • Action Potential Elicitation:

    • Hold the cell at its resting membrane potential.

    • Inject short (2-4 ms) suprathreshold depolarizing current pulses at a fixed frequency (e.g., 1 Hz) to elicit action potentials.

    • Record stable baseline action potentials.

  • Drug Application:

    • Perfuse with this compound (1-10 µM) and allow for equilibration.

    • Continue to elicit action potentials and record the changes.

  • Data Analysis:

    • Measure the APD at 90% repolarization (APD90).

    • Compare the baseline APD90 with the APD90 in the presence of the drug for both WT and KO myocytes.

    • Calculate the percentage prolongation of APD90.

Interpreting and Presenting the Data

The results should be presented clearly to compare the drug's effect across genotypes.

Expected Outcomes:

  • Electrophysiology: In WT myocytes, this compound will cause a concentration-dependent block of a slowly activating outward current (IKs). In Kcnq1 KO myocytes, this specific current will be absent, and this compound will have no effect on the remaining currents at concentrations that block IKs.

  • Action Potential Duration: this compound will significantly prolong the APD90 in WT myocytes. This effect will be abolished or drastically reduced in Kcnq1 KO myocytes.

Sample Data Presentation Table:

GenotypeConditionIKs Tail Current (pA/pF)APD90 (ms)
Wild-Type Vehicle10.5 ± 1.285 ± 7
This compound (5 µM)1.8 ± 0.5125 ± 11
Kcnq1 KO Vehicle0.3 ± 0.1†92 ± 8
This compound (5 µM)0.2 ± 0.1†94 ± 9

*p < 0.05 vs. Vehicle; †p < 0.05 vs. Wild-Type Vehicle. Data are representative mean ± SEM.

Conclusion: The Power of Genetic Validation

References

  • Warth, R., & Schulze, E. (2002). The multifaceted phenotype of the knockout mouse for the KCNE1 potassium channel gene. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 282(3), R637-R648. [Link]

  • Rivas, A., & Francis, H. (2005). Inner ear abnormalities in a Kcnq1 (Kvlqt1) knockout mouse: a model of Jervell and Lange-Nielsen syndrome. Otology & Neurotology, 26(3), 342-348. [Link]

  • Schmieder, G., et al. (2001). This compound, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(6), 590-596. [Link]

  • Pusch, M. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology, 132(8), 1725-1732. [Link]

  • Vetter, D. E., et al. (1996). The multifaceted phenotype of the knockout mouse for the KCNE1 potassium channel gene. Neuron, 17(6), 1251-1263. [Link]

  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(3), 634-643. [Link]

  • Kurata, Y., et al. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 138(6), 1103-1112. [Link]

  • Casimiro, M. C., et al. (2001). Targeted disruption of the Kcnq1 gene produces a mouse model of Jervell and Lange-Nielsen Syndrome. Proceedings of the National Academy of Sciences, 98(5), 2526-2531. [Link]

  • Drici, M. D., et al. (1998). Adult KCNE1-knockout mice exhibit a mild cardiac cellular phenotype. Journal of Molecular and Cellular Cardiology, 30(10), 2145-2151. [Link]

  • Seebohm, G., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503-1511. [Link]

  • Casimiro, M. C., et al. (2001). Targeted disruption of the Kcnq1 gene produces a mouse model of Jervell and Lange-Nielsen Syndrome. PNAS, 98(5), 2526-2531. [Link]

  • Liu, T., & Brown, B. S. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472-478. [Link]

  • Yang, T., et al. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 955-962. [Link]

  • Casimiro, M. C., et al. (2001). Targeted disruption of the Kcnq1 gene produces a mouse model of Jervell and Lange-Nielsen Syndrome. Proceedings of the National Academy of Sciences of the United States of America, 98(5), 2526–2531. [Link]

  • Sun, G., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

  • Hardisty-Hughes, R. E., et al. (2000). A new spontaneous mouse mutation in the Kcne1 gene. Genomics, 70(2), 239-242. [Link]

Sources

Guide to Using Chromanol 293B in Combination with IKr Blockers for Proarrhythmia Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth technical comparison and experimental framework for utilizing the selective IKs channel blocker, Chromanol 293B, in concert with IKr channel blockers. This combination is a powerful tool in cardiac safety pharmacology, designed to unmask proarrhythmic potential by challenging the heart's "repolarization reserve."

Scientific Rationale: The Critical Interplay of IKr and IKs in Cardiac Repolarization

The orderly contraction and relaxation of the heart are governed by the cardiac action potential (AP). The repolarization phase (Phase 3) is crucial for resetting the cardiomyocyte for the next beat and is primarily driven by the efflux of potassium ions through specialized channels.[1] Two of the most important currents in this phase are the rapid and slow components of the delayed rectifier potassium current, known as IKr and IKs, respectively.[2][3]

  • IKr (Rapid Component): Encoded by the hERG gene, IKr activates rapidly and is a principal driver of repolarization under normal physiological conditions.[4][5] However, it is notoriously susceptible to blockade by a wide range of pharmaceutical compounds, leading to acquired Long QT Syndrome (LQTS) and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[4][5]

  • IKs (Slow Component): Formed by KCNQ1 and KCNE1 protein subunits, IKs activates much more slowly and contributes to repolarization, especially at faster heart rates or when other repolarizing currents are compromised.[6][7][8]

The concept of "repolarization reserve" is central to modern cardiac safety testing. It posits that IKs can compensate for a reduction in IKr, thereby preventing excessive prolongation of the action potential duration (APD).[9] A drug that blocks IKr might show only moderate APD prolongation in a healthy system. However, if that system's IKs is also compromised, this safety net is removed, revealing the drug's true proarrhythmic potential.[10][11] The combined pharmacological block of IKr and IKs is therefore a deliberate strategy to simulate a low-reserve state and perform a more stringent assessment of a compound's arrhythmogenic risk.[12] This approach is a cornerstone of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which advocates for a more mechanistic-based assessment of proarrhythmic potential beyond simple hERG block.[13][14][15]

cluster_AP Cardiac Action Potential cluster_Currents Key Repolarizing Currents cluster_Blockers Pharmacological Blockers AP_Phase0 Phase 0 (Depolarization) Na+ Influx AP_Phase2 Phase 2 (Plateau) Ca2+ Influx AP_Phase0->AP_Phase2 AP_Phase3 Phase 3 (Repolarization) K+ Efflux AP_Phase2->AP_Phase3 AP_Phase4 Phase 4 (Resting) AP_Phase3->AP_Phase4 IKr IKr (Rapid) AP_Phase3->IKr Drives IKs IKs (Slow) Repolarization Reserve AP_Phase3->IKs Drives IKr_Blocker IKr Blockers (e.g., Dofetilide, E-4031) IKr_Blocker->IKr Inhibits IKs_Blocker IKs Blocker (this compound) IKs_Blocker->IKs Inhibits

Caption: Role of IKr and IKs currents and their respective blockers in cardiac repolarization.

Comparative Profile of Key Channel Blockers

The selection of appropriate pharmacological tools is critical. This compound is valued for its selectivity for IKs, while several potent and specific IKr blockers are available.

CompoundPrimary TargetTypical IC50Typical Working ConcentrationKey Features & Considerations
This compound IKs (KCNQ1/KCNE1)1.8 - 8 µM[16][17]10 - 30 µMHighly selective IKs blocker. At concentrations up to 30 µM, it does not significantly affect IKr, IKl, or ICa-L.[16] Its effect reveals the role of IKs as a repolarization reserve.
Dofetilide IKr (hERG)Low nM range10 - 100 nMA potent and specific Class III antiarrhythmic drug that serves as a prototypical IKr blocker.[10][18] Widely used in safety studies to induce a proarrhythmic state.
E-4031 IKr (hERG)Low nM range100 nM - 1 µMAnother highly potent and specific experimental IKr blocker.[19] Frequently used in vitro to pharmacologically isolate IKs by eliminating the IKr component.[20]

Experimental Design and Protocols

The following workflow outlines a standard approach to assess the proarrhythmic risk of a test compound using hiPSC-CMs and a combination of IKr and IKs blockers.

A 1. Prepare hiPSC-CM Culture B 2. Establish Baseline Recording (e.g., Patch Clamp, MEA) A->B C 3. Apply IKr Blocker (e.g., 100 nM E-4031) B->C Reduce Repolarization Capacity D 4. Record APD Prolongation C->D E 5. Co-apply IKs Blocker (10 µM this compound) D->E Challenge Repolarization Reserve F 6. Record Synergistic APD Prolongation E->F G 7. Washout & Recovery F->G H 8. Analyze Data (APD90, EADs, Triangulation) G->H

Sources

The In Silico Key to a Cardiac Gatekeeper: A Comparative Guide to Modeling the Chromanol 293B Binding Site on KCNQ1/KCNE1

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate symphony of cardiac electrophysiology, the slow delayed rectifier potassium current (IKs) plays a crucial role in the timely repolarization of the cardiac action potential. The molecular basis of IKs is the tetrameric potassium channel KCNQ1, modulated by the accessory subunit KCNE1. Dysfunction of this channel is a leading cause of congenital long QT syndrome (LQTS), a condition that predisposes individuals to life-threatening arrhythmias. Consequently, the KCNQ1/KCNE1 complex is a prime target for therapeutic intervention.

Chromanol 293B stands as a prototypical and selective blocker of the IKs current, making it an invaluable tool for studying channel function and a lead compound for antiarrhythmic drug development.[1] Understanding the precise molecular interactions that govern its binding is paramount for the rational design of next-generation IKs modulators with improved potency and selectivity. This guide provides a comprehensive comparison of computational modeling approaches to elucidate the this compound binding site, supported by experimental data, and contrasts its binding characteristics with those of alternative KCNQ1 modulators.

The Architecture of Inhibition: Unveiling the this compound Binding Pocket

Computational studies, validated by extensive experimental work, have converged on a consensus binding site for this compound located within the inner pore vestibule of the KCNQ1 channel.[2] This pocket is strategically positioned to physically occlude the ion permeation pathway.

Several key amino acid residues from the S6 transmembrane segment and the pore helix (P-loop) of KCNQ1 have been identified as critical for this compound binding. Mutagenesis studies have demonstrated that substitutions at positions Threonine 312 (T312) in the pore helix, and Isoleucine 337 (I337) and Phenylalanine 340 (F340) in the S6 segment, dramatically reduce the channel's sensitivity to the drug.[2][3] This triad forms a crucial interaction hub for the stable docking of this compound.

A fascinating aspect of this interaction, revealed through computational modeling, is the role of a potassium ion (K+) within the selectivity filter. It is proposed that the oxygen atoms of this compound's sulfonyl and hydroxyl groups form electrostatic interactions with the most internal K+ ion, further stabilizing the bound complex.[2] This highlights the necessity of considering the ionic environment within the channel pore during in silico investigations.

The accessory subunit KCNE1, while not directly forming part of the binding pocket, allosterically modulates the conformation of KCNQ1, thereby enhancing the affinity for this compound.[4][5] This underscores the importance of using a KCNQ1/KCNE1 complex model for the most physiologically relevant computational studies.

A Comparative Analysis of KCNQ1 Pore Blockers

While this compound is a cornerstone for IKs research, other compounds targeting the KCNQ1 pore have been developed and characterized. A comparative analysis of their binding modes and potencies provides a broader understanding of the structure-activity relationships governing KCNQ1 inhibition.

CompoundTypeKey Interacting Residues (Predicted/Validated)IC50 (KCNQ1/KCNE1)Reference
This compound BlockerT312, I337, F340~1.8 - 16.1 µM[1][5]
HMR1556 BlockerSimilar to this compound~1.5 µM
ML277 ActivatorL266, G272, V334, F335N/A (Activator)[6]
VU0494372 Trafficking Corrector/BlockerPredicted near ML277 siteInhibits current at 20 µM[7]

HMR1556 , a derivative of this compound, exhibits a significantly higher potency, suggesting that subtle modifications to the chromanol scaffold can lead to enhanced binding affinity. Computational models can be instrumental in exploring these modifications to guide synthetic chemistry efforts.

In contrast, ML277 is a channel activator that binds to a distinct but partially overlapping site in the pore domain, involving residues on the S5 and S6 helices.[6][8] The discovery of activators that bind in the same general region as blockers highlights the nuanced conformational changes that can lead to opposite functional outcomes.

VU0494372 presents another layer of complexity as a small molecule that corrects trafficking defects of some LQTS-associated KCNQ1 variants to the cell surface, while also exhibiting direct channel-blocking activity upon acute exposure.[7][9] Computational docking studies suggest its binding site is also in the vicinity of the ML277 site.[10]

Experimental Workflows: From Homology Model to Dynamic Interactions

The following section details the step-by-step methodologies for the computational modeling of the this compound binding site. These protocols are designed to be self-validating, with each step building upon the previous to generate a robust and predictive model.

Workflow for Computational Modeling of the KCNQ1/KCNE1-Chromanol 293B Complex

G cluster_0 Model Preparation cluster_1 Ligand & Receptor Setup cluster_2 Binding Site Prediction & Docking cluster_3 Refinement & Dynamics PDB Template Selection (e.g., Cryo-EM of KCNQ1) HM Homology Modeling (e.g., MODELLER, SWISS-MODEL) PDB->HM VM Model Validation (e.g., Ramachandran Plot, DOPE score) HM->VM RS Receptor Preparation (Add Hydrogens, Assign Charges) VM->RS LS Ligand Preparation (2D to 3D, Energy Minimization) MDock Molecular Docking (e.g., AutoDock, Glide) LS->MDock BSD Binding Site Definition (Grid Generation around T312, I337, F340) BSD->MDock PA Pose Analysis & Scoring MDock->PA MDS Molecular Dynamics Simulation (e.g., GROMACS, AMBER) PA->MDS FEE Free Energy Calculations (e.g., MM/PBSA, FEP) MDS->FEE

Caption: A generalized workflow for the computational modeling of the this compound binding site in the KCNQ1/KCNE1 channel.

Experimental Protocol 1: Homology Modeling of the KCNQ1/KCNE1 Channel

Rationale: In the absence of a high-resolution experimental structure of the KCNQ1/KCNE1 complex bound to this compound, homology modeling is the foundational step to generate a reliable three-dimensional representation. The accuracy of the final model is critically dependent on the choice of the template structure.

Step-by-Step Methodology:

  • Template Identification:

    • Perform a BLAST search against the Protein Data Bank (PDB) using the human KCNQ1 and KCNE1 protein sequences.

    • Prioritize high-resolution (ideally < 3.5 Å) cryo-electron microscopy (cryo-EM) or X-ray crystal structures of KCNQ1 or closely related Kv channels as templates. Recent cryo-EM structures of KCNQ1 in complex with Calmodulin provide excellent starting points.[11][12]

    • Select a template that represents the open-pore conformation of the channel, as this compound is an open-channel blocker.

  • Sequence Alignment:

    • Perform a multiple sequence alignment of the target sequences (human KCNQ1 and KCNE1) and the template structure(s) using software like Clustal Omega or T-Coffee.

    • Manually inspect and refine the alignment, particularly in the transmembrane and pore regions, to ensure correct positioning of conserved motifs.

  • Model Building:

    • Utilize homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate a three-dimensional model of the KCNQ1/KCNE1 complex based on the aligned sequences and the template structure.

    • Generate an ensemble of models (e.g., 10-100) to sample conformational variability.

  • Model Validation:

    • Assess the stereochemical quality of the generated models using tools like PROCHECK to generate Ramachandran plots. A good quality model should have over 90% of residues in the most favored regions.

    • Evaluate the models using energy-based scoring functions like DOPE (Discrete Optimized Protein Energy) score in MODELLER. Lower DOPE scores generally indicate a more native-like model.

    • Select the best-scoring and most stereochemically sound model for subsequent docking and simulation studies.

Experimental Protocol 2: Molecular Docking of this compound

Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor. This is a crucial step to visualize the binding pose of this compound and to perform virtual screening for novel inhibitors.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (specifically the more potent (-)-[3R,4S] enantiomer) from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) with software like Open Babel or Maestro.

    • Assign appropriate atom types and partial charges.

  • Receptor Preparation:

    • Start with the validated KCNQ1/KCNE1 homology model.

    • Add hydrogen atoms and assign protonation states for titratable residues at a physiological pH (e.g., using H++).

    • Assign partial charges to the receptor atoms using a force field like AMBER or CHARMM.

  • Binding Site Definition:

    • Define a docking grid box that encompasses the putative binding site in the inner pore vestibule.

    • Center the grid on the key residues identified from experimental data: T312, I337, and F340.[2][3] The grid should be large enough to allow for rotational and translational freedom of the ligand.

  • Docking and Scoring:

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms and scoring functions.

    • Generate a set of diverse binding poses (e.g., 10-20).

    • Analyze the predicted binding poses based on their docking scores and clustering. The best pose should exhibit favorable interactions with the key residues and the potassium ion in the selectivity filter.

Experimental Protocol 3: Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation

Rationale: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding mode. Post-processing of MD trajectories with methods like MM/PBSA can provide a more accurate estimation of binding free energy compared to docking scores.

Step-by-Step Methodology:

  • System Setup:

    • Take the best-ranked docked complex of KCNQ1/KCNE1 and this compound.

    • Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) containing ions (K+ and Cl-) to neutralize the system and mimic physiological ionic strength.

    • Utilize a simulation package like GROMACS, AMBER, or NAMD with a suitable force field (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).

  • Equilibration:

    • Perform a series of energy minimization and equilibration steps to relax the system and allow the solvent and lipids to accommodate the protein-ligand complex. This typically involves initial minimization, followed by short simulations with position restraints on the protein and ligand, which are gradually released.

  • Production MD Simulation:

    • Run a production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space of the complex.

    • Monitor the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.

  • Binding Free Energy Calculation (MM/PBSA):

    • Extract snapshots from the stable portion of the MD trajectory.

    • For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This approach calculates the free energy of the complex, receptor, and ligand in vacuum and their solvation free energies.

    • The final binding free energy is the average over all snapshots, providing a more robust estimate than the initial docking score.

Visualizing the Interaction Pathway

G cluster_0 This compound cluster_1 KCNQ1 Pore Domain cluster_2 Channel Blockade C293B This compound I337 I337 (S6) C293B->I337 Hydrophobic Interaction F340 F340 (S6) C293B->F340 Hydrophobic Interaction T312 T312 (P-loop) C293B->T312 Hydrogen Bonding (potential) K_ion K+ Ion (Selectivity Filter) C293B->K_ion Electrostatic Interaction Block Pore Occlusion I337->Block F340->Block T312->Block K_ion->Block

Caption: Key molecular interactions between this compound and the KCNQ1 pore domain leading to channel blockade.

Conclusion and Future Directions

The computational modeling of the this compound binding site has provided invaluable insights into the molecular mechanisms of IKs channel inhibition. The convergence of homology modeling, molecular docking, and molecular dynamics simulations, consistently validated by experimental data, has painted a detailed picture of this crucial drug-target interaction. By understanding the key residues and the role of electrostatic interactions within the pore, researchers are now better equipped to design novel KCNQ1/KCNE1 modulators with tailored pharmacological profiles.

The comparison with other ligands like HMR1556, ML277, and VU0494372 reveals the plasticity of the KCNQ1 pore region as a binding site for both inhibitors and activators. Future computational efforts should focus on more advanced techniques like free energy perturbation (FEP) to more accurately predict the binding affinities of novel compounds and to perform in silico mutational studies to anticipate potential resistance mechanisms. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of safer and more effective therapies for cardiac arrhythmias.

References

  • Barhanin, J., Lesage, F., Guillemare, E., Fink, M., Lazdunski, M., & Romey, G. (1996). K(V)LQT1 and lsK (minK) proteins associate to form the I(Ks) cardiac potassium current.
  • Chen, J., et al. (2022). Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements. Frontiers in Physiology, 13, 959359.
  • Willegems, K., et al. (2022). Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277.
  • Sun, J., & MacKinnon, R. (2020).
  • Clowes, K. R., et al. (2026).
  • Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(3), 634-642.
  • Lerche, C., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503-1511.
  • Sun, J., & MacKinnon, R. (2017). Cryo-EM structure of a KCNQ1/CaM complex reveals insights into congenital long QT syndrome. Cell, 169(6), 1042-1050.e9.
  • Seebohm, G., et al. (2003). Molecular determinants of KCNQ1 channel block by a benzodiazepine. Molecular Pharmacology, 64(1), 70-77.
  • Cui, J., et al. (2013). Building KCNQ1/KCNE1 channel models and probing their interactions by molecular-dynamics simulations. Biophysical Journal, 105(11), 2463-2474.
  • Barakat, K. H., et al. (2018). Effects of protein-protein interactions and ligand binding on the ion permeation in KCNQ1 potassium channel. PLoS One, 13(2), e0191922.
  • Seebohm, G., et al. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology, 134(7), 1539-1547.
  • Sun, J., & MacKinnon, R. (2020).
  • Clowes, K. R., et al. (2025).
  • Loussouarn, G., et al. (1997). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 122(8), 1661-1667.
  • Purtell, K., et al. (2021). Effect of channel assembly (KCNQ1 or KCNQ1 + KCNE1)
  • Moster, K. R. C., et al. (2026). High throughput screening identifies a trafficking corrector for long-QT syndrome associated KCNQ1 variants.
  • Hou, P., et al. (2020). ML277 regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state. Journal of General Physiology, 153(12), e202112969.
  • Wang, H., et al. (2013). Selective targeting of gain-of-function KCNQ1 mutations predisposing to atrial fibrillation. Circulation: Arrhythmia and Electrophysiology, 6(5), 995-1002.
  • Purtell, K., et al. (2022). Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators. International Journal of Molecular Sciences, 23(9), 5035.
  • Du, L. P., et al. (2005). Characterization of binding site of closed-state KCNQ1 potassium channel by homology modeling, molecular docking, and pharmacophore identification.
  • Xu, X., et al. (2015). Molecular simulations reveal a mechanism for enhanced allosteric coupling between voltage-sensor and pore domains in KCNQ1 expla. bioRxiv.
  • Clowes, K. R., et al. (2025).
  • Melman, Y. F., et al. (2007). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology, 585(Pt 3), 747–761.
  • Lerche, C., et al. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of Pharmacology and Experimental Therapeutics, 295(3), 955-961.
  • Purtell, K., et al. (2021). Effect of channel assembly (KCNQ1 or KCNQ1 + KCNE1)
  • Wang, H., et al. (2013). Selective Targeting of Gain-of-Function KCNQ1 Mutations Predisposing to Atrial Fibrillation. Circulation: Arrhythmia and Electrophysiology, 6(5), 995-1002.
  • Biocompare. (2019).
  • Melman, Y. F., et al. (2007). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology, 585(3), 747–761.
  • Lerche, C., et al. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. British Journal of Pharmacology, 134(7), 1539-1547.
  • Purtell, K., et al. (2022). Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators. International Journal of Molecular Sciences, 23(9), 5035.

Sources

A Comparative Guide to Confirming Chromanol 293B Specificity using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, establishing the precise molecular target of a compound is paramount. Off-target effects can lead to unforeseen toxicities and a lack of efficacy, derailing promising therapeutic candidates. Chromanol 293B is a well-established and potent blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current in cardiac repolarization.[1][2][3] The IKs channel is formed by the assembly of the pore-forming KCNQ1 (also known as Kv7.1) alpha subunit and the auxiliary KCNE1 beta subunit.[4][5][6] While this compound is widely used as a selective IKs inhibitor, rigorously proving its direct and specific interaction with the KCNQ1 subunit is a foundational step for both its use as a research tool and for the development of related therapeutics.

This guide provides an in-depth, experience-driven comparison of how to use site-directed mutagenesis as a definitive method to confirm the molecular specificity of this compound for the KCNQ1 channel. We will explore the causality behind the experimental design, provide detailed protocols, and compare this "gold standard" functional approach to alternative methods.

The Principle: Using Mutagenesis to Engineer a "Negative" Result

The core logic of using site-directed mutagenesis for target validation is elegantly simple yet powerful. Instead of solely demonstrating that a drug has an effect, we aim to show that a specific, engineered change to the purported target removes that effect.

The central hypothesis is: If this compound inhibits the KCNQ1 channel by physically binding to a specific pocket, then mutating key amino acid residues within that pocket should disrupt binding and significantly reduce or eliminate the drug's inhibitory effect.

This approach creates a self-validating system. The wild-type (WT) channel serves as the positive control, which should exhibit potent inhibition by this compound. The mutant channel acts as the experimental variable. A dramatic increase in the half-maximal inhibitory concentration (IC50) for the mutant channel compared to the wild-type provides strong evidence of a direct and specific interaction at the mutated site.

The Molecular Target: Identifying the this compound Binding Site on KCNQ1

The KCNQ1 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential.[5][6][7] Dysfunctional IKs channels, often due to mutations in the KCNQ1 gene, can lead to Long QT syndrome, a disorder that increases the risk of life-threatening arrhythmias.[5][8]

Extensive research combining mutagenesis and computational modeling has identified a putative binding site for this compound within the inner pore vestibule of the KCNQ1 channel.[9] This pocket is formed by residues from the pore helix (H5) and the S6 transmembrane domain. Specifically, several studies have pinpointed key residues as critical for binding.[9][10] Three of these residues are:

  • Threonine at position 312 (T312): Located in the pore helix.

  • Isoleucine at position 337 (I337): Located on the S6 segment.

  • Phenylalanine at position 340 (F340): Also located on the S6 segment.

These residues are proposed to form hydrophobic interactions with the drug molecule, stabilizing it within the pore and blocking the flow of potassium ions.[9] Therefore, these are prime candidates for mutagenesis. The experimental goal is to substitute these residues with others (e.g., Alanine, a small non-polar amino acid) that would disrupt these critical interactions.[11]

cluster_KCNQ1 KCNQ1 Subunit (Pore Domain) S5 S5 Helix PoreHelix Pore Helix (H5) SelectivityFilter Selectivity Filter PoreHelix->SelectivityFilter T312 S6 S6 Helix I337 F340 SelectivityFilter->S6 Chromanol_293B This compound Chromanol_293B->T312 Binding Chromanol_293B->I337 Chromanol_293B->F340

Caption: Putative binding site of this compound within the KCNQ1 pore.

Experimental Workflow: From Plasmid to Patch-Clamp

The overall process involves mutating the KCNQ1 gene, expressing both the wild-type and mutant channels in a host cell system, and then functionally assessing the inhibitory effect of this compound using electrophysiology.

Plasmid_Prep 1. Prepare WT-KCNQ1 Expression Plasmid Mutagenesis 2. Site-Directed Mutagenesis (e.g., T312A) Plasmid_Prep->Mutagenesis Transformation 3. Transform E. coli and Select Colonies Mutagenesis->Transformation Sequencing 4. Plasmid Purification & Sequence Verification Transformation->Sequencing Transfection 5. Transfect Mammalian Cells (e.g., HEK293) with WT or Mutant KCNQ1 + KCNE1 Sequencing->Transfection Recording 6. Whole-Cell Patch-Clamp Recording Transfection->Recording Analysis 7. Data Analysis: Construct Dose-Response Curves and Calculate IC50 Recording->Analysis

Caption: Workflow for mutagenesis and functional validation.

Detailed Methodologies

Part A: Site-Directed Mutagenesis of KCNQ1

This protocol describes a standard polymerase chain reaction (PCR)-based method for introducing point mutations into the KCNQ1 cDNA housed in an expression plasmid.[11][12][13]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation (e.g., converting Threonine T312 to Alanine) should be in the center of the primer.

  • The melting temperature (Tm) should be ≥ 78°C.

  • Causality: The high Tm ensures efficient annealing during the PCR cycles, and the central position of the mismatch is optimal for incorporation by a high-fidelity polymerase.

2. PCR Amplification:

  • Set up a PCR reaction containing the WT-KCNQ1 plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

  • Typical Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • Causality: Using a high-fidelity polymerase is critical to prevent introducing unwanted secondary mutations. A lower number of cycles minimizes this risk.

3. DpnI Digestion:

  • Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours.

  • Causality: DpnI specifically digests methylated and hemimethylated DNA. The template plasmid, having been isolated from a methylation-proficient E. coli strain, will be methylated and thus destroyed. The newly synthesized, mutation-containing plasmid is unmethylated and remains intact.

4. Transformation and Sequencing:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select individual colonies, grow overnight cultures, and purify the plasmid DNA.

  • Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other mutations in the coding sequence. This step is non-negotiable for ensuring the trustworthiness of your results.

Part B: Heterologous Expression and Electrophysiological Recording

1. Cell Culture and Transfection:

  • Use a mammalian cell line suitable for heterologous expression, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[14][15]

  • Co-transfect the cells with plasmids encoding the KCNE1 subunit and either WT-KCNQ1 or the mutant KCNQ1 (e.g., T312A-KCNQ1). A fluorescent marker like GFP is often co-transfected to identify successfully transfected cells for recording.

  • Allow 24-48 hours for channel expression.

2. Whole-Cell Patch-Clamp Recording:

  • This technique allows for the measurement of ionic currents across the entire cell membrane.[16][17]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2).

  • Procedure:

    • A glass micropipette filled with the internal solution is pressed against a transfected cell to form a high-resistance (>1 GΩ) seal.

    • Brief suction is applied to rupture the cell membrane, establishing electrical access to the cell's interior.

    • The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A voltage-step protocol is applied to elicit the IKs current. A typical protocol involves a depolarizing step to potentials between -40 mV and +60 mV for several seconds, followed by a repolarizing step (e.g., to -40 mV) to record the tail current.[14]

    • Record baseline currents, then perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and repeat the voltage protocol at each concentration.

Data Presentation and Interpretation

The primary output of these experiments will be a set of current recordings that demonstrate the effect of this compound on the WT and mutant channels. This data should be summarized in a clear, comparative table and visualized with dose-response curves.

Table 1: Comparative Inhibition of WT and Mutant KCNQ1 Channels by this compound

Channel ConstructIC50 (µM)Fold Shift (Mutant IC50 / WT IC50)Hill Slope
WT KCNQ1 / KCNE1 1.5 ± 0.2-1.1
T312A / KCNE1 125 ± 15~831.0
I337A / KCNE1 > 300> 200n/a
F340A / KCNE1 > 300> 200n/a
(Note: Data are representative and based on expected outcomes from published literature.[9][10])

A significant fold-shift in the IC50 value (typically >10-fold) for a mutant channel is a strong indicator that the mutated residue is critical for drug binding. For residues I337 and F340, the effect is so profound that even at high concentrations, the drug may fail to achieve 50% inhibition, demonstrating their indispensable role in forming the binding pocket.

Comparison with Alternative Target Validation Methods

While mutagenesis is a powerful functional validation method, other techniques can provide complementary information.[18][19][20]

MethodPrincipleAdvantagesLimitations
Site-Directed Mutagenesis Abolish drug effect by mutating the binding site.Provides definitive functional evidence of a specific drug-target interaction.Can be labor-intensive; assumes a plausible binding site is known.
Photoaffinity Labeling A drug analog with a photoreactive group is used to covalently label the target protein upon UV exposure.Can identify binding partners without prior knowledge; provides direct physical evidence of binding.Synthesis of probes can be complex; non-specific labeling can be an issue.
Computational Docking In silico modeling predicts the binding pose and affinity of a drug to a protein structure.Rapid and cost-effective; can guide mutagenesis studies by predicting key residues.Relies on accurate protein structures; predictions require experimental validation.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Label-free and can be performed in a cellular context.[20]Does not provide information on the specific binding site; not suitable for all proteins.

Mutagenesis remains the gold standard because it directly links a specific molecular interaction (drug binding to a residue) to a functional consequence (channel inhibition), providing the highest level of confidence in target specificity.

Conclusion

Confirming the specificity of a compound like this compound is not merely an academic exercise; it is a critical component of rigorous pharmacological science. The use of site-directed mutagenesis provides an unambiguous functional readout that validates the KCNQ1 channel as the direct molecular target. By systematically mutating key residues like T312, I337, and F340 within the proposed binding pocket and demonstrating a dramatic loss of inhibitory potency, researchers can definitively establish a structure-activity relationship at the molecular level. This self-validating experimental design provides the robust, trustworthy data required to confidently use this compound as a specific IKs inhibitor and to guide the development of next-generation cardio-active therapeutics.

References

  • Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. University of Miami. [Link]

  • The KCNQ1 Potassium Channel: From Gene to Physiological Function. Physiological Reviews. [Link]

  • The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility. The Journal of Physiology. [Link]

  • The Function of the KCNQ1 Potassium Ion Channel in the Human Heart. ResearchGate. [Link]

  • Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology. [Link]

  • Site-directed mutagenesis to study the structure-function relationships of ion channels. Methods in Molecular Biology. [Link]

  • The fully activated open state of KCNQ1 controls the cardiac “fight-or-flight” response. PNAS Nexus. [Link]

  • Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels. Springer Link. [Link]

  • A kinetic study on the stereospecific inhibition of KCNQ1 and I Ks by the this compound. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology. [Link]

  • Point mutations decrease chromanol sensitivity in KCNQ1. ResearchGate. [Link]

  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research. [Link]

  • Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells. Journal of Visualized Experiments. [Link]

  • Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. MDPI. [Link]

  • This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology. [Link]

  • This compound Binding in KCNQ1 (Kv7.1) Channels Involves Electrostatic Interactions with a Potassium Ion. ElectronicsAndBooks. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. The FASEB Journal. [Link]

  • Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. [Link]

  • Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL) Activation. Fortune Journals. [Link]

  • Whole Cell Patch Clamp Protocol. Protocols.io. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels. ResearchGate. [Link]

  • Site-Directed Mutagenesis to Study the StructureFunction Relationships of Ion Channels. Biorxiv. [Link]

  • High-Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance. Circulation: Genomic and Precision Medicine. [Link]

  • High-Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance. Circulation: Genomic and Precision Medicine. [Link]

  • Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • LQT1 mutations in KCNQ1 C-terminus assembly domain suppress IKs using different mechanisms. Heart Rhythm. [Link]

  • Known experimental techniques to identify drug targets. ResearchGate. [Link]

  • Combining experimental strategies for successful target deconvolution. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Chromanol 293B

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond achieving breakthrough results; it encompasses an unwavering commitment to safety and environmental stewardship. Handling and disposing of specialized chemical reagents like Chromanol 293B requires not just adherence to protocols but a deep, mechanistic understanding of why these procedures are in place. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.

Foundational Knowledge: Understanding this compound

Before addressing disposal, we must first understand the nature of the compound we are handling. This compound (trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide) is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), making it an invaluable tool in cardiovascular and epithelial transport research[1]. However, its chemical structure and physical form dictate its handling and disposal requirements.

Several Safety Data Sheets (SDS) classify this compound as an Acute Toxicant (Category 4) for oral, dermal, and inhalation routes. While it is not considered flammable or combustible, its decomposition under fire conditions can produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides[2]. This toxicological profile is the primary driver for the stringent disposal protocols that follow. Drain or standard trash disposal is strictly prohibited to prevent environmental release and potential harm to aquatic ecosystems[2].

PropertyValue / ClassificationSource
Physical Form White to off-white powder[3]
CAS Number 163163-23-3[3]
Molecular Formula C₁₅H₂₀N₂O₄S[3]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis[2]
Storage Temperature -20°C (long term)[2][3][4]

The Core Principles of Compliant Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of universal principles designed to minimize risk and ensure regulatory compliance. These are not arbitrary rules but are grounded in chemical safety and environmental science.

  • Waste Minimization : The most effective disposal strategy begins with smart procurement and experimental design. Order only the quantity of this compound required for your research to reduce surplus waste[5].

  • Segregation : Never mix different waste streams. This compound waste must be kept separate from other chemical categories, such as halogenated solvents, acids, bases, or oxidizers, to prevent dangerous reactions[6][7].

  • Containment : Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical and securely closed when not in use[5][7].

  • Designated Accumulation : All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][7].

Decision-Making for this compound Waste Streams

Your first step in the disposal process is to correctly identify the waste stream. This decision dictates the subsequent handling and containment procedures.

G start Start: this compound Waste Generated q1 What is the form of the waste? start->q1 solid_waste Unused or Expired Solid this compound q1->solid_waste Pure Solid contaminated_solid Contaminated Labware (e.g., tips, tubes, weigh boats) q1->contaminated_solid Contaminated Solid solution_waste Aqueous or Solvent-Based Solution q1->solution_waste Liquid Solution collect_solid Collect in Solid Chemical Waste Container solid_waste->collect_solid contaminated_solid->collect_solid q2 Sharp? contaminated_solid->q2 Is it a sharp? collect_liquid Collect in Liquid Chemical Waste Container solution_waste->collect_liquid end_process Proceed to Step-by-Step Disposal Protocol collect_solid->end_process collect_sharps If sharp, place in Sharps Container collect_sharps->end_process collect_liquid->end_process q2->collect_solid No q2->collect_sharps Yes

Caption: Decision flowchart for identifying the correct this compound waste stream.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for safe handling and disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE as specified by the compound's SDS.

  • Hand Protection : Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact[8].

  • Eye Protection : Safety glasses or goggles are mandatory[8].

  • Respiratory Protection : For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask is essential to prevent inhalation[2].

  • Body Protection : A standard laboratory coat should be worn.

Step 2: Prepare the Hazardous Waste Container

The integrity of your waste containment is critical.

  • Select a Compatible Container : Use a container made of a material that will not react with or be degraded by this compound or any solvents used. High-density polyethylene (HDPE) is a robust choice for both solid and liquid waste. The container must have a secure, screw-top cap[7].

  • Label the Container : This is a non-negotiable step for safety and compliance. Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date waste was first added to the container.

Step 3: Waste Collection and Accumulation
  • Solid Waste : Carefully transfer pure this compound powder or contaminated items (e.g., weigh paper, gloves, pipette tips) into the designated solid hazardous waste container. Perform this transfer in a chemical fume hood or ventilated area to minimize dust formation[2][9].

  • Liquid Waste : Transfer solutions containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Secure the Container : Keep the waste container securely capped at all times, except when you are actively adding waste[5][10]. This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA) : The container must be stored in your lab's designated SAA. This area should be at or near the point of waste generation and must be inspected weekly for any signs of leakage[7].

Step 4: Managing Empty Containers

An "empty" chemical container is not considered regular trash until it is properly decontaminated.

  • Rinse Procedure : For the original this compound container, rinse it three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the compound.

  • Collect Rinseate : Crucially, this rinseate is now considered hazardous waste. It must be collected and added to your liquid hazardous waste container for this compound[10].

  • Deface the Label : Completely remove or deface the original manufacturer's label on the empty, triple-rinsed container to prevent confusion[10].

  • Final Disposal : The triple-rinsed and defaced container can now be disposed of in the appropriate recycling or regular trash bin for clean lab glass or plastic[6][10].

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to treat it[10].

  • Request Pickup : Once your waste container is full (do not overfill; leave at least one inch of headspace for liquids), or if it has been accumulating for a year, submit a waste collection request to your institution's EH&S or equivalent safety office[5][7].

  • Follow Institutional Procedures : Adhere strictly to your organization's specific pickup schedules and procedures.

Disposal Workflow: From Benchtop to Pickup

G A Waste Generation (At the Bench) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Pre-Label Hazardous Waste Container B->C D Transfer Waste to Container (Solid or Liquid) C->D E Securely Cap Container D->E F Store in Designated SAA (At or Near Point of Generation) E->F G Container Full or 1-Year Accumulation? F->G H Submit Waste Pickup Request to EH&S G->H Yes J Continue Weekly Inspection of SAA G->J No I EH&S Collects Waste for Final Disposal H->I J->F

Caption: Standard operating procedure for this compound waste management.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is paramount.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency safety office.

  • Contain the Spill : For a small, manageable spill of solid powder, cover it with a suitable absorbent material to prevent it from becoming airborne. Avoid sweeping up dry powder, which can create dust[9].

  • Clean Up : Wearing full PPE, carefully pick up the absorbent material and spilled compound and place it in your designated solid hazardous waste container[2][9].

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All materials used for cleanup must also be disposed of as hazardous waste.

By internalizing not just the steps but the scientific rationale behind them, you elevate your laboratory practice. The proper disposal of this compound is a direct reflection of your commitment to creating a safe, compliant, and sustainable research environment.

References

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • This compound-MSDS . BioCrick. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET - (-)-[3R,4S]-Chromanol 293B . Aladdin. [Link]

  • SAFETY DATA SHEET - 4-Chromanol . Thermo Fisher Scientific. [Link]

  • Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes . PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromanol 293B
Reactant of Route 2
Chromanol 293B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.